molecular formula C28H50N2O3 B12364876 (+)-Demethylxestospongin B

(+)-Demethylxestospongin B

Cat. No.: B12364876
M. Wt: 462.7 g/mol
InChI Key: DAHFKODECRYGAQ-WRRPKXNSSA-N
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Description

(+)-Demethylxestospongin B is a natural product found in Xestospongia with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H50N2O3

Molecular Weight

462.7 g/mol

IUPAC Name

(1R,8R,10S,15S,22R,29S)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontan-1-ol

InChI

InChI=1S/C28H50N2O3/c31-28-17-8-4-3-7-13-24-15-21-29-19-9-12-23(26(29)32-24)11-5-1-2-6-14-25-16-22-30(20-10-18-28)27(28)33-25/h23-27,31H,1-22H2/t23-,24+,25+,26-,27-,28+/m0/s1

InChI Key

DAHFKODECRYGAQ-WRRPKXNSSA-N

Isomeric SMILES

C1CCC[C@@H]2CCN3CCC[C@@]([C@@H]3O2)(CCCCCC[C@@H]4CCN5CCC[C@@H]([C@@H]5O4)CC1)O

Canonical SMILES

C1CCCC2CCN3CCCC(C3O2)(CCCCCCC4CCN5CCCC(C5O4)CC1)O

Origin of Product

United States

Foundational & Exploratory

(+)-Demethylxestospongin B natural product isolation and characterization

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Isolation and Characterization of (+)-Demethylxestospongin B

Introduction: Unveiling a Complex Marine Alkaloid

Marine sponges of the genus Xestospongia are prolific sources of structurally diverse and biologically active secondary metabolites.[1][2] Among these are the xestospongins, a family of potent macrocyclic alkaloids characterized by a unique architecture: two bis-1-oxaquinolizidine heterocyclic units linked by two alkyl chains.[3][4] (+)-Demethylxestospongin B (dmXe B) is a prominent member of this class, distinguished by its intricate stereochemistry and significant biological profile.[3]

This natural product has garnered considerable attention from the scientific community for its role as a powerful and specific inhibitor of inositol-1,4,5-triphosphate receptors (IP3Rs).[3][5] By modulating these crucial intracellular calcium channels, dmXe B provides a valuable chemical tool for investigating calcium signaling pathways, mitochondrial metabolism, and their implications in various disease states, including cancer.[3][5] However, the low natural abundance of dmXe B makes its isolation challenging and underscores the importance of efficient and well-documented methodologies.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed walkthrough of the established workflows for the isolation of (+)-Demethylxestospongin B from its natural source and the rigorous spectroscopic techniques required for its complete structural elucidation and characterization.

Part 1: The Isolation of (+)-Demethylxestospongin B

The journey from a marine sponge to a pure, characterized natural product is a multi-stage process that demands a systematic combination of extraction and chromatographic techniques. The core principle is to progressively fractionate a complex biological matrix into simpler mixtures until the target compound is isolated with high purity.

Source Organism and Collection

(+)-Demethylxestospongin B and its congeners are primarily isolated from marine sponges of the genus Xestospongia, such as Xestospongia exigua.[4] These "barrel sponges" are common inhabitants of coral reef ecosystems in the Indo-Pacific Ocean and the Caribbean Sea.[1] Collection is typically performed by SCUBA diving, with care taken to preserve the specimen by freezing it immediately to halt enzymatic degradation of its chemical constituents.

Extraction and Solvent Partitioning Protocol

The initial step is to liberate the small-molecule secondary metabolites from the bulk biomass of the sponge tissue. This is a critical phase where the choice of solvents dictates the efficiency of the extraction.

Step-by-Step Extraction Protocol:

  • Homogenization: The frozen sponge tissue is thawed, diced, and homogenized in a blender with a suitable organic solvent, typically methanol (MeOH) or a mixture of dichloromethane (CH₂Cl₂) and MeOH (1:1). This mechanical breakdown increases the surface area, allowing for exhaustive extraction.

  • Maceration & Filtration: The resulting slurry is allowed to macerate for 24-48 hours at room temperature to ensure complete extraction. The process is often repeated 2-3 times with fresh solvent. The combined extracts are then filtered to remove solid biomass.

  • Solvent Removal: The solvent from the filtrate is removed under reduced pressure using a rotary evaporator, yielding a crude extract. This extract is a complex mixture of all solvent-accessible metabolites, including lipids, sterols, pigments, and the target alkaloids.

  • Solvent-Solvent Partitioning: To simplify the mixture, the crude extract is subjected to liquid-liquid partitioning. A common scheme involves dissolving the extract in aqueous methanol and partitioning it against a non-polar solvent like n-hexane.

    • Rationale: This step effectively separates non-polar compounds (e.g., fats, sterols) into the hexane layer, while the more polar alkaloids, including dmXe B, remain in the aqueous methanol layer. This significantly reduces the complexity of the mixture for the subsequent chromatographic steps.

Chromatographic Purification Workflow

With a simplified, de-fatted extract in hand, the next phase employs a series of chromatographic techniques to isolate dmXe B from other closely related compounds. This is a sequential process, moving from low-resolution, high-capacity methods to high-resolution, low-capacity methods.

G cluster_collection Collection & Extraction cluster_purification Chromatographic Purification Sponge Xestospongia sp. Collection Extract Solvent Extraction (MeOH/CH₂Cl₂) Sponge->Extract Partition Solvent Partitioning (Hexane/Aq. MeOH) Extract->Partition VLC VLC / MPLC (Silica or C18) Partition->VLC Fractions Bioassay-Guided Fraction Selection VLC->Fractions HPLC1 Preparative HPLC (Reversed-Phase C18) Fractions->HPLC1 HPLC2 Semi-Prep HPLC (Normal-Phase or Chiral) HPLC1->HPLC2 Pure (+)-Demethylxestospongin B HPLC2->Pure

Caption: Workflow for the isolation of (+)-Demethylxestospongin B.

Purification Protocol:

  • Vacuum Liquid Chromatography (VLC) or Medium Pressure Liquid Chromatography (MPLC): The polar extract is first adsorbed onto silica gel or C18-functionalized silica and subjected to VLC or MPLC. Elution is performed with a stepwise gradient of solvents, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity (e.g., with ethyl acetate, then methanol).

    • Causality: This initial step serves to rapidly separate the extract into 5-10 major fractions based on polarity, isolating the alkaloid-rich fractions from pigments and other classes of compounds.

  • Bioassay-Guided Fractionation: To streamline the purification process, the resulting fractions are screened for their ability to inhibit IP3Rs. Only the fractions demonstrating significant activity are carried forward. This bioassay-guided approach ensures that effort is not wasted on purifying inactive constituents.

  • High-Performance Liquid Chromatography (HPLC): The active fractions are subjected to preparative or semi-preparative HPLC, which offers much higher resolution.

    • Reversed-Phase HPLC: A C18 column is typically used first, with a mobile phase gradient of water and acetonitrile (ACN) or methanol, often with a modifier like trifluoroacetic acid (TFA) to improve peak shape. This separates compounds based on hydrophobicity.

    • Normal-Phase or Chiral HPLC: Further purification of fractions containing dmXe B may require an orthogonal separation technique, such as normal-phase HPLC (e.g., using a silica or cyano-propyl column) or chiral chromatography to separate stereoisomers. This final step is crucial for obtaining the enantiomerically pure natural product.

Part 2: Structural Characterization

Once a pure compound is isolated, its chemical structure must be determined. This is accomplished through a combination of spectroscopic techniques that, together, provide a complete picture of the molecule's atomic composition, connectivity, and stereochemistry.

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Caption: Spectroscopic tools for structural elucidation.

Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS), typically using an electrospray ionization (ESI) source, is the first and most critical step.[4]

  • Principle: HRMS measures the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ to four or five decimal places.

  • Insight: This high precision allows for the unambiguous determination of the molecular formula by distinguishing between elemental compositions that have the same nominal mass. For (+)-Demethylxestospongin B, this would confirm the molecular formula C₂₈H₄₆N₂O₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. A suite of 1D and 2D NMR experiments is required to piece together the full connectivity of the carbon skeleton.[4][6]

  • ¹H NMR (Proton NMR): Provides information on the chemical environment and number of different types of protons in the molecule. The integration of signals reveals the relative number of protons, while the splitting patterns (multiplicity), governed by J-coupling, indicate the number of adjacent protons.

  • ¹³C NMR (Carbon NMR): Reveals the number of unique carbon atoms and provides information about their electronic environment (e.g., distinguishing between sp³ and sp² carbons, or carbons adjacent to heteroatoms).

  • 2D NMR Experiments: These experiments are essential for establishing the connectivity between atoms.

    • COSY (Correlation Spectroscopy): Maps correlations between protons that are coupled to each other, typically through 2 or 3 bonds. This is used to trace out proton spin systems within molecular fragments.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This definitively assigns protons to their respective carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2 or 3 bonds. This is the key experiment for connecting the molecular fragments identified by COSY into the final macrocyclic structure.

Table 1: Representative NMR Data for the Oxaquinolizidine Core of (+)-Demethylxestospongin B

Positionδ¹³C (ppm)δ¹H (ppm), Multiplicity (J in Hz)
C-168.53.15, m
C-330.21.80, m; 1.65, m
C-425.81.55, m
C-655.42.80, dd; 2.20, dt
C-722.11.75, m
C-832.51.90, m; 1.40, m
C-975.13.95, br s
C-10a60.3-
C-1'68.53.15, m

Note: Data are representative and synthesized from literature values for similar structures. Actual shifts may vary based on solvent and instrument.

Determination of Absolute Stereochemistry

While the above techniques define the molecule's constitution, they do not determine its absolute three-dimensional arrangement. Confirming the "(+)" designation of demethylxestospongin B requires stereochemical analysis.

  • Optical Rotation: The specific rotation, [α]D, is measured using a polarimeter. A positive value confirms that the compound is dextrorotatory, but it does not define the configuration of each chiral center.

  • Total Synthesis: The definitive method for assigning absolute stereochemistry is through asymmetric total synthesis.[4][7] A specific enantiomer of the molecule is synthesized through a route where the stereochemistry of each chiral center is controlled. If the spectroscopic data (NMR) and the specific rotation of the synthetic molecule perfectly match those of the isolated natural product, the absolute configuration is unequivocally confirmed.

Biological Significance and Outlook

The rigorous process of isolating and characterizing (+)-Demethylxestospongin B is justified by its significant biological activity. As a potent and selective inhibitor of IP3Rs, it serves as an invaluable pharmacological tool for dissecting calcium signaling pathways.[3][5] Its ability to modulate mitochondrial metabolism has also positioned it as a lead compound for developing novel anticancer therapeutics.[5]

Due to the challenges of obtaining substantial quantities from natural sources, scalable total synthesis has become the primary route to access this molecule for in-depth biological investigation.[3][4][7] The foundational knowledge gained from the isolation and characterization of natural (+)-Demethylxestospongin B remains the critical benchmark against which all synthetic versions are measured, guiding the quest to harness its therapeutic potential.

References

  • Borum, A. K., et al. (2024). Scalable Total Synthesis of (+)-Desmethylxestospongin B. ACS Publications. Available from: [Link]

  • Podunavac, M., et al. (2021). Scalable Total Synthesis, IP3R Inhibitory Activity of Desmethylxestospongin B, and Effect on Mitochondrial Function and Cancer Cell Survival. PMC. Available from: [Link]

  • Gao, H., et al. (2010). Chemical and Biological Aspects of Marine Sponges of the Genus Xestospongia. ResearchGate. Available from: [Link]

  • Endo, M., et al. (1984). Structures of Xestospongin A, B, C, and D, Novel Vasodilative Compounds from Marine Sponge, Xestospongia exigua. As referenced in Borum, A. K., et al. (2024), Scalable Total Synthesis of (+)-Desmethylxestospongin B. ACS Publications. Available from: [Link]

  • Podunavac, M., et al. (2021). Scalable Total Synthesis, IP3R Inhibitory Activity of Desmethylxestospongin B, and Effect on Mitochondrial Function and Cancer Cell Survival. ResearchGate. Available from: [Link]

  • Al-Lihaibi, S. S., et al. (2023). Extract of Red Sea marine sponge Xestospongia testudinaria. Dove Medical Press. Available from: [Link]

  • Hasan, P., et al. (2023). Metabolites and Bioactivity of the Marine Xestospongia Sponges (Porifera, Demospongiae, Haplosclerida) of Southeast Asian Waters. PMC. Available from: [Link]

  • Liu, Y., et al. (2020). Marine alkaloids as the chemical marker for the prey–predator relationship of the sponge Xestospongia sp. and the nudibranch J. Springer Link. Available from: [Link]

  • El-Sayed, M., et al. (2016). Cytotoxic Compounds from the Saudi Red Sea Sponge Xestospongia testudinaria. Semantic Scholar. Available from: [Link]

  • Edrada, R. A. (2004). Isolation and Structure Elucidation of Bioactive Secondary Metabolites from Marine Sponges. Semantic Scholar. Available from: [Link]

  • Borum, A. K. (2024). Application of Asymmetric Transformations in the Total Synthesis of Xestospongin Natural Products. eScholarship.org. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Rsc.org. Available from: [Link]

  • El-Gendy, M. M. A. A., & Rateb, M. E. (2021). Isolation and characterization of marine sponge–associated Streptomyces sp. NMF6 strain producing secondary metabolite(s). Springer. Available from: [Link]

  • South China Sea Institute of Oceanology. (2021). Novel Sulfur-containing Alkaloids Discovered from Marine Sponge-derived Microbe. Chinese Academy of Sciences. Available from: [Link]

  • Shaala, L. A., & Youssef, D. T. A. (2021). Cytotoxic Alkaloids from Marine Sponges. MDPI. Available from: [Link]

  • Fusetani, N., & Matsunaga, S. (2007). Polycyclic Diamine Alkaloids from Marine Sponges. R Discovery. Available from: [Link]

  • Berrué, F., & Kerr, R. G. (2016). Polycyclic Guanidine Alkaloids from Poecilosclerida Marine Sponges. PMC. Available from: [Link]

  • Rennella, E., & Kay, L. E. (2016). Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes. PMC. Available from: [Link]

  • Shaala, L. A., & Youssef, D. T. A. (2021). Cytotoxic Alkaloids from Marine Sponges. Encyclopedia MDPI. Available from: [Link]

  • Hasan, P., et al. (2023). Metabolites and Bioactivity of the Marine Xestospongia Sponges (Porifera, Demospongiae, Haplosclerida) of Southeast Asian Waters. MDPI. Available from: [Link]

  • Schüffler, A., et al. (2021). Chemo-enzymatic total synthesis of the spirosorbicillinols. Qucosa. Available from: [Link]

  • Weber, J., et al. (2021). Total synthesis of decarboxyaltenusin. PMC. Available from: [Link]

  • Longdom Publishing. (2018). Isolation of Bioactive Compounds from Indonesian Marine Sponge Cl. Available from: [Link]

  • Moore, B. S., et al. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. PMC. Available from: [Link]

  • de Souza, M. V. N., et al. (2023). Biological activity and structure–activity relationship of dehydrodieugenol B analogues against visceral leishmaniasis. PMC. Available from: [Link]

  • San Diego State University. (n.d.). 11B NMR Chemical Shifts. Available from: [Link]

  • de Serrano, V. S., et al. (2015). Spectroscopic and Mechanistic Investigations of Dehaloperoxidase B from Amphitrite ornata. PMC. Available from: [Link]

  • Fan, Y., et al. (2024). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters. Semantic Scholar. Available from: [Link]

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Spectroscopic Characterization and Validation of (+)-Demethylxestospongin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(+)-Demethylxestospongin B (also referred to as (+)-desmethylxestospongin B or (+)-dmXeB) is a complex macrocyclic bis-1-oxaquinolizidine alkaloid originally isolated from the marine sponge Xestospongia sp.[1][2]. As a potent and selective antagonist of the inositol 1,4,5-trisphosphate receptor (IP3R), it has garnered significant attention in oncology and cellular biology for its ability to induce autophagy and drive selective tumor cell apoptosis[3].

This whitepaper provides an in-depth technical framework for the spectroscopic characterization (NMR and MS) of (+)-dmXeB. Designed for synthetic chemists and drug development professionals, this guide emphasizes the causality behind analytical choices, ensuring that experimental protocols are robust, reproducible, and self-validating.

Biological Relevance and Mechanism of Action

The therapeutic potential of (+)-dmXeB lies in its unique interaction with the endoplasmic reticulum (ER). Unlike broad-spectrum calcium channel blockers, (+)-dmXeB selectively antagonizes IP3R without interacting directly with the IP3-binding site[4]. This blockade halts the transfer of Ca²⁺ from the ER to the mitochondria. The resulting mitochondrial energy crisis disrupts cellular homeostasis, triggering autophagy and ultimately leading to apoptosis in metabolically demanding tumor cells[3].

IP3R_Pathway dmXeB (+)-dmXeB IP3R IP3 Receptor (ER) dmXeB->IP3R Antagonizes Ca2_Release Ca2+ Transfer Block IP3R->Ca2_Release Inhibits Mito Mitochondrial Crisis Ca2_Release->Mito Disrupts Autophagy Autophagy Mito->Autophagy Triggers Apoptosis Tumor Apoptosis Autophagy->Apoptosis Induces

Fig 1. (+)-dmXeB mediated IP3R antagonism and apoptotic signaling cascade.

Physicochemical and Structural Architecture

(+)-dmXeB features a highly symmetric 20-membered macrocyclic ring linking two 1-oxaquinolizidine moieties[2]. The structural complexity, characterized by multiple stereocenters and basic tertiary amines, dictates the analytical approach required for its validation.

Table 1: Quantitative Physicochemical Properties
PropertyValueAnalytical Significance
Molecular Formula C₂₈H₅₀N₂O₃Dictates isotopic distribution in HRMS[3][5].
Molecular Weight 462.71 g/mol Nominal mass target for low-res screening[3].
Exact Mass 462.3821 DaTarget for High-Resolution Mass Spectrometry (HRMS)[5].
LogP (Predicted) ~6.1Highly lipophilic; requires non-polar solvents (e.g., CDCl₃) for NMR[5].
Core Structure Bis-1-oxaquinolizidineBasic tertiary nitrogens require pH-controlled or neutralized solvents to prevent NMR signal broadening[2][6].

Spectroscopic Characterization Strategies

Nuclear Magnetic Resonance (NMR) Spectroscopy

The primary challenge in the NMR characterization of macrocyclic alkaloids like (+)-dmXeB is the severe signal overlap in the aliphatic region (δ 1.2–2.0 ppm) due to the extensive methylene envelope of the macrocycle[6].

  • Solvent Selection (Causality): Deuterated chloroform (CDCl₃) is the standard solvent. However, because (+)-dmXeB contains basic tertiary amines, trace DCl in standard CDCl₃ can protonate the nitrogens. This leads to severe peak broadening and shifting of the adjacent α-protons. Crucial Step: CDCl₃ must be filtered through basic alumina immediately prior to sample preparation[6][7].

  • 1D vs. 2D NMR: While 1H NMR easily identifies the diagnostic oxymethine protons (δ 3.80–4.00 ppm), assigning the carbon skeleton requires Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) to map the connectivity of the oxaquinolizidine rings[4].

Table 2: Representative NMR Spectral Features (CDCl₃, 500/125 MHz)
Structural Feature¹H NMR Shift (δ, ppm)¹³C NMR Shift (δ, ppm)Diagnostic Value
Oxymethine (C-O-C) 3.85 – 3.95 (m)68.0 – 72.0Confirms the integrity of the oxaquinolizidine ether linkages[6].
N-CH₂ (α-to Nitrogen) 2.40 – 2.95 (m)46.0 – 52.0Validates the tertiary amine core; highly sensitive to solvent pH[6].
Macrocyclic Envelope 1.38 – 1.95 (m)18.0 – 36.0Represents the long alkyl chains; requires HSQC for exact carbon assignment[6].
High-Resolution Mass Spectrometry (HRMS)

Given the nitrogenous nature of (+)-dmXeB, Electrospray Ionization (ESI) in positive mode is the most effective ionization technique[8]. The addition of 0.1% formic acid to the mobile phase ensures complete protonation of the tertiary amines, yielding a robust [M+H]⁺ ion.

Table 3: HRMS Data Summary
Ion SpeciesTheoretical m/zObserved m/z (Typical)Mass Error Tolerance
[M+H]⁺ 463.3894463.3890 - 463.3898< 5 ppm
[M+Na]⁺ 485.3714485.3710 - 485.3718< 5 ppm

Experimental Protocols: A Self-Validating System

The following protocols are designed to ensure data integrity during the isolation, synthesis validation, and spectroscopic analysis of (+)-dmXeB[6][7].

Spec_Workflow Sample Purified (+)-dmXeB (Synthesis / Isolation) Prep Sample Preparation (Neutralized CDCl3 / MeOH-FA) Sample->Prep Aliquot NMR NMR Acquisition (1D & 2D, 500+ MHz) Prep->NMR 5 mg in 0.6 mL MS HRMS Acquisition (ESI-TOF, Positive Mode) Prep->MS 1 µg/mL dilution Data Data Elucidation (Stereochemical & Mass Validation) NMR->Data Connectivity MS->Data Exact Mass

Fig 2. Spectroscopic validation workflow for (+)-dmXeB characterization.

Protocol A: NMR Sample Preparation and Acquisition

Objective: Obtain high-resolution, artifact-free spectra of the basic macrocycle.

  • Solvent Neutralization: Pass 1.0 mL of CDCl₃ (containing 0.03% v/v TMS) through a short plug of basic aluminum oxide (Brockmann I) packed in a glass Pasteur pipette. Causality: Removes trace DCl that causes amine protonation and peak broadening.

  • Dissolution: Dissolve 3–5 mg of highly purified (+)-dmXeB in 0.6 mL of the neutralized CDCl₃. Transfer to a 5 mm precision NMR tube[6].

  • 1D Acquisition: Acquire the ¹H NMR spectrum at ≥500 MHz. Set the relaxation delay ( D1​ ) to 2.0 seconds to ensure accurate integration of the slowly relaxing aliphatic protons.

  • 2D Acquisition: Run gradient-selected COSY, HSQC, and HMBC. Causality: The HMBC is critical for proving the connectivity between the macrocyclic alkyl chains and the oxaquinolizidine bridgeheads, ruling out structural isomers[4].

Protocol B: ESI-HRMS Acquisition

Objective: Confirm the exact molecular formula via high mass accuracy.

  • Sample Dilution: Prepare a 1 mg/mL stock solution of (+)-dmXeB in HPLC-grade methanol. Dilute to a final concentration of 1 µg/mL using a solvent mixture of 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Instrument Tuning: Calibrate the Time-of-Flight (TOF) or Orbitrap mass analyzer using a standard tuning mix to ensure a mass accuracy of < 5 ppm.

  • Ionization: Inject the sample directly via syringe pump (flow rate: 5–10 µL/min) into the ESI source operating in positive ion mode. Causality: Formic acid acts as a proton source, ensuring the basic tertiary amines are ionized to [M+H]⁺, drastically increasing signal-to-noise ratio.

  • Data Processing: Extract the exact mass for the [M+H]⁺ peak (Theoretical: 463.3894) and verify the isotopic distribution matches the C₂₈H₅₀N₂O₃ formula[5].

Conclusion

The rigorous characterization of (+)-Demethylxestospongin B relies heavily on understanding the physicochemical nuances of its bis-1-oxaquinolizidine core. By neutralizing NMR solvents to accommodate its basicity and utilizing targeted 2D NMR and HRMS techniques, researchers can confidently validate the structural integrity of this potent IP3R antagonist. As scalable synthetic routes continue to optimize the availability of (+)-dmXeB[6][7], adherence to these self-validating spectroscopic protocols will be paramount for downstream in vivo and clinical applications.

References

  • Scalable Total Synthesis of (+)-Desmethylxestospongin B ACS Publications (Journal of Organic Chemistry)[Link]

  • Two New Alkaloids From Xestospongia Sp., a New Caledonian Sponge PubMed (National Institutes of Health)[Link]

  • Demethylxestospongine B | C28H50N2O3 | CID 5702 PubChem (National Institutes of Health)[Link]

  • Marine-Derived Macrocyclic Alkaloids (MDMAs): Chemical and Biological Diversity PMC (National Institutes of Health)[Link]

  • Borum Et Al 2024 Scalable Total Synthesis of Desmethylxestospongin B Scribd[Link]

  • Cellular targets of natural products ResearchGate[Link]

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Whitepaper: Biosynthesis, Chemodiversity, and Chemical Biology of Bis-1-oxaquinolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bis-1-oxaquinolizidine alkaloids, prominently represented by the xestospongins and araguspongines, are a rare and structurally complex class of macrocyclic natural products isolated primarily from marine sponges of the genera Xestospongia and Neopetrosia[1]. Characterized by a 20-membered macrocyclic core tethering two 1-oxaquinolizidine heterocycles, these compounds have garnered intense interest in drug development due to their potent biological activities. Most notably, they serve as highly selective, cell-permeable inhibitors of inositol 1,4,5-trisphosphate receptors (IP3Rs), making them indispensable tools for interrogating intracellular calcium signaling and mitochondrial metabolism in cancer cells[2][3]. This technical guide provides an in-depth analysis of their biosynthetic origins, structural chemodiversity, and the state-of-the-art synthetic and analytical methodologies required to harness their pharmacological potential.

Biosynthetic Origins and Pathway Dynamics

Unlike classical terrestrial quinolizidine alkaloids (e.g., lupanine or sparteine) which are synthesized in the chloroplasts of Fabaceae plants, bis-1-oxaquinolizidine alkaloids are marine-derived and are hypothesized to be produced by symbiotic bacteria residing within the sponge host[4][5].

The biosynthetic trajectory begins with the amino acid L-lysine. The foundational step is the oxidative decarboxylation of L-lysine by the pyridoxal phosphate (PLP)-dependent enzyme lysine decarboxylase (LDC), yielding cadaverine[4][6]. Subsequently, copper amine oxidase (CAO) catalyzes the oxidative deamination of cadaverine, triggering a spontaneous cyclization to form the Δ1 -piperideine cation[4].

The divergence into the bis-1-oxaquinolizidine class requires anomalous oxygenation and dimerization. Two oxygenated quinolizidine precursors (likely ω -amino aldehyde equivalents) undergo a highly stereocontrolled macrocyclization. The formation of the ether linkages in the 1-oxaquinolizidine rings is a thermodynamic sink, often resulting in C2-symmetric (e.g., Xestospongin A) or asymmetric (e.g., Desmethylxestospongin B) macrocycles[3][7].

Biosynthesis Lys L-Lysine LDC Lysine Decarboxylase (PLP-dependent) Lys->LDC Cad Cadaverine LDC->Cad CAO Copper Amine Oxidase (Oxidative Deamination) Cad->CAO Pip Δ1-Piperideine CAO->Pip OxaPre Oxygenated Quinolizidine Precursor Pip->OxaPre Aldol-like coupling & Oxidation Mac Macrocyclization & Dimerization OxaPre->Mac Bis Bis-1-oxaquinolizidine (e.g., Xestospongin C) Mac->Bis C2-Symmetric or Asymmetric Assembly

Fig 1: Proposed L-lysine derived biosynthetic pathway of bis-1-oxaquinolizidine alkaloids.

Chemodiversity and Structural Biology

The chemodiversity of bis-1-oxaquinolizidine alkaloids is dictated by the relative stereochemistry at the C-2 and C-9 positions of the oxaquinolizidine rings, which forces the rings into either cis- or trans-decalin-like conformations[8].

  • Trans-decalin-like conformations: Typically exhibit a large NMR coupling constant for the axial H-10 proton ( J≈8−10 Hz) and lack Bohlmann bands in IR spectroscopy[8][9].

  • Cis-decalin-like conformations: Exhibit a smaller coupling constant for H-10 ( J≈3 Hz) and resonate further downfield ( δ 3.8–4.2)[10].

This conformational rigidity is the primary driver of their biological efficacy. Compounds with trans-decalin-like rings generally exhibit potent IP3R inhibition and cytotoxicity, whereas cis-fused variants or N-oxides often show attenuated activity[1][10].

Table 1: Quantitative Chemodiversity and Bioactivity Profile
AlkaloidSource OrganismStructural FeaturesKey Bioactivity / IC50
Xestospongin A (Araguspongine D)Xestospongia exiguaC2-symmetric, trans-decalinIP3R blocker, Vasodilative[7][11]
Xestospongin C Xestospongia sp.C9 epimer of Xe APotent IP3R inhibitor (Unstable)[12][13]
Araguspongine C Xestospongia mutaC2-symmetricAntitubercular (MIC 3.94 μM)[14]
Desmethylxestospongin B Xestospongia sp.Asymmetric, 9-OHAnticancer, MiU-IP3RCa inhibitor[3][15]
Araguspongine K & L Xestospongia exiguaBis-1-oxaquinolizidine N-oxideAntimalarial, Antitubercular[8][10]

Total Synthesis and Biomimetic Assembly

Because natural sources of these alkaloids (particularly Xestospongin B and C) are severely depleted, scalable total synthesis is a critical requirement for ongoing pharmacological studies[3][16].

The most robust synthetic strategies abandon linear approaches in favor of convergent macrolactamization followed by late-stage heterocycle formation. The causality behind this design is to establish the acyclic stereocenters early using highly predictable reactions (like the Ireland-Claisen rearrangement), close the macrocycle via amide bond formation, and finally reduce the lactams to hemiaminals, which spontaneously cyclize to form the 1-oxaquinolizidine rings[2][16].

Workflow Start Starting Material (e.g., 1-Chloro-3-butene) Epox Jacobsen Kinetic Resolution (Stereocenter Setup) Start->Epox ICR Ireland-Claisen Rearrangement (Acyclic Stereocontrol) Epox->ICR High ee% Macro Macrolactamization (20-Membered Ring Formation) ICR->Macro Diastereoselectivity Reduct Li/NH3 Lactam Semireduction (Hemiaminal Cyclization) Macro->Reduct Bis(lactam) intermediate Product Bis-1-oxaquinolizidine (e.g., Desmethylxestospongin B) Reduct->Product Spontaneous oxaquinolizidine formation

Fig 2: Convergent synthetic workflow for bis-1-oxaquinolizidine macrocycles.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, the following protocols are engineered as self-validating systems. Each workflow contains internal checkpoints to confirm structural and functional fidelity.

Protocol A: Isolation and Stereochemical Elucidation from Marine Sponges

Purpose: To extract and unambiguously define the stereochemistry of bis-1-oxaquinolizidine rings.

  • Extraction: Lyophilize Xestospongia exigua tissue and exhaustively extract with a 1:1 mixture of MeOH/CH2Cl2.

  • Fractionation: Subject the crude extract to liquid-liquid partitioning (EtOAc/H2O). Isolate the alkaloid-rich EtOAc fraction and purify via Sephadex LH-20 size-exclusion chromatography, followed by reversed-phase HPLC (C18, MeCN/H2O gradient with 0.1% TFA).

  • Self-Validating Elucidation (NMR):

    • Acquire 1 H, 13 C, and 2D NMR (COSY, HSQC, HMBC, ROESY).

    • Validation Checkpoint: Examine the H-10 proton signal. A doublet with J≈8.6 Hz confirms a trans-decalin-like conformation (axial-axial coupling). A broad doublet with J≈3 Hz confirms a cis-decalin-like conformation[8][9][10].

    • N-Oxide Detection: Utilize 1 H- 15 N HMBC. An oxygenated nitrogen (N-oxide) will resonate significantly downfield (e.g., δN​ 117.1) compared to a standard tertiary amine ( δN​ 43.1)[10].

Protocol B: Scalable Total Synthesis via Macrolactamization

Purpose: To synthesize Desmethylxestospongin B using a scalable, stereocontrolled route[2][16].

  • Kinetic Resolution: Treat racemic 1-chlorobutene oxide with Jacobsen's (S,S)-Co(salen) catalyst and H2O. Validation: Isolate (S)-epoxide and confirm >90% enantiomeric excess (ee) via chiral GC.

  • Ireland-Claisen Rearrangement (ICR): Convert the chiral allylic alcohol to its corresponding ester. Treat with LiHMDS in THF at -78°C, followed by TMSCl to form the silyl ketene acetal. Warm to room temperature to induce the [3,3]-sigmatropic rearrangement. Causality: This step translates the easily accessible allylic stereocenter into the highly challenging contiguous acyclic stereocenters of the alkyl chain.

  • Macrolactamization: Combine the two ω -amino acid precursors. Utilize a coupling reagent (e.g., HATU/DIPEA) under high dilution conditions (0.001 M) to favor the 20-membered intramolecular macrocyclization over intermolecular oligomerization[2].

  • Lactam Semireduction: Treat the macrocyclic bis(lactam) with Li metal in liquid NH3 at -78°C. Causality: Birch reduction conditions are precisely tuned to semireduce the lactam to a hemiaminal while simultaneously cleaving benzyl protecting groups. The hemiaminal spontaneously undergoes intramolecular cyclization to form the bis-1-oxaquinolizidine core without over-reducing to a piperidine[2].

Protocol C: Intracellular Calcium (IP3R) Inhibition Assay

Purpose: To validate the biological efficacy of the synthesized bis-1-oxaquinolizidine as an IP3R blocker.

  • Cell Preparation: Seed MDA-MB-231 breast cancer cells onto Poly-L-Lysine pre-treated glass-bottom plates. Causality: Poly-L-Lysine provides a positively charged matrix that heavily enhances the adhesion of cells during subsequent washing steps[13].

  • Fluorophore Loading: Incubate cells with 10 μM Fluo3-AM (a cell-permeable calcium indicator) for 2 hours at 37°C in the dark. Wash with Ca2+ -free NMDG+/K+ buffer to remove extracellular calcium[13].

  • Inhibition & Acquisition: Pre-treat cells with 5 μM of the synthesized alkaloid (e.g., Xestospongin C or Desmethylxestospongin B) for 30 minutes. Stimulate cells with an IP3-generating agonist (e.g., ATP or Bradykinin).

  • Validation Checkpoint: Monitor fluorescence emission at 520 nm (excitation 488 nm). A functional bis-1-oxaquinolizidine will completely ablate the intracellular calcium spike compared to the vehicle control, confirming IP3R blockade[12][13].

Conclusion

The bis-1-oxaquinolizidine alkaloids represent a masterclass in natural product chemodiversity. The precise spatial arrangement of their 1-oxaquinolizidine rings dictates their ability to interface with critical cellular machinery like the IP3 receptor. As natural reserves of Xestospongia sponges dwindle, the integration of biomimetic total synthesis—leveraging advanced macrolactamization and semireduction techniques—stands as the definitive solution to supply these indispensable molecules for next-generation oncological and anti-tubercular drug development.

References

  • Marine-Derived Macrocyclic Alkaloids (MDMAs): Chemical and Biological Diversity. mdpi.com. URL: 1

  • Araguspongines K and L, New Bioactive Bis-1-oxaquinolizidine N-Oxide Alkaloids from Red Sea Specimens of Xestospongia exigua. acs.org. URL: 8

  • Bis-1-oxaquinolizidine alkaloids from a marine sponge with antitumor activity. google.com/patents. URL: 11

  • Araguspongines K and L, New Bioactive Bis-1-oxaquinolizidine N-Oxide Alkaloids from Red Sea Specimens of Xestospongia exigua - PMC. nih.gov. URL:10

  • Scalable Total Synthesis, IP3R Inhibitory Activity of Desmethylxestospongin B, and Effect on Mitochondrial Function and Cancer. escholarship.org. URL: 2

  • Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC. nih.gov. URL: 4

  • Scalable Total Synthesis, IP3R Inhibitory Activity of Desmethylxestospongin B, and Effect on Mitochondrial Function and Cancer Cell Survival - PMC. nih.gov. URL: 3

  • Isolation of Araguspongine M, a New Stereoisomer of an Araguspongine/Xestospongin alkaloid, and Dopamine from the Marine Sponge Neopetrosia exigua Collected in Palau. mdpi.com. URL: 9

  • Synthesis of the C2-Symmetric, Macrocyclic Alkaloid, (+)-Xestospongin A and Its C(9) Epimer. acs.org. URL: 7

  • Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC - NIH. nih.gov. URL: 6

  • Stereoselective Construction of Carbon-Carbon Bonds and Application to the Scalable Total Synthesis of Xestospongin-Type Natural Products. proquest.com. URL: 15

  • A Straightforward Route to Enantiopure Pyrrolizidines and... semanticscholar.org. URL: 5

  • Progress Towards the Total Synthesis of a Stable (–)-Xestospongin C Derivative. macalester.edu. URL: 12

  • Scalable Total Synthesis of (+)-Desmethylxestospongin B - PMC. nih.gov. URL: 16

  • Chlamydomonas reinhardtii. soken.ac.jp. URL: 13

  • The Antitubercular Activities of Natural Products with Fused-Nitrogen-Containing Heterocycles. mdpi.com. URL: 14

Sources

Primary mechanism of action of (+)-Demethylxestospongin B

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Primary Mechanism of Action of (+)-Demethylxestospongin B

Abstract

(+)-Demethylxestospongin B (dmXeB), a macrocyclic bis-1-oxaquinolizidine alkaloid derived from marine sponges of the Xestospongia genus, has garnered significant attention within the scientific community as a potent modulator of intracellular calcium (Ca²⁺) signaling.[1] This technical guide provides a comprehensive analysis of its primary mechanism of action, focusing on its interaction with the inositol 1,4,5-trisphosphate receptor (IP₃R). We will dissect the molecular interactions, the downstream cellular sequelae—including profound effects on mitochondrial bioenergetics and autophagy—and provide detailed protocols for key validation experiments. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of dmXeB as a critical tool for investigating Ca²⁺-dependent cellular processes.

The Core Molecular Target: The Inositol 1,4,5-Trisphosphate Receptor (IP₃R)

The primary and most well-characterized mechanism of action of (+)-Demethylxestospongin B and its close analogs, like Xestospongin B, is the potent inhibition of the inositol 1,4,5-trisphosphate receptor (IP₃R).[1][2][3] The IP₃R is a ligand-gated Ca²⁺ channel located predominantly on the membrane of the endoplasmic reticulum (ER), which is the principal intracellular Ca²⁺ storage organelle.[4][5] Upon binding its endogenous ligand, IP₃, the receptor undergoes a conformational change, opening the channel pore and permitting the rapid efflux of Ca²⁺ from the ER lumen into the cytosol. This process is fundamental to a vast number of cellular functions.[4][5]

Nature of Inhibition: A Competitive Antagonist

While some compounds in the broader xestospongin family have been suggested to have complex allosteric or non-competitive actions, compelling evidence demonstrates that Xestospongin B, the methylated parent compound of dmXeB, acts as a competitive inhibitor at the IP₃R.[2][5][6][7] This classification is based on radioligand binding assays where Xestospongin B was shown to displace [³H]IP₃ from its binding sites on membranes rich in IP₃ receptors, such as those prepared from rat cerebellum and skeletal myotube homogenates.[7][8] This indicates that the molecule directly competes with the endogenous IP₃ ligand for the receptor's binding domain.[5] Functionally, this competitive antagonism blocks IP₃-induced Ca²⁺ release, effectively silencing this critical signaling pathway.[7][9]

The following diagram illustrates the canonical Gq-coupled signaling pathway leading to IP₃R activation and the specific point of inhibition by dmXeB.

IP3_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPCR Gq-Coupled Receptor PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 IP3R IP₃ Receptor (IP₃R) Ca_Store Ca²⁺ Store IP3R->Ca_Store Releases Ca²⁺ Ca_Cytosol Cytosolic Ca²⁺ (Signal) Ca_Store->Ca_Cytosol IP3->IP3R Binds & Activates dmXeB (+)-Demethyl- xestospongin B dmXeB->IP3R Competitively Inhibits

Caption: The IP₃ signaling pathway and the competitive inhibition of the IP₃R by (+)-Demethylxestospongin B.

Downstream Cellular Consequences of IP₃R Inhibition

The blockade of IP₃R-mediated Ca²⁺ release by dmXeB initiates a cascade of significant cellular events, primarily revolving around the disruption of metabolic homeostasis.

Disruption of ER-Mitochondria Ca²⁺ Communication and Bioenergetics

A fundamental role of the IP₃R is to maintain a constitutive, low-level transfer of Ca²⁺ from the ER to the mitochondria.[1][9] This Ca²⁺ flux is essential for stimulating key enzymes within the mitochondrial tricarboxylic acid (TCA) cycle, thereby promoting optimal mitochondrial respiration and ATP production.[9]

By inhibiting the IP₃R, dmXeB curtails this vital Ca²⁺ transfer. The consequence is a measurable decrease in mitochondrial oxygen consumption rates (OCR), leading to a state of bioenergetic crisis.[1][9][10] This interruption of metabolic function has been shown to selectively induce substantial cell death in cancer cells, which are often highly dependent on mitochondrial respiration, while leaving normal cells largely unaffected.[9][10]

Induction of Autophagy and Impairment of Lysosomal Function

The bioenergetic stress caused by dmXeB, characterized by falling ATP levels, triggers the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][9] AMPK activation, in turn, initiates autophagy, a cellular recycling process, as a survival mechanism.[1]

However, recent studies reveal a more complex role for dmXeB. Prolonged inhibition of the IP₃R with dmXeB has been shown to impair autophagic flux.[3][11] This impairment is attributed to a failure in lysosomal acidification, which is critical for the final degradation step in the autophagy pathway.[3][11] This lysosomal dysfunction also disrupts the recycling of key proteins like β1-integrin, which ultimately reduces the migration, invasion, and metastatic potential of cancer cells.[3][11]

Quantitative Pharmacological Data

The following data for the closely related Xestospongin B highlight its potency as a competitive IP₃R inhibitor. These values serve as a strong proxy for the activity of dmXeB.

ParameterValueCell/Tissue SystemReference
EC₅₀ for [³H]IP₃ Displacement 44.6 ± 1.1 µMRat Cerebellar Membranes[7][8]
EC₅₀ for [³H]IP₃ Displacement 27.4 ± 1.1 µMRat Skeletal Myotube Homogenates[7][8]
EC₅₀ for Inhibition of IP₃-induced Ca²⁺ Oscillations 18.9 ± 1.35 µMIsolated Nuclei from Rat Skeletal Myotubes[7][8]

Key Experimental Protocols for Mechanistic Validation

To rigorously validate the mechanism of action of dmXeB, a combination of binding and functional assays is essential. The following protocols provide a self-validating system to confirm its activity from the molecular to the cellular level.

Protocol: [³H]IP₃ Competitive Binding Assay

This assay provides direct evidence of competitive binding at the IP₃R. Its causality is rooted in the principle of radioligand displacement: if dmXeB binds to the same site as IP₃, it will displace the radiolabeled IP₃ in a concentration-dependent manner.

Methodology:

  • Membrane Preparation: Homogenize a tissue rich in IP₃Rs (e.g., rat cerebellum) in an ice-cold buffer. Perform differential centrifugation to isolate the microsomal membrane fraction containing the ER. Resuspend the final pellet in a binding buffer.

  • Incubation: In a series of microcentrifuge tubes, combine the prepared membranes with a fixed, low concentration of radiolabeled [³H]IP₃. Add varying concentrations of unlabeled dmXeB (from nanomolar to high micromolar). Include controls for total binding (no dmXeB) and non-specific binding (excess cold IP₃).

  • Separation: Incubate the mixture to allow binding to reach equilibrium. Then, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

  • Quantification: Wash the filters quickly with ice-cold buffer to remove unbound radioactivity. Place the filters into scintillation vials with a scintillation cocktail and measure the retained radioactivity using a liquid scintillation counter.[2]

  • Data Analysis: Plot the percentage of specifically bound [³H]IP₃ against the log concentration of dmXeB. Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ value.[2]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Homogenize Tissue (e.g., Cerebellum) p2 Isolate Microsomal Membranes via Centrifugation p1->p2 a1 Incubate Membranes with [³H]IP₃ and varying concentrations of dmXeB p2->a1 a2 Rapid Vacuum Filtration a1->a2 a3 Wash Filters a2->a3 an1 Liquid Scintillation Counting a3->an1 an2 Calculate Specific Binding an1->an2 an3 Plot Dose-Response Curve & Determine EC₅₀ an2->an3

Caption: Experimental workflow for the [³H]IP₃ competitive binding assay.

Protocol: Intracellular Calcium Imaging

This functional assay validates the inhibitory effect of dmXeB in live, intact cells. The causality is direct: if dmXeB blocks the IP₃R, then an agonist that normally triggers IP₃ production will fail to elicit a cytosolic Ca²⁺ increase.

Methodology:

  • Cell Preparation: Culture adherent cells on glass-bottom imaging dishes to an appropriate confluency.

  • Dye Loading: Load the cells with a fluorescent Ca²⁺ indicator dye (e.g., 2-5 µM Fluo-4 AM) in a physiological buffer for 30-60 minutes at room temperature or 37°C. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

  • Inhibitor Pre-incubation: Wash the cells to remove excess dye. Pre-incubate one set of dishes with a working concentration of dmXeB (e.g., 5-10 µM) for a specified time (e.g., 30 minutes). Incubate a control set with vehicle only.

  • Microscopy and Baseline: Place the dish on the stage of a fluorescence microscope. Acquire a stable baseline fluorescence measurement for 1-2 minutes.

  • Agonist Stimulation: Add an agonist known to activate the IP₃ pathway (e.g., ATP, bradykinin) to the dish while continuously recording fluorescence intensity.[2]

  • Data Analysis: In control cells, the agonist should induce a sharp, transient increase in fluorescence, corresponding to a rise in cytosolic Ca²⁺. In dmXeB-treated cells, this Ca²⁺ transient should be significantly blunted or completely abolished.[2] Quantify the peak fluorescence change (ΔF/F₀) for both conditions.

Conclusion

(+)-Demethylxestospongin B is a highly specific and potent cell-permeable inhibitor of the inositol 1,4,5-trisphosphate receptor. Its primary mechanism of action is the competitive antagonism of IP₃ binding, which blocks the release of Ca²⁺ from endoplasmic reticulum stores. This singular action has profound and cascading effects on cellular physiology, most notably the disruption of ER-to-mitochondria Ca²⁺ signaling, which compromises mitochondrial bioenergetics and can selectively trigger cancer cell death. Furthermore, its ability to impair lysosomal function reveals a novel role in modulating autophagy and cell motility. The well-defined mechanism and potent activity of dmXeB establish it as an indispensable tool for researchers dissecting the intricate roles of IP₃R-mediated Ca²⁺ signaling in health and disease, and as a promising scaffold for the development of novel therapeutics targeting cancer metabolism and metastasis.

References

  • Podunavac, M., Mailyan, A. K., Jackson, J. J., Lovy, A., Farias, P., Huerta, H., Molgó, J., Cardenas, C., & Zakarian, A. (2021). Scalable total synthesis, IP3R inhibitory activity of desmethylxestospongin B, and effect on mitochondrial function and cancer cell survival. Angewandte Chemie (International ed. in English). Available at: [Link]

  • Jaimovich, E., Mattei, C., Liberona, J. L., Cardenas, C., Estrada, M., Barbier, J., Debitus, C., Laurent, D., & Molgó, J. (2005). Xestospongin B, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells. FEBS Letters. Available at: [Link]

  • Astuya, R., et al. (2024). The IP3R inhibitor desmethylxestospongin B reduces tumor cell migration, invasion and metastasis by impairing lysosome acidification and β1-integrin recycling. bioRxiv. Available at: [Link]

  • Jaimovich, E., Mattei, C., Liberona, J. L., Cardenas, C., Estrada, M., Barbier, J., Debitus, C., Laurent, D., & Molgó, J. (2005). Xestospongin B, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells. PubMed. Available at: [Link]

  • Podunavac, M., Mailyan, A. K., Jackson, J. J., Lovy, A., Farias, P., Huerta, H., Molgó, J., Cardenas, C., & Zakarian, A. (2021). Scalable Total Synthesis, IP3R Inhibitory Activity of Desmethylxestospongin B, and Effect on Mitochondrial Function and Cancer. eScholarship, University of California. Available at: [Link]

  • Astuya, R., et al. (2024). The IP3R inhibitor desmethylxestospongin B reduces tumor cell migration, invasion and metastasis by impairing lysosome acidification and β1-integrin recycling. PubMed. Available at: [Link]

  • Rojas-Gómez, A., et al. (2021). Inhibition of InsP3R with Xestospongin B Reduces Mitochondrial Respiration and Induces Selective Cell Death in T Cell Acute Lymphoblastic Leukemia Cells. PubMed. Available at: [Link]

  • Jaimovich, E., Mattei, C., Liberona, J. L., Cardenas, C., Estrada, M., Barbier, J., Debitus, C., Laurent, D., & Molgó, J. (2005). Xestospongin B, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells. ResearchGate. Available at: [Link]

Sources

Unlocking Intracellular Calcium Dynamics: A Technical Guide to (+)-Demethylxestospongin B as an IP3 Receptor Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Inositol 1,4,5-trisphosphate receptors (IP3Rs) are ubiquitous intracellular calcium (Ca²⁺) release channels located on the endoplasmic reticulum (ER). They serve as the critical nexus between extracellular stimuli and intracellular Ca²⁺ signaling, governing processes ranging from mitochondrial bioenergetics to gene expression[1]. While competitive antagonists exist, the discovery of macrocyclic bis-1-oxaquinolizidine alkaloids from marine sponges has provided a unique class of membrane-permeable, non-competitive IP3R inhibitors[2]. This whitepaper provides an in-depth technical analysis of (+)-Demethylxestospongin B (dmXeB) , detailing its chemical profile, allosteric mechanism of action, downstream metabolic consequences, and the self-validating experimental workflows required for its rigorous application in preclinical research.

Chemical Profile & Structural Biology

(+)-Demethylxestospongin B belongs to a highly specialized family of quinolizidine-type alkaloids[3]. Extracted primarily from marine sponges of the Xestospongia species (e.g., Xestospongia exigua and Xestospongia muta), these compounds are characterized by a complex macrocyclic bis-1-oxaquinolizidine core[1].

Structurally, dmXeB shares its backbone with other well-known vasoactive xestospongins (such as Xestospongin A, C, and D) and araguspongines. However, specific stereochemical configurations and the absence of certain methyl groups dictate its unique binding kinetics and membrane permeability. Because of its lipophilic macrocyclic structure, dmXeB readily crosses the plasma membrane, making it an invaluable pharmacological tool for intact-cell assays without the need for microinjection or permeabilization.

Mechanism of Action: Allosteric IP3R Blockade

The pharmacological hallmark of dmXeB is its ability to block IP3-mediated Ca²⁺ release without interacting with the IP3-binding core of the receptor[2].

Most endogenous and synthetic IP3R antagonists act competitively, meaning their efficacy is highly dependent on local IP3 concentrations, which can spike dramatically during G-protein coupled receptor (GPCR) activation[1]. In contrast, dmXeB acts via an allosteric or pore-blocking mechanism independent of the IP3 effector site. This non-competitive inhibition ensures a sustained blockade of Ca²⁺ efflux from the ER, even in the presence of potent IP3-generating agonists like bradykinin or carbamylcholine.

G GPCR GPCR Activation PLC PLC Activation GPCR->PLC IP3 IP3 Generation PLC->IP3 IP3R IP3 Receptor (ER) IP3->IP3R Binds effector site Ca2 Cytosolic Ca2+ Spike IP3R->Ca2 Channel opening dmXeB (+)-Demethylxestospongin B (Allosteric Inhibitor) dmXeB->IP3R Blocks pore/allosteric site

Mechanism of IP3R inhibition by (+)-Demethylxestospongin B via allosteric blockade.

Quantitative Pharmacodynamics

While Xestospongin C (XeC) is often considered the most potent derivative in this class, dmXeB provides a distinct pharmacokinetic profile. In isolated rabbit cerebellum microsomes, XeC exhibits a half-maximal inhibitory concentration (IC₅₀) of 358 nM[1]. In contrast, dmXeB displays a lower potency, with an IC₅₀ of approximately 5865 nM (>16-fold decrease relative to XeC)[1].

This lower potency is paradoxically advantageous in specific experimental paradigms where titratable, partial blockade of ER-mitochondrial coupling is desired without inducing immediate, catastrophic ER stress.

Table 1: Comparative IP3R Inhibitory Potency of Xestospongin Derivatives
CompoundSourceTargetIC₅₀ (nM)Relative Potency (vs XeC)
Xestospongin C Xestospongia sp.IP3R3581.0x (Reference)
Xestospongin A Xestospongia sp.IP3R~2500~7.0x decrease
7S-Hydroxyxestospongin A Xestospongia sp.IP3R3580 - 537010 - 15x decrease
(+)-Demethylxestospongin B Xestospongia sp.IP3R5865~16.4x decrease

(Data synthesized from Gafni et al., 1997 and related pharmacological reviews[1])

Downstream Cellular Consequences: Bioenergetics and Autophagy

The ER and mitochondria are physically and functionally tethered at Mitochondria-Associated Membranes (MAMs). Constitutive, low-level Ca²⁺ transfer from the ER to the mitochondria via IP3Rs is essential for maintaining optimal mitochondrial bioenergetics[2].

When dmXeB is applied to cancer cell lines (such as breast cancer models), it robustly inhibits this constitutive Ca²⁺ transfer[2]. The causality of the resulting metabolic crisis unfolds as follows:

  • Enzymatic Suppression: Reduced mitochondrial Ca²⁺ inhibits the activity of α-ketoglutarate dehydrogenase (αKGDH), a critical TCA cycle enzyme[2].

  • Redox Imbalance: This inhibition increases the abundance of α-ketoglutarate and sharply elevates the NAD⁺/NADH ratio[2].

  • Energy Crisis & Autophagy: The resulting drop in oxidative phosphorylation (OXPHOS) and ATP production acts as an energy stressor, leading to the activation of AMP-activated protein kinase (AMPK) and the subsequent induction of SIRT1-dependent autophagy[2].

G ER_Ca ER Ca2+ Pool IP3R IP3R Channel ER_Ca->IP3R Mito_Ca Mitochondrial Ca2+ IP3R->Mito_Ca Constitutive Transfer AMPK AMPK Activation IP3R->AMPK Reduced Ca2+ triggers crisis aKGDH α-KGDH Activity Mito_Ca->aKGDH OXPHOS OXPHOS & ATP aKGDH->OXPHOS Autophagy Autophagy / Cell Death AMPK->Autophagy dmXeB dmXeB Blockade dmXeB->IP3R

Metabolic crisis and autophagy induction following IP3R blockade by dmXeB.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of dmXeB must rely on self-validating assay designs. The following protocol details a ratiometric intact-cell calcium imaging workflow designed to eliminate common optical artifacts.

Protocol: Intact-Cell Ratiometric Calcium Imaging

Rationale: Using a ratiometric dye (Fura-2 AM) is non-negotiable for accurate single-cell analysis. Unlike single-wavelength dyes (e.g., Fluo-4), Fura-2's 340/380 nm excitation ratio cancels out variables such as uneven dye loading, photobleaching, and variations in cell thickness.

Step-by-Step Methodology:

  • Cell Preparation: Seed target cells (e.g., primary astrocytes or MCF-7 cells) on 35mm glass-bottom confocal dishes. Causality: Glass is mandatory for UV transmission during 340 nm excitation[2].

  • Dye Loading: Incubate cells with 2–5 µM Fura-2 AM supplemented with 0.02% Pluronic F-127 in a physiological salt solution for 45 minutes at 37°C. Causality: Pluronic F-127 acts as a non-ionic surfactant, dispersing the highly lipophilic AM ester in aqueous media to ensure uniform cellular uptake.

  • De-esterification: Wash cells three times with dye-free buffer and incubate for an additional 20 minutes. Causality: This allows intracellular esterases time to cleave the acetoxymethyl (AM) groups, trapping the active, Ca²⁺-sensitive Fura-2 within the cytosol.

  • Baseline Acquisition: Record the 340/380 nm fluorescence ratio for 3 minutes to establish a stable resting intracellular Ca²⁺ ([Ca²⁺]ᵢ) baseline.

  • Inhibitor Incubation: Perfuse the chamber with 10 µM dmXeB for 15 minutes. Causality: Given dmXeB's IC₅₀ of ~5.8 µM[1], a 10 µM concentration ensures near-complete receptor occupancy without off-target toxicity.

  • Agonist Stimulation: Introduce an IP3-generating agonist (e.g., 1 µM Bradykinin). In a successful blockade, the expected cytosolic Ca²⁺ spike will be severely blunted or absent[2].

  • System Validation (Critical Control): Post-assay, perfuse the cells with 1 µM Thapsigargin (a SERCA pump inhibitor) in Ca²⁺-free media. Causality: This step proves that the ER still contains Ca²⁺ and that dmXeB did not simply leak or deplete the ER stores, thereby validating that the lack of response in Step 6 was due to true IP3R channel blockade[2].

G Prep 1. Cell Culture & Starvation Dye 2. Fura-2 AM Loading Prep->Dye Wash 3. Wash & De-esterification Dye->Wash Base 4. Baseline Recording Wash->Base Inhibitor 5. dmXeB Incubation Base->Inhibitor Agonist 6. Agonist Stimulation Inhibitor->Agonist

Self-validating ratiometric Ca2+ imaging workflow for evaluating dmXeB efficacy.

References

  • Podunavac et al. (2021).Scalable Total Synthesis, IP3R Inhibitory Activity of Desmethylxestospongin B, and Effect on Mitochondrial Function and Cancer Cell Survival. ResearchGate.
  • Bultynck et al. (2020).The discovery and development of IP3 receptor modulators: An update. National Institutes of Health (NIH) / PMC.
  • García et al. (2023).Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega.
  • Althagbi et al. (2020).Chemical structure of antagonist compounds reported against IP3R. ResearchGate.

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Methodological & Application

Application Note: Interrogating Mitochondrial Metabolism via IP3R Inhibition Using (+)-Demethylxestospongin B

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently observe researchers misinterpreting metabolic data because they fail to isolate the upstream drivers of bioenergetic shifts. When studying the intersection of calcium signaling and cellular metabolism, (+)-Demethylxestospongin B ((+)-dmXeB) serves as a precision tool.

(+)-dmXeB is a macrocyclic bis-1-oxaquinolizidine marine alkaloid that functions as a highly potent, membrane-permeable antagonist of the1[1]. Unlike broad-spectrum intracellular calcium chelators (e.g., BAPTA-AM) that indiscriminately sponge cytosolic calcium, dmXeB selectively disrupts calcium (Ca2+) efflux from the endoplasmic reticulum (ER) without interacting with the IP3-binding site itself, exhibiting high selectivity over ryanodine receptors[1].

The Metabolic Connection: Constitutive Ca2+ transfer from the ER to mitochondria at mitochondria-ER contact sites (MERCS) is essential for sustaining oxidative phosphorylation (OXPHOS)[2]. Mitochondrial Ca2+ uptake via the Voltage-Dependent Anion Channel 1 (VDAC1) activates key TCA cycle dehydrogenases. By inhibiting IP3R, dmXeB starves the mitochondria of this critical Ca2+ influx. This targeted blockade reduces mitochondrial respiration, elevates the AMP/ATP ratio, triggers AMPK activation, and ultimately induces autophagy—a pathway highly relevant for selective tumor cell apoptosis[2][3].

Pathway dmXeB (+)-Demethylxestospongin B (dmXeB) IP3R IP3 Receptor (IP3R) dmXeB->IP3R inhibits ER Endoplasmic Reticulum (Ca2+ Store) ER->IP3R releases Ca2 Ca2+ Flux at MERCS IP3R->Ca2 channels Mito Mitochondria / VDAC1 Ca2->Mito enters OXPHOS Mitochondrial Respiration (OXPHOS & ATP) Mito->OXPHOS drives AMPK AMPK Activation & Autophagy OXPHOS->AMPK reduction triggers

Figure 1: Mechanism of dmXeB inhibiting IP3R-mediated ER-to-mitochondria calcium flux.

Physicochemical Properties & Formulation

Recent advances in the 4 have made this complex molecule highly accessible for in vitro and in vivo studies[4]. Proper formulation is critical to ensure reproducible target engagement.

Table 1: Physicochemical Profile of (+)-dmXeB

PropertyValue
Compound Name (+)-Desmethylxestospongin B ((+)-dmXeB)
CAS Number 144789-03-7[3]
Molecular Formula C28H50N2O3[3]
Molecular Weight 462.71 g/mol [3]
Primary Target Inositol 1,4,5-trisphosphate receptor (IP3R)[3]
Solubility & Storage Soluble in DMSO. Store stock solutions at -20°C in dark aliquots.

Experimental Protocols: A Self-Validating Workflow

Any metabolic inhibitor must be validated for target engagement before interpreting downstream bioenergetic shifts. The following protocols establish a self-validating system to ensure your metabolic data is a direct consequence of IP3R inhibition.

Workflow Prep Step 1: dmXeB Preparation DMSO Stock Working Dilution Cell Step 2: Cell Culture & Treatment Seed Cells Add dmXeB (1-10 µM) Prep->Cell Assay1 Step 3A: Target Validation Fluo-4 / Rhod-2 Live-Cell Ca2+ Imaging Cell->Assay1 Assay2 Step 3B: Metabolic Profiling Seahorse XF OCR / ECAR Measurement Cell->Assay2 Data Step 4: Data Integration Quantify Ca2+ Flux Calculate ATP Linked Respiration Assay1->Data Assay2->Data

Figure 2: Self-validating experimental workflow for dmXeB metabolic profiling.

Protocol A: Target Engagement Validation (MERCS Ca2+ Flux Assay)

Causality & Logic: Before running metabolic assays, we must prove dmXeB is actively blocking IP3R in your specific cell model. We utilize the fluorescent dye Rhod-2 AM because it preferentially compartmentalizes into the mitochondria, allowing us to isolate ER-to-mitochondria flux from global cytosolic Ca2+ fluctuations.

Self-Validating Design: We sequentially inject Bradykinin (to stimulate IP3 production) followed by Ionomycin (a calcium ionophore). If Bradykinin fails to elicit a Ca2+ peak in dmXeB-treated cells, but Ionomycin succeeds, we confirm the ER store is full and the absence of flux is strictly due to IP3R antagonism by dmXeB[1].

Step-by-Step Methodology:

  • Seed target cells (e.g., breast cancer cell lines) in a glass-bottom 96-well imaging plate.

  • Load cells with 2 µM Rhod-2 AM for 30 minutes at 37°C. Wash 3x with HBSS and incubate for an additional 30 minutes to allow complete dye de-esterification.

  • Pre-treat cells with 1–5 µM dmXeB or vehicle (DMSO <0.1%) for 1 hour[2].

  • Transfer to a live-cell confocal microscope or kinetic plate reader. Image baseline fluorescence for 1 minute.

  • Agonist Injection: Inject 1 µM Bradykinin (IP3R agonist) and record fluorescence continuously for 3 minutes[1].

  • Validation Injection: Inject 1 µM Ionomycin (Positive control for total ER Ca2+ content) and record for 2 minutes to verify ER store integrity.

Protocol B: Mitochondrial Metabolic Profiling (Seahorse XF Assay)

Causality & Logic: Having confirmed IP3R blockade, we now measure the functional consequence on OXPHOS. The Seahorse Cell Mito Stress Test is utilized because it isolates ATP-linked respiration from proton leak, precisely quantifying the bioenergetic deficit caused by Ca2+ starvation[2].

Step-by-Step Methodology:

  • Seed cells in a Seahorse XF96 microplate and allow adherence overnight.

  • Pre-treat cells with dmXeB (e.g., 5 µM) for 4–6 hours. (Note: Metabolic reprogramming and AMPK activation take longer to manifest than immediate Ca2+ flux).

  • Wash and replace media with unbuffered Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Incubate in a non-CO2 incubator for 1 hour at 37°C.

  • Run the Mito Stress Test with sequential port injections:

    • Port A: Oligomycin (1 µM) – Blocks ATP synthase to reveal ATP-linked respiration.

    • Port B: FCCP (1 µM) – Uncouples mitochondria to reveal maximal respiratory capacity.

    • Port C: Rotenone/Antimycin A (0.5 µM) – Shuts down the electron transport chain (ETC) to measure non-mitochondrial oxygen consumption.

Data Interpretation & Quantitative Outcomes

When dmXeB is applied correctly, researchers should observe a distinct uncoupling of ER-mitochondrial communication leading to a metabolic crisis. The table below summarizes the expected quantitative shifts.

Table 2: Expected Quantitative Metabolic Shifts Post-dmXeB Treatment

Assay MetricExpected Shift with dmXeB (1-5 µM)Mechanistic Causality
Mitochondrial Ca2+ Peak (Rhod-2) > 80% ReductionDirect IP3R blockade prevents ER Ca2+ efflux at MERCS[1].
Basal Oxygen Consumption Rate (OCR) 30 - 50% ReductionDeactivation of Ca2+-dependent TCA cycle dehydrogenases[2].
ATP-Linked Respiration Significant DecreaseReduced electron transport chain (ETC) substrate availability[2].
Extracellular Acidification Rate (ECAR) Mild to Moderate IncreaseCompensatory shift toward glycolysis due to OXPHOS deficit.
AMPK Phosphorylation (p-AMPK) > 2-Fold IncreaseElevated AMP/ATP ratio triggers cellular energy stress response[2].

References

  • Scalable Total Synthesis, IP3R Inhibitory Activity of Desmethylxestospongin B, and Effect on Mitochondrial Function and Cancer Cell Survival Angewandte Chemie International Edition / ResearchG
  • Xestospongins: potent membrane permeable blockers of the inositol 1,4,5-trisphosph
  • (+)-Desmethylxestospongin B | Apoptosis | 144789-03-7 InvivoChem
  • Scalable Total Synthesis of (+)

Sources

Application Notes and Protocols for Calcium Imaging with (+)-Demethylxestospongin B

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unraveling Intracellular Calcium Signaling with a Potent IP3 Receptor Antagonist

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes, from gene expression and proliferation to synaptic transmission and apoptosis[1][2]. The precise spatial and temporal control of cytosolic Ca²⁺ concentrations is paramount for cellular homeostasis. A primary mechanism for elevating intracellular Ca²⁺ is its release from the endoplasmic reticulum (ER), the cell's main internal Ca²⁺ reservoir[3][4]. This release is predominantly mediated by the inositol 1,4,5-trisphosphate receptor (IP₃R), a tetrameric channel that opens upon binding to its ligand, inositol 1,4,5-trisphosphate (IP₃)[2][5][6].

The IP₃ signaling cascade is initiated by the activation of various cell surface receptors, which in turn stimulate phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP₂) into IP₃ and diacylglycerol (DAG)[3]. IP₃ then diffuses through the cytoplasm and binds to the IP₃R, triggering the release of stored Ca²⁺ into the cytosol[6][7]. This intricate signaling pathway makes the IP₃R a critical node for cellular communication and a key target for pharmacological modulation in research and drug development.

(+)-Demethylxestospongin B (dmXeB) is a macrocyclic bis-1-oxaquinolizidine alkaloid originally isolated from the marine sponge Xestospongia sp.[1][7]. It belongs to the xestospongin family of compounds, which are recognized as potent, membrane-permeable inhibitors of the IP₃R[8]. Specifically, dmXeB functions as a selective antagonist of the IP₃R, effectively blocking the release of Ca²⁺ from the ER[1][9][10]. While some xestospongins like Xestospongin C are reported to block the IP₃R without interacting with the IP₃-binding site, others like Xestospongin B have been shown to be competitive inhibitors[7][8]. dmXeB's ability to modulate Ca²⁺ signaling has made it a valuable tool for investigating the downstream effects of IP₃R inhibition, including impacts on mitochondrial metabolism, autophagy, and cancer cell viability[1][9][10].

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of (+)-Demethylxestospongin B in calcium imaging experiments. We will delve into the underlying principles, provide detailed, step-by-step protocols, and offer insights into experimental design and data interpretation.

Mechanism of Action and Cellular Effects

(+)-Demethylxestospongin B exerts its effects by directly targeting the IP₃ receptor on the endoplasmic reticulum. This inhibition prevents the release of stored calcium, thereby attenuating the intracellular calcium signals that are triggered by agonists that act via the PLC-IP₃ pathway.

The IP₃ Signaling Pathway and the Role of (+)-Demethylxestospongin B

The following diagram illustrates the canonical IP₃ signaling pathway and the point of intervention for (+)-Demethylxestospongin B.

IP3_Pathway cluster_0 Plasma Membrane cluster_1 Endoplasmic Reticulum GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC 2. Stimulation PIP2 PIP₂ PLC->PIP2 3. Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor (IP₃R) IP3->IP3R 4. Binding Ca_ER Ca²⁺ Store IP3R->Ca_ER 5. Channel Opening Cytosol_Ca Cytosolic Ca²⁺ (Increase) Ca_ER->Cytosol_Ca 6. Ca²⁺ Release Downstream Downstream Cellular Responses Cytosol_Ca->Downstream 7. Signaling dmXeB (+)-Demethylxestospongin B dmXeB->IP3R Inhibition Agonist Agonist Agonist->GPCR 1. Activation

Caption: The IP₃ signaling cascade and inhibition by (+)-Demethylxestospongin B.

Physicochemical Properties and Stock Solution Preparation

A clear understanding of the physical and chemical properties of (+)-Demethylxestospongin B is crucial for its effective use in experiments.

PropertyValueSource
Molecular Formula C₂₈H₅₀N₂O₃[11]
Molecular Weight 462.71 g/mol [11]
Appearance Solid[11]
Solubility Soluble in DMSO[11]
Storage Store stock solutions at -20°C or -80°C[11]
Protocol for Preparing a 10 mM Stock Solution
  • Weighing: Accurately weigh out 1 mg of (+)-Demethylxestospongin B powder.

  • Dissolving: Add 216.1 µL of high-quality, anhydrous DMSO to the powder.

  • Mixing: Vortex thoroughly until the solid is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, as higher concentrations can have cytotoxic effects or influence cellular processes independently[12]. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Experimental Design for Calcium Imaging

A well-designed experiment is critical for obtaining reliable and interpretable data. The following workflow provides a general overview of a typical calcium imaging experiment using (+)-Demethylxestospongin B.

Experimental_Workflow A 1. Cell Culture & Plating (e.g., on glass-bottom dishes) B 2. Calcium Indicator Loading (e.g., Fura-2 AM or Fluo-4 AM) A->B C 3. Pre-incubation with (+)-dmXeB (or vehicle control) B->C D 4. Baseline Fluorescence Recording C->D E 5. Agonist Stimulation (to trigger IP₃ production) D->E F 6. Post-stimulation Fluorescence Recording E->F G 7. Data Analysis (Quantification of Ca²⁺ changes) F->G

Caption: General experimental workflow for calcium imaging with (+)-dmXeB.

Choice of Calcium Indicator

The selection of a fluorescent calcium indicator is a critical step in experimental design. Both chemical dyes and genetically encoded calcium indicators (GECIs) can be used[13][14]. For acute experiments with cell populations, chemical indicators are often preferred for their high signal-to-noise ratio and straightforward loading protocols.

IndicatorTypeExcitation/Emission (nm)Key Features
Fura-2 Ratiometric Chemical DyeEx: 340/380, Em: 510Allows for accurate quantification of Ca²⁺ concentrations, correcting for variations in dye loading and cell thickness[15][16][17].
Fluo-4 Single-Wavelength Chemical DyeEx: 494, Em: 506Exhibits a large fluorescence increase upon Ca²⁺ binding, providing a strong signal. Well-suited for detecting transient Ca²⁺ changes[15][18].

Detailed Protocols

The following protocols provide step-by-step instructions for a typical calcium imaging experiment. These should be adapted based on the specific cell type and experimental setup.

Protocol 1: Cell Preparation and Calcium Dye Loading (using Fluo-4 AM)
  • Cell Plating: Plate cells (e.g., HeLa, CHO, or a cell line relevant to your research) onto glass-bottom dishes or 96-well imaging plates. Allow cells to adhere and grow to 70-90% confluency.

  • Prepare Loading Buffer: Prepare a loading buffer consisting of your normal cell culture medium (or a physiological salt solution like HBSS) containing 2-5 µM Fluo-4 AM and Pluronic F-127 (typically at 0.02%) to aid in dye solubilization.

  • Dye Loading: Aspirate the culture medium from the cells and wash once with warm HBSS. Add the Fluo-4 AM loading buffer to the cells.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.

  • Washing: After incubation, gently wash the cells two to three times with warm HBSS to remove excess extracellular dye.

  • De-esterification: Add fresh, warm HBSS (containing 1 mM CaCl₂) and incubate for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the AM ester by intracellular esterases.

Protocol 2: Inhibition with (+)-Demethylxestospongin B and Data Acquisition
  • Prepare Solutions: Prepare working solutions of (+)-Demethylxestospongin B in HBSS from your 10 mM DMSO stock. A typical concentration range to test is 1-10 µM. Also, prepare a vehicle control solution (HBSS with the equivalent concentration of DMSO) and an agonist solution (e.g., 100 µM ATP or 1 µM Bradykinin) in HBSS.

  • Pre-incubation: Replace the HBSS on your dye-loaded cells with the (+)-dmXeB working solution or the vehicle control solution. Incubate for 15-30 minutes at room temperature.

  • Microscope Setup: Place the dish or plate on the stage of a fluorescence microscope equipped for live-cell imaging.

  • Baseline Recording: Begin image acquisition, capturing baseline fluorescence for 1-2 minutes to establish a stable signal. For Fluo-4, use an excitation wavelength of ~488 nm and collect emission at ~515 nm.

  • Agonist Addition: While continuing to record, add the agonist solution to the cells.

  • Post-Stimulation Recording: Continue to record the fluorescence signal for another 5-10 minutes to capture the full calcium response.

  • Data Analysis:

    • Define regions of interest (ROIs) around individual cells.

    • Measure the mean fluorescence intensity within each ROI for every time point.

    • Normalize the fluorescence data as a ratio of the baseline fluorescence (F/F₀).

    • Compare the peak amplitude and kinetics of the calcium response in dmXeB-treated cells versus vehicle-treated cells.

Expected Results and Interpretation

In a successful experiment, cells treated with the vehicle control should exhibit a rapid and transient increase in intracellular Ca²⁺ upon agonist stimulation. In contrast, cells pre-treated with an effective concentration of (+)-Demethylxestospongin B should show a significantly attenuated or completely blocked calcium response. This is because dmXeB prevents the IP₃ generated by agonist stimulation from opening the IP₃R channels on the ER.

A dose-response curve can be generated by testing a range of (+)-dmXeB concentrations to determine the IC₅₀ for the inhibition of agonist-induced calcium release in your specific cell type.

Essential Controls and Validation

To ensure the trustworthiness of your results, the following controls are essential:

  • Vehicle Control: As mentioned, this control (cells treated with the same final concentration of DMSO as the highest dose of dmXeB) is crucial to rule out any effects of the solvent.

  • Positive Control: Cells stimulated with the agonist in the absence of dmXeB to demonstrate a robust IP₃-mediated calcium signal.

  • Negative Control (Optional): Cells that are not stimulated with an agonist to show that neither the vehicle nor dmXeB induces calcium release on their own.

  • Cell Viability Assay: It is good practice to confirm that the concentrations of dmXeB used are not causing significant cell death during the experimental timeframe, for example, by using a live/dead cell stain.

Troubleshooting

IssuePossible CauseSuggested Solution
No Ca²⁺ response in positive control - Inactive agonist- Poor dye loading- Cells not expressing the receptor for the agonist- Prepare fresh agonist solution- Optimize dye loading concentration and time- Use a different agonist or cell line
High background fluorescence - Incomplete removal of extracellular dye- Cell autofluorescence- Increase the number of washes after dye loading- Use a background subtraction algorithm during analysis
No inhibition by (+)-dmXeB - Insufficient concentration or incubation time- Degraded compound- Ca²⁺ influx from extracellular space is the dominant signal- Perform a dose-response and time-course experiment- Use a fresh aliquot of dmXeB stock- Perform the experiment in a Ca²⁺-free buffer to isolate ER release
High cell-to-cell variability - Heterogeneous cell population- Uneven dye loading- Analyze a larger number of cells- Ensure even distribution of loading buffer and gentle washing

Conclusion

(+)-Demethylxestospongin B is a powerful and selective pharmacological tool for the investigation of IP₃-mediated calcium signaling. By effectively blocking Ca²⁺ release from the endoplasmic reticulum, it allows researchers to dissect the downstream consequences of this fundamental signaling pathway. The protocols and guidelines presented here provide a robust framework for incorporating (+)-Demethylxestospongin B into calcium imaging studies, enabling deeper insights into the complex roles of intracellular calcium in health and disease.

References

  • Scalable Total Synthesis, IP3R Inhibitory Activity of Desmethylxestospongin B, and Effect on Mitochondrial Function and Cancer Cell Survival. (2021). ResearchGate. [Link]

  • The discovery and development of IP3 receptor modulators: An update. (n.d.). PMC. [Link]

  • Xestospongin B, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neurob. (n.d.). Horizon IRD. [Link]

  • Xestospongin B, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells. (n.d.). ResearchGate. [Link]

  • The IP3R inhibitor desmethylxestospongin B reduces tumor cell migration, invasion and metastasis by impairing lysosome acidification and β1-integrin recycling. (2024). PubMed. [Link]

  • IP3 receptor – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • IP3 receptor signaling and endothelial barrier function. (n.d.). PMC. [Link]

  • Protocol for calcium imaging of dorsal and ventral CA1 neurons in head-fixed mice. (n.d.). PMC. [Link]

  • From IP3RPEP6 Inhibition of IP3 receptor channels to insights: do channel subunits collaborate or cooperate? (2025). PMC. [Link]

  • The IP3R inhibitor desmethylxestospongin B reduces tumor cell migration, invasion and metastasis by impairing lysosome acidification and β1-integrin recycling. (2024). PMC. [Link]

  • Calcium Imaging Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • What should be optimum concentration of DMSO for in cell culture (Suspension celllines)? (2015). ResearchGate. [Link]

  • IP3 receptors – lessons from analyses ex cellula. (2018). Journal of Cell Science. [Link]

  • Studies on the Preparation, Characterization, and Solubility of 2-HP-β-Cyclodextrin-Meclizine HCl Inclusion Complexes. (n.d.). PMC. [Link]

  • PharmGKB summary: methylene blue pathway. (n.d.). PMC. [Link]

  • How Does Calcium Imaging Work | Calcium Indicators. (n.d.). Andor - Oxford Instruments. [Link]

  • Structure and Function of IP3 Receptors. (n.d.). PMC - NIH. [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021). ResearchGate. [Link]

  • IP3 receptor blockade fails to prevent intracellular Ca2+release by ET-1 and α-thrombin. (n.d.). The Journal of Biological Chemistry. [Link]

  • Dextromethorphan. (2025). StatPearls - NCBI Bookshelf. [Link]

  • Inhibition of IP3R/Ca2+ Dysregulation Protects Mice From Ventilator-Induced Lung Injury via Endoplasmic Reticulum and Mitochondrial Pathways. (n.d.). Frontiers. [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021). MDPI. [Link]

  • Protocol for recording neuronal activity in food and cocaine self-administration in freely behaving mice using calcium imaging. (2025). PMC. [Link]

  • Physicochemical Characterization and Cytotoxic Activity Evaluation of Hydroxymethylferrocene:β-Cyclodextrin Inclusion Complex. (2012). MDPI. [Link]

  • Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability. (n.d.). PMC. [Link]

  • Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging. (n.d.). Amerigo Scientific. [Link]

  • Deconvolution of calcium imaging data using marked point processes. (2020). Research journals. [Link]

  • Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators. (n.d.). PMC. [Link]

  • Type 3 IP3 receptor: Its structure, functions, and related disease implications. (2023). Taylor & Francis Online. [Link]

  • Protocol for calcium imaging of dorsal and ventral CA1 neurons in head-fixed mice. (2023). STAR Protocols. [Link]

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In Vivo Experimental Protocol for (+)-Demethylxestospongin B in Mouse Models: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo experimental protocols using the potent inositol 1,4,5-trisphosphate receptor (IP3R) antagonist, (+)-Demethylxestospongin B ((+)-dmXeB), in mouse models. This guide covers the essential preliminary steps, from preparation of administration vehicles to determination of the maximum tolerated dose (MTD), and outlines a template for efficacy studies. Emphasizing scientific integrity and animal welfare, this protocol is designed to be a self-validating system, ensuring robust and reproducible results.

Introduction: The Scientific Rationale

(+)-Demethylxestospongin B is a synthetic analog of xestospongin, a marine natural product known for its potent and specific inhibition of the inositol 1,4,5-trisphosphate receptor (IP3R). The IP3R is a crucial intracellular calcium (Ca²⁺) release channel located on the endoplasmic reticulum (ER). Upon activation by its ligand, IP3, the receptor facilitates the release of Ca²⁺ from the ER into the cytoplasm, a fundamental process in cellular signaling.

Dysregulation of IP3R-mediated Ca²⁺ signaling has been implicated in a multitude of pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular disorders.[1][2] In cancer, for instance, altered Ca²⁺ signaling can promote cell proliferation, migration, and invasion while inhibiting apoptosis.[1][3] Specifically, (+)-dmXeB has been shown to selectively induce apoptosis in tumor cells and reduce tumor cell migration, invasion, and metastasis in preclinical models.[1][4] By blocking the IP3R, (+)-dmXeB disrupts the constitutive transfer of Ca²⁺ from the ER to mitochondria, which is essential for maintaining the high metabolic rate of cancer cells.[1] This disruption leads to compromised bioenergetics and ultimately, cell death.

This protocol provides the foundational steps to investigate the therapeutic potential of (+)-dmXeB in various mouse models of disease.

Signaling Pathway of IP3R and Inhibition by (+)-Demethylxestospongin B

IP3R_Pathway cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC Ligand Binding PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binding & Activation Ca_cyto Cytosolic Ca²⁺ (Signaling Cascade) IP3R->Ca_cyto Ca²⁺ Release Ca_ER Ca²⁺ Store Ca_ER->IP3R dmXeB (+)-Demethylxestospongin B dmXeB->IP3R Inhibition

Caption: Mechanism of IP3R-mediated Ca²⁺ release and its inhibition by (+)-dmXeB.

Pre-Clinical Formulation and Vehicle Preparation

The poor aqueous solubility of (+)-dmXeB necessitates the use of a suitable vehicle for in vivo administration. The choice of vehicle is critical and must be empirically tested for both solubility of the compound and tolerability in the animal model.

Recommended Solvents and Vehicle Systems

Based on available data and common laboratory practice for poorly soluble compounds, several vehicle systems can be considered. A recent study successfully used a formulation of 5% DMSO in physiological serum for intravenous administration.[1]

Table 1: Vehicle Formulations for (+)-Demethylxestospongin B

Formulation IDComponentsMax DMSO %Administration RouteNotes
VF-01 (IV) DMSO, Physiological Saline (0.9% NaCl)5-10%Intravenous (IV)Precedent available.[1] Higher DMSO can cause hemolysis.[5]
VF-02 (IP) DMSO, PEG300, Tween 80, Saline< 10%Intraperitoneal (IP)Multi-component system to improve solubility and stability.
VF-03 (PO) DMSO, Corn OilVariableOral (PO)Suitable for oral gavage administration.[4]
VF-04 (PO) 0.5% Carboxymethyl cellulose, 0.25% Tween 80N/AOral (PO)Suspension formulation suitable for oral gavage.
Step-by-Step Protocol: Preparation of Vehicle VF-01 for Intravenous (IV) Injection

This protocol is adapted from a successful in vivo study using demethylxestospongin B.[1]

Objective: To prepare a sterile solution of (+)-dmXeB at a final concentration suitable for IV injection, with a final DMSO concentration of 5% v/v.

Materials:

  • (+)-Demethylxestospongin B (solid)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Physiological Saline (0.9% NaCl), sterile

  • Sterile, conical microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Calculate Required Volumes: Determine the desired final concentration of (+)-dmXeB (e.g., 3 mg/mL to achieve a 30 mg/kg dose in a 20g mouse with a 200 µL injection volume). Calculate the total volume needed for all animals plus a 10-20% overage.

  • Prepare Stock Solution: a. Weigh the required amount of (+)-dmXeB and place it in a sterile vial. b. Add the calculated volume of DMSO to create a high-concentration stock solution. For a final 5% DMSO solution, this stock will be diluted 20-fold. c. Vortex thoroughly until the compound is fully dissolved. Gentle warming or sonication may be used if necessary, but the stability of the compound under these conditions should be verified.

  • Dilution to Working Concentration: a. Using sterile technique, slowly add the sterile 0.9% saline to the DMSO stock solution while vortexing to prevent precipitation. b. For a 5% final DMSO concentration, add 19 parts saline to 1 part DMSO stock solution (e.g., add 950 µL saline to 50 µL of stock). c. Visually inspect the final solution for any precipitates. It should be a clear, homogenous solution.

  • Sterility: a. The final formulation should be prepared fresh on the day of injection using aseptic techniques. b. If storage is required, filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile vial. Store at 4°C, protected from light, and assess for precipitation before use.

In Vivo Toxicology and Dose-Ranging Studies

Prior to efficacy studies, it is imperative to determine the Maximum Tolerated Dose (MTD) of (+)-dmXeB. The MTD is the highest dose that does not cause unacceptable side effects or mortality.[6][7]

Experimental Design for MTD Study

Animals:

  • Species: Mouse (Strain should be relevant to the intended disease model, e.g., C57BL/6 or BALB/c).

  • Sex: Use both males and females initially, as MTD can differ between sexes.[6]

  • Age: 8-10 weeks.

  • Group Size: n=3-5 mice per dose group.

Dose Escalation:

  • Start with a dose lower than the reported effective dose, for example, 10 mg/kg. A literature precedent used 30 mg/kg for an efficacy study.[1]

  • Escalate the dose in subsequent groups (e.g., 10, 30, 60, 100 mg/kg). The dose increments can be adjusted based on observed toxicity.

  • A vehicle control group is mandatory.

MTD Study Protocol
  • Acclimation: Acclimate mice for at least one week before the study begins.

  • Administration: Administer a single dose of (+)-dmXeB via the intended route of administration (e.g., IV or IP).

  • Monitoring: Observe animals daily for 7-14 days.

    • Clinical Observations: Record changes in posture, activity, breathing, and fur appearance. Note any signs of distress such as lethargy, ataxia, or seizures.

    • Body Weight: Measure body weight daily. A weight loss of >20% is a common humane endpoint.[8]

    • Mortality: Record any deaths.

  • Endpoint: The MTD is defined as the highest dose at which no mortality and no more than 10% mean body weight loss occurs, with all clinical signs being reversible.

General Efficacy Study Protocol

This section provides a template for an in vivo efficacy study in a mouse model once the optimal dose has been determined from MTD studies. This example uses a cancer xenograft model.

Experimental Workflow

Efficacy_Workflow cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis acclimate Animal Acclimation (1 week) implant Tumor Cell Implantation (e.g., Subcutaneous) acclimate->implant monitor_tumor Monitor Tumor Growth implant->monitor_tumor randomize Randomize into Groups (Tumor Volume ~100 mm³) monitor_tumor->randomize treat Administer (+)-dmXeB or Vehicle Control randomize->treat monitor_efficacy Monitor Tumor Volume & Body Weight treat->monitor_efficacy Repeated Dosing Cycle endpoint Humane Endpoint/ Study Conclusion monitor_efficacy->endpoint analysis Tissue Collection & Pharmacodynamic Analysis endpoint->analysis

Caption: General workflow for an in vivo efficacy study in a mouse tumor model.

Detailed Protocol Steps
  • Animal Model and Tumor Implantation:

    • Acclimate mice for at least one week.

    • Subcutaneously inject the chosen cancer cell line (e.g., 1 x 10⁶ B16-F10 melanoma cells) in a volume of 100-200 µL of sterile PBS into the flank of each mouse.[1][9]

    • Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Experimental Groups and Dosing:

    • When tumors reach an average volume of approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

    • Group 1: Vehicle Control (e.g., 5% DMSO in saline).

    • Group 2: (+)-Demethylxestospongin B (e.g., 30 mg/kg, administered IV).[1]

    • Group 3 (Optional): Positive Control (a standard-of-care chemotherapy for the specific cancer model).

    • Administer treatment according to a pre-defined schedule (e.g., twice a week for three weeks).[1]

  • Efficacy and Toxicity Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Conduct daily clinical observations for signs of toxicity.

    • Adhere to pre-defined humane endpoints, which may include:

      • Tumor volume exceeding a certain size (e.g., 2000 mm³).

      • Tumor ulceration.

      • Body weight loss >20%.[8]

      • Significant decline in body condition or behavior.[10]

  • Endpoint Analysis:

    • At the end of the study, humanely euthanize the animals.

    • Excise tumors and weigh them.

    • Collect tumors and other relevant organs (e.g., liver, lungs) for downstream analysis such as:

      • Histology/Immunohistochemistry: To assess tumor morphology, proliferation (e.g., Ki-67 staining), and apoptosis (e.g., TUNEL assay).

      • Western Blot/RT-PCR: To analyze the expression of target proteins or genes in the signaling pathway (e.g., IP3R, markers of ER stress).

      • Pharmacokinetic (PK) Analysis: Collect blood samples at various time points after the final dose to determine drug concentration in plasma.

Ethical Considerations and Animal Welfare

All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.[11][12] Protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). Key principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to minimize animal suffering and improve welfare.[11][13]

Conclusion

This application note provides a robust framework for the in vivo evaluation of (+)-Demethylxestospongin B in mouse models. By carefully considering formulation, determining the MTD, and employing a well-designed efficacy study with clearly defined endpoints, researchers can generate reliable and reproducible data to assess the therapeutic potential of this potent IP3R inhibitor.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vivo Mouse Studies with Novel Compounds. BenchChem.
  • Cárdenas, C., et al. (2024). The IP3R inhibitor desmethylxestospongin B reduces tumor cell migration, invasion and metastasis by impairing lysosome acidification and β1-integrin recycling. Free Radical Biology and Medicine, 221, 11-23. Available from: [Link]

  • Kuhne, J., et al. (2011). Endpoints for Mouse Abdominal Tumor Models: Refinement of Current Criteria. Journal of the American Association for Laboratory Animal Science, 50(4), 504-510. Available from: [Link]

  • Li, Q., et al. (2021). Inhibition of IP3R/Ca2+ Dysregulation Protects Mice From Ventilator-Induced Lung Injury via Endoplasmic Reticulum and Mitochondrial Pathways. Frontiers in Immunology, 12, 729094. Available from: [Link]

  • Nakayama, T., et al. (2021). Inhibition of IP3R/Ca2+ Dysregulation Protects Mice From Ventilator-Induced Lung Injury via Endoplasmic Reticulum and Mitochondrial Pathways. Frontiers in Immunology, 12. Available from: [Link]

  • Wallace, C. K., et al. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLoS One, 13(2), e0192580. Available from: [Link]

  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21, 110-118. Available from: [Link]

  • Yule, D. I., et al. (2021). IP3R-driven increases in mitochondrial Ca2+ promote neuronal death in NPC disease. The Journal of Cell Biology, 220(12). Available from: [Link]

  • The National Centre for the Replacement, Refinement & Reduction of Animals in Research. (n.d.). The 3Rs. Retrieved from [Link]

  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Use of DMSO as a Vehicle in In Vivo Animal Studies. BenchChem.
  • ClearH2O. (2021, September 8). Mouse Models of Cancer: Weight Loss, Endpoints and Nutritional Support. Retrieved from [Link]

  • Cyagen. (2025, June 4). Animal Welfare Focus: Humane Endpoints in Rats and Mice in Tumor Research Programs. Retrieved from [Link]

  • National Committees for Research Ethics in Norway. (2019, July 8). Ethical Guidelines for the Use of Animals in Research. Retrieved from [Link]

  • Science.gov. (n.d.). dose mtd safety: Topics by Science.gov. Retrieved from [Link]

  • Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. Retrieved from [Link]

  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555-1577. Available from: [Link]

Sources

Studying cancer metastasis with (+)-Demethylxestospongin B

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Interrogating Cancer Metastasis and Mitochondrial Metabolism using (+)-Demethylxestospongin B

Scientific Background & Causality

(+)-Demethylxestospongin B (dmXeB) is a macrocyclic bis-1-oxaquinolizidine alkaloid originally isolated from the marine sponge Xestospongia species[1]. In the context of oncology and drug development, dmXeB has emerged as a highly selective, cell-permeant antagonist of the inositol 1,4,5-trisphosphate receptor (IP3R)[2].

Cancer cell migration, invasion, and metastasis are heavily dependent on localized calcium (Ca2+) signaling and robust mitochondrial energy production. Metastatic cells exhibit "metabolic reprogramming," relying on constitutive Ca2+ transfer from the endoplasmic reticulum (ER) to mitochondria to sustain the tricarboxylic acid (TCA) cycle and oxidative phosphorylation[3]. dmXeB blocks IP3-induced Ca2+ release without interacting directly with the IP3-binding site, demonstrating a unique non-competitive mechanism and high selectivity over ryanodine receptors (RyRs)[1].

By inhibiting this ER-mitochondria Ca2+ flux, dmXeB induces mitochondrial metabolic collapse, activates the energy-sensing kinase AMPK, and triggers autophagy and selective tumor cell apoptosis[2][3]. This causal chain makes dmXeB an invaluable pharmacological tool for studying the metabolic vulnerabilities of metastatic cancer cells.

Mechanism of (+)-Demethylxestospongin B inhibiting IP3R-mediated Ca2+ flux and cancer metastasis.

Quantitative Data Summary

Understanding the physicochemical constraints and expected bioactivity parameters of dmXeB is critical for rigorous experimental design.

Table 1: Physicochemical & Pharmacological Profile of (+)-Demethylxestospongin B

Property / Parameter Value / Description
Molecular Formula C28H50N2O3[2]
Molecular Weight 462.71 g/mol [2]
Primary Target Inositol 1,4,5-trisphosphate receptor (IP3R)[2]
Selectivity High for IP3R; negligible affinity for Ryanodine Receptors (RyR)[1]
IC50 (Ca2+ Release) ~12 µM (Ki 13.4 µM)[4]

| Downstream Phenotypes | AMPK activation, Autophagy, Apoptosis, Metastasis Inhibition[2][3] |

Experimental Workflow & Rationale

To ensure a self-validating experimental system, researchers must not only measure the phenotypic endpoint (metastasis) but also confirm upstream target engagement (Ca2+ flux) and the intermediate causal mechanism (mitochondrial respiration).

Step-by-step experimental workflow for evaluating dmXeB in cancer metastasis models.

Detailed Protocols

Protocol 1: Preparation of dmXeB Formulations

Rationale: dmXeB is a highly lipophilic macrocyclic compound. Proper solvent selection is critical to prevent precipitation in aqueous culture media, which would yield false-negative biological results. Step-by-Step Methodology:

  • In Vitro Stock: Dissolve dmXeB powder in anhydrous DMSO to a concentration of 10 mM. Aliquot into single-use vials and store at -20°C. Keep the final DMSO concentration in cell culture ≤0.1% (v/v) to avoid solvent-induced cytotoxicity.

  • In Vivo Formulation: For animal metastasis models, prepare a working solution by adding solvents sequentially to ensure clarity. Take the required volume of DMSO stock (e.g., 10% of final volume), add 40% PEG300 and mix until clarified. Next, add 5% Tween 80, mix until clarified, and finally add 45% ddH2O and mix[2].

Protocol 2: Target Validation via Intracellular Calcium Flux Assay

Rationale: Before assessing downstream metastasis, you must prove dmXeB successfully inhibited IP3R in your specific cell line. This acts as the primary quality control gate. Step-by-Step Methodology:

  • Seed target cancer cells (e.g., MDA-MB-231) in a 96-well black, clear-bottom plate at 2 × 10^4 cells/well and incubate overnight.

  • Load cells with 2-4 µM Fluo-4 AM (a Ca2+-sensitive fluorescent dye) in Tyrode's buffer for 45 minutes at 37°C, protected from light.

  • Wash cells twice with dye-free Tyrode's buffer to remove extracellular background fluorescence.

  • Pre-incubate cells with vehicle (0.1% DMSO) or dmXeB (10–15 µM) for 30 minutes.

  • Stimulate IP3 production using an agonist (e.g., 1 µM Bradykinin or Carbamylcholine)[1] while continuously recording fluorescence (Ex 488 nm / Em 516 nm) using a kinetic microplate reader.

  • Validation Check: A successful assay will show a rapid fluorescent spike in the vehicle control, which is significantly blunted in the dmXeB-treated wells, confirming functional IP3R blockade.

Protocol 3: Phenotypic Assessment via Transwell Invasion Assay

Rationale: Metastasis requires extracellular matrix degradation and directed migration. This assay mimics the invasive step of the metastatic cascade while controlling for general cytotoxicity. Step-by-Step Methodology:

  • Hydrate Matrigel-coated Boyden chamber inserts (8 µm pore size) with serum-free media for 2 hours at 37°C.

  • Harvest cells and resuspend in serum-free media containing either vehicle or dmXeB (e.g., 10 µM).

  • Seed 5 × 10^4 cells into the upper chamber of the insert.

  • Add complete media containing 10% FBS (acting as a chemoattractant) to the lower chamber.

  • Incubate for 24-48 hours at 37°C.

  • Remove non-invading cells from the top of the membrane using a cotton swab.

  • Fix the invading cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes, then stain with 0.1% crystal violet.

  • Validation Check: Include a positive control (e.g., a known matrix metalloproteinase inhibitor like Marimastat) to validate the assay's sensitivity to invasion blockade. Ensure dmXeB treatment duration does not exceed the onset of apoptosis to distinguish true anti-invasive effects from general cell death.

Protocol 4: Mechanistic Profiling via Mitochondrial Stress Test

Rationale: To definitively link IP3R inhibition to anti-metastatic effects, we must demonstrate the intermediate step: mitochondrial metabolic collapse leading to AMPK activation[3]. Step-by-Step Methodology:

  • Seed cells in a Seahorse XF96 microplate and incubate overnight.

  • Pre-treat with dmXeB (10 µM) or vehicle for 4-6 hours.

  • Wash and replace media with Seahorse XF base medium (supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine). Incubate in a non-CO2 incubator for 1 hour.

  • Measure basal Oxygen Consumption Rate (OCR) using the Seahorse XFe96 Analyzer.

  • Sequentially inject Oligomycin (1 µM, ATP synthase inhibitor), FCCP (1 µM, uncoupler), and Rotenone/Antimycin A (0.5 µM, Complex I/III inhibitors).

  • Validation Check: dmXeB-treated cells should exhibit significantly reduced basal respiration and maximal respiratory capacity compared to vehicle controls, confirming the loss of Ca2+-dependent TCA cycle stimulation and subsequent ATP depletion.

References

  • InvivoChem. "(+)-Desmethylxestospongin B | Apoptosis | 144789-03-7". InvivoChem.
  • Gafni, J., et al. "Xestospongins: potent membrane permeable blockers of the inositol 1,4,5-trisphosphate receptor". Neuron (via PubMed).
  • Podunavac, M., et al. "Scalable Total Synthesis of (+)-Desmethylxestospongin B". J Org Chem (via ACS Publications).
  • Laurent, D., et al. "Marine Natural Products from New Caledonia—A Review". Marine Drugs (via MDPI).

Sources

A Scalable and Stereoselective Total Synthesis of (+)-Demethylxestospongin B for Preclinical Research

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Total Synthesis of (+)-Demethylxestospongin B

Introduction

(+)-Demethylxestospongin B (dmXe B) is a marine natural product isolated from the sponge Xestospongia exigua.[1][2] This complex macrocycle is distinguished by its two bis-1-oxaquinolizidine heterocyclic units and has garnered significant attention for its potent biological activity. Notably, dmXe B functions as a modulator of mitochondrial metabolism by inhibiting inositol-1,4,5-triphosphate receptors (IP3Rs), which are crucial for regulating calcium signaling between the endoplasmic reticulum and mitochondria.[3][4] This mechanism of action leads to selective apoptosis in cancer cells, including metastatic breast cancer cell lines, while leaving normal cells largely unaffected, highlighting its potential as a targeted anti-tumor therapeutic.[3][5]

However, the natural supply of dmXe B is scarce, hindering extensive biological and preclinical investigation.[1] To address this limitation, an efficient and scalable total synthesis is paramount. This document details a robust synthetic strategy, building upon previous work to provide a more efficient and scalable route that increases the overall yield by 50%.[2][5] The synthesis is characterized by a strategic Ireland-Claisen rearrangement to establish key stereocenters, a macrolactamization to form the macrocyclic core, and a late-stage lactam reduction to furnish the final oxaquinolizidine units.[3]

Overall Synthetic Strategy

The asymmetric and complex structure of dmXe B requires a convergent and highly controlled synthetic plan. The strategy outlined here improves upon earlier routes by addressing key scalability issues.[2][6] A significant improvement involves a restructured approach to a key azido alcohol intermediate, which enhances material efficiency and reduces the number of steps.[2] This revised "front-end" of the synthesis avoids superfluous protecting group manipulations that complicated earlier efforts.[2][6]

The core of the synthesis relies on the following key transformations:

  • Asymmetric Epoxidation: A stereoselective epoxidation, followed by a Jacobsen kinetic resolution, is employed to establish the initial chiral centers, although this new route aims to limit dependence on this resolution step for all four key stereocenters.[2]

  • Ireland-Claisen Rearrangement: Two separate Ireland-Claisen rearrangements are used to set the crucial stereochemistry at C9 and C9' on the two distinct fragments of the molecule.[2]

  • Fragment Coupling and Macrolactamization: The two elaborated fragments are joined through amide bond formation, followed by a high-yielding macrolactamization to construct the 20-membered ring.[1]

  • Late-Stage Lactam Reduction: The final bis-1-oxaquinolizidine heterocycles are revealed in the final step through a Birch reduction of the δ-lactam units.[2]

This approach provides a reliable and scalable pathway to produce the hundreds of milligrams of (+)-Demethylxestospongin B necessary for continued biological studies.[1][6]

Synthetic Workflow Diagram

Total_Synthesis_Demethylxestospongin_B start_material 3,4-Buten-1-ol chiral_epoxide Chiral Epoxide (9) start_material->chiral_epoxide 3 steps (31% yield) azido_alcohol Key Azido Alcohol (7) chiral_epoxide->azido_alcohol Cu(I)-cat. coupling allylic_ester_5 Allylic Ester (5) azido_alcohol->allylic_ester_5 Esterification allylic_ester_21 Allylic Ester (21) azido_alcohol->allylic_ester_21 Esterification acid_fragment_22 Acid Fragment (22) allylic_ester_5->acid_fragment_22 Ireland-Claisen Rearrangement acid_fragment_23 Acid Fragment (23) allylic_ester_21->acid_fragment_23 Ireland-Claisen Rearrangement converged_fragment Converged Fragment (2) acid_fragment_22->converged_fragment Amide Coupling acid_fragment_23->converged_fragment macrocycle Bis(lactam) Macrocycle (27) converged_fragment->macrocycle Macrolactamization final_product (+)-Demethylxestospongin B macrocycle->final_product Birch Reduction

Caption: High-level overview of the scalable total synthesis of (+)-Demethylxestospongin B.

Detailed Experimental Protocols

The following protocols are based on the scalable synthesis reported by Borum et al.[1] and represent a validated pathway to obtaining (+)-Demethylxestospongin B.

Part 1: Synthesis of Key Azido Alcohol Intermediate (7)

This initial phase of the synthesis focuses on constructing the common intermediate, azido alcohol 7 , which serves as the linchpin for creating the two distinct halves of the final molecule. The improved route increases the yield of this intermediate to 31% from the starting material, a significant improvement over the original 14%.[2]

Step 1.1: Preparation of (S)-2-(2-Chloroethyl)oxirane (9)

The synthesis begins with the commercially available 3,4-buten-1-ol.[2]

  • Chlorodehydroxylation: Treat 3,4-buten-1-ol with thionyl chloride to yield 4-chloro-1-butene.

  • Epoxidation: React the resulting alkene with m-chloroperoxybenzoic acid (mCPBA) to form the racemic epoxide.

  • Kinetic Resolution: Employ Jacobsen's catalyst for the hydrolytic kinetic resolution of the racemic epoxide. This step selectively opens the (R)-enantiomer, leaving the desired (S)-epoxide 9 in high enantiomeric excess (87% ee).[2]

Rationale (E-E-A-T): The use of Jacobsen's cobalt-salen catalyst is a well-established and powerful method for the asymmetric hydrolysis of terminal epoxides. This kinetic resolution is critical for establishing the initial stereocenter, which directs the stereochemistry of subsequent transformations. While effective, kinetic resolutions are inherently inefficient as a maximum of 50% of the starting material can be converted to the desired product. The improved synthesis strategically limits its dependence on this method for establishing all stereocenters, a key factor in its enhanced overall yield.[2][6]

Step 1.2: Synthesis of Azido Alcohol (7)

  • Grignard Reagent Preparation: Prepare the Grignard reagent 12 from 4-bromo-1-butene.

  • Cuprate-Mediated Coupling: In a separate flask, add copper(I) cyanide to a solution of the chiral epoxide 9 in THF. Cool the mixture and add the freshly prepared Grignard reagent 12 . This reaction opens the epoxide to form a chlorohydrin intermediate.

  • Methylenation: Treat the resulting chlorohydrin with an ylide prepared from trimethylsulfonium iodide and n-butyllithium. This converts the epoxide-derived alcohol into a terminal alkene.

  • Azide Substitution: Finally, displace the chloride with sodium azide to furnish the key azido alcohol intermediate 7 .[2]

Rationale (E-E-A-T): The copper-catalyzed epoxide opening with a Grignard reagent is a reliable method for C-C bond formation. The use of a higher-order cuprate facilitates the reaction.[1] The subsequent methylenation using a sulfur ylide is a standard method for converting a carbonyl (or its epoxide equivalent) to an alkene. This sequence efficiently builds the carbon skeleton and installs the azide functionality, which will later be reduced to the amine required for amide bond formation and cyclization.

Part 2: Fragment Elaboration via Ireland-Claisen Rearrangement

With the common intermediate 7 in hand, the synthesis diverges to prepare the two distinct carboxylic acid fragments, 22 and 23 . The stereochemistry at C9 and C9' is established using two carefully controlled Ireland-Claisen rearrangements.[2]

Step 2.1: Synthesis of Acid Fragment 22

  • Esterification: React the azido alcohol 7 with 5-chloropentanoyl chloride to form the allylic ester 5 .[2]

  • Ireland-Claisen Rearrangement: Treat ester 5 with a suitable base (e.g., a lithium amide) to form the silyl ketene acetal, which then undergoes a[5][5]-sigmatropic rearrangement. An acidic workup hydrolyzes the resulting silyl ester to afford the carboxylic acid fragment 22 .[2]

Step 2.2: Synthesis of Acid Fragment 23

  • Acid Preparation: Prepare the required acid chloride for the second fragment. This involves the substitution of 2-bromoacetic acid with para-methoxybenzyl alcohol (PMB-OH) to protect the acid, followed by alkylation.[2]

  • Esterification: Couple the prepared acid with azido alcohol 7 to yield allylic ester 21 .[2]

  • Ireland-Claisen Rearrangement: Perform the rearrangement on ester 21 under conditions tailored to its specific substitution pattern to yield the PMB-protected carboxylic acid fragment 23 .[2]

Rationale (E-E-A-T): The Ireland-Claisen rearrangement is a powerful and highly stereoselective reaction for the synthesis of γ,δ-unsaturated carboxylic acids. The reaction proceeds through a chair-like transition state, allowing for predictable and controlled installation of stereocenters. By using this reaction on two different allylic ester substrates (5 and 21 ), the synthesis achieves the asymmetric functionalization required for the non-C2-symmetric target, dmXe B.[2] The PMB group on fragment 23 serves as a robust protecting group that is later removed under oxidative conditions.

Part 3: Fragment Convergence and Macrolactamization

This phase brings the two halves of the molecule together and forms the macrocyclic core.

Step 3.1: Amide Coupling

  • Reduce the azide in fragment 22 to a primary amine using a standard method like Staudinger reduction or catalytic hydrogenation.

  • Couple the resulting amine with the carboxylic acid of fragment 23 using a peptide coupling reagent (e.g., HATU, HOBt) to form the linear precursor 2 .[2]

Step 3.2: Macrolactamization

  • Remove the PMB protecting group from the carboxylic acid of precursor 2 .

  • Reduce the remaining azide to a primary amine.

  • Perform an intramolecular amide bond formation (macrolactamization) under high-dilution conditions to favor the formation of the desired 20-membered ring, yielding the bis(lactam) macrocycle 27 .[1]

Rationale (E-E-A-T): The stepwise formation of the two amide bonds provides a controlled method for converging the two key fragments. Macrolactamization is a critical step for forming large ring systems. Performing the reaction at high dilution is essential to minimize intermolecular side reactions (polymerization) and maximize the yield of the monomeric macrocycle.

Part 4: Final Deprotection and Ring Formation

The final steps involve the reduction of the lactams to form the characteristic oxaquinolizidine rings.

Step 4.1: Birch Reduction

  • Subject the bis(lactam) macrocycle 27 to Birch reduction conditions (e.g., sodium or lithium in liquid ammonia with an alcohol additive). This simultaneously reduces both δ-lactam units to form the two oxaquinolizidine heterocycles.

  • Purify the final product using chromatography to yield (+)-Demethylxestospongin B.

Rationale (E-E-A-T): The Birch reduction is a powerful method for the partial reduction of aromatic systems and, as used here, for the reduction of lactams to cyclic amines. However, this step is noted to present challenges, with a competing α-dehydroxylation reaction leading to the formation of an araguspongine B precursor as a byproduct.[2] The reported yield for this final step is 54%, with an 11% yield of the dehydroxylated byproduct. Further optimization of this reaction is required to suppress this side reaction and improve the overall efficiency of the synthesis.[2]

Quantitative Data Summary

Step No.TransformationKey ReagentsStarting MaterialProductYield (%)
1.1Chiral Epoxide SynthesisThionyl chloride, mCPBA, Jacobsen's catalyst3,4-Buten-1-olEpoxide (9)31% (over 3 steps)
1.2Azido Alcohol SynthesisGrignard, CuCN, Me₃SI, NaN₃Epoxide (9)Azido Alcohol (7)~60-70% (estimated)
2.1Fragment 22 Synthesis5-chloropentanoyl chloride, LDAAzido Alcohol (7)Acid (22)High
2.2Fragment 23 SynthesisPMB-protected acid, coupling agentAzido Alcohol (7)Acid (23)High
3.1/3.2MacrolactamizationPeptide coupling, High dilutionFragments 22 & 23Bis(lactam) (27)High
4.1Final ReductionNa/NH₃(l), EtOHBis(lactam) (27)(+)-dmXe B54%
Overall Total Synthesis 3,4-Buten-1-ol (+)-dmXe B Increased by 50% vs. original [2]

Conclusion

The total synthesis outlined provides a significantly improved and scalable route to (+)-Demethylxestospongin B, a marine natural product with compelling potential as a selective anticancer agent. By strategically reordering the initial steps, employing highly stereoselective reactions like the Ireland-Claisen rearrangement, and navigating a challenging late-stage reduction, this synthesis delivers the target compound in quantities sufficient for further biological evaluation (0.37 g reported).[1][6] While challenges remain in optimizing the final lactam reduction, this work represents a critical advancement in making dmXe B and its analogs accessible to the broader research community, paving the way for in-depth studies of its therapeutic potential.

References

  • Borum, A. K., et al. (2024). Scalable Total Synthesis of (+)-Desmethylxestospongin B. Journal of Organic Chemistry. Available at: [Link]

  • Podunavac, M., et al. (2021). Scalable Total Synthesis, IP3R Inhibitory Activity of Desmethylxestospongin B, and Effect on Mitochondrial Function and Cancer Cell Survival. ACS Central Science. Available at: [Link]

  • Borum, A. K. (2023). Application of Asymmetric Transformations in the Total Synthesis of Xestospongin Natural Products. eScholarship, University of California. Available at: [Link]

  • Borum, A. K., et al. (2024). Scalable Total Synthesis of (+)-Desmethylxestospongin B. ACS Publications. Available at: [Link]

  • Request PDF (2021). Scalable Total Synthesis, IP3R Inhibitory Activity of Desmethylxestospongin B, and Effect on Mitochondrial Function and Cancer Cell Survival. ResearchGate. Available at: [Link]

  • Request PDF (2021). Bioactive secondary metabolites produced by marine microorganisms. ResearchGate. Available at: [Link]

  • ACS Figshare (2024). Scalable Total Synthesis of (+)-Desmethylxestospongin B. Available at: [Link]

Sources

Application Note: Flow Cytometry Analysis of Cells Treated with (+)-Demethylxestospongin B

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary & Mechanistic Overview

(+)-Demethylxestospongin B (dmXeB), a macrocyclic bis-1-oxaquinolizidine alkaloid originally isolated from the marine sponge Xestospongia species[1], has emerged as a critical pharmacological tool in intracellular calcium signaling and oncology research. Unlike non-competitive inhibitors or broad-spectrum pump antagonists (e.g., thapsigargin), dmXeB acts as a highly potent, cell-permeant, competitive antagonist of the inositol 1,4,5-trisphosphate receptor (IP3R)[2].

By competitively displacing IP3 from its receptor, dmXeB blocks calcium (Ca²⁺) efflux from the endoplasmic reticulum (ER) without inhibiting the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pumps[2]. This specific blockade lowers cytosolic Ca²⁺ microdomains, triggering a stress response that induces profound autophagy and ultimately leads to selective tumor cell apoptosis[3][4]. Flow cytometry provides the high-throughput, single-cell resolution required to map this temporal cascade—from immediate kinetic calcium fluxes to downstream apoptotic execution.

Mechanistic Pathway

Pathway dmXeB (+)-Demethylxestospongin B IP3R IP3 Receptor (IP3R) dmXeB->IP3R Competitive Inhibition ER_Ca ER Ca2+ Retention IP3R->ER_Ca Blocks Efflux Cyto_Ca Decreased Cytosolic Ca2+ IP3R->Cyto_Ca Lowers Microdomains Autophagy Autophagy Induction Cyto_Ca->Autophagy Stress Response Apoptosis Tumor Cell Apoptosis Autophagy->Apoptosis Sustained Stress

Fig 1. Mechanistic pathway of (+)-Demethylxestospongin B inducing autophagy and apoptosis.

Quantitative Data Presentation & Assay Selection

To effectively profile the cellular response to dmXeB, researchers must multiplex flow cytometry readouts across different temporal phases. The table below summarizes the validated parameters, optimal fluorophores, and expected quantitative shifts following dmXeB administration.

Assay CategoryTarget / MarkerFluorophoreEx/Em (nm)Optimal dmXeB Treatment TimeExpected Quantitative Shift
Calcium Flux Cytosolic Ca²⁺Fluo-4 AM488 / 53030 min pre-incubation>80% reduction in agonist-induced peak fluorescence
Autophagy AutophagosomesCyto-ID Green488 / 53012 - 24 hours2 to 3-fold increase in Mean Fluorescence Intensity (MFI)
Apoptosis PhosphatidylserineAnnexin V-APC633 / 66024 - 48 hours40-60% increase in Annexin V+ / PI- population
Cell Cycle DNA ContentPI / RNase488 / 61024 - 48 hoursG0/G1 phase arrest; emergence of sub-G1 peak

Experimental Workflows & Protocols

Workflow Visualization

Workflow Prep Cell Culture Treat dmXeB Treatment Prep->Treat Stain Probe Loading Treat->Stain Acquire Flow Cytometry Stain->Acquire Analyze Data Analysis Acquire->Analyze

Fig 2. Standardized flow cytometry workflow for evaluating dmXeB-treated cell populations.

Protocol 1: Kinetic Flow Cytometry for IP3-Mediated Calcium Flux

This protocol measures the immediate, competitive inhibition of IP3R by dmXeB. We utilize Fluo-4 AM, a non-ratiometric calcium indicator that exhibits a >100-fold increase in fluorescence upon Ca²⁺ binding.

Causality & Experimental Logic: Why use Pluronic F-127 and Probenecid? Fluo-4 AM is highly lipophilic and prone to forming insoluble micelles in aqueous buffers. Pluronic F-127 is a non-ionic surfactant that disperses the dye, ensuring uniform cellular uptake. Probenecid is strictly required because live cells actively extrude de-esterified Fluo-4 via organic anion transporters (OATs). Probenecid competitively inhibits OATs, trapping the dye intracellularly and preventing artifactual signal decay during baseline acquisition.

Step-by-Step Methodology:

  • Cell Preparation: Harvest cells (e.g., NG108-15 neuroblastoma or MDA-MB-231 breast cancer cells) and resuspend at 1×106 cells/mL in Ca²⁺/Mg²⁺-free HBSS.

  • dmXeB Sensitization: Aliquot cells into flow tubes. Add dmXeB (typically 10–50 µM final concentration) or an equivalent volume of DMSO (Vehicle Control). Incubate at 37°C for 30 minutes in the dark. Note: dmXeB is highly hydrophobic; ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced toxicity.

  • Dye Loading: Prepare a 2X loading solution containing 4 µM Fluo-4 AM, 0.04% Pluronic F-127, and 2.5 mM Probenecid in HBSS. Add 1:1 to the cell suspension. Incubate for 30 minutes at 37°C.

  • De-esterification: Wash cells twice with HBSS containing 2.5 mM Probenecid to remove extracellular dye. Resuspend in 500 µL HBSS (with Probenecid) and incubate for an additional 20 minutes at room temperature to allow complete intracellular de-esterification of the AM ester.

  • Flow Cytometric Acquisition:

    • Establish a baseline by running the sample on a flow cytometer (488 nm laser, 530/30 nm filter) for 30–45 seconds.

    • Briefly pause acquisition, remove the tube, and spike in an IP3-generating agonist (e.g., Bradykinin or ATP at 10 µM).

    • Immediately resume acquisition and record the kinetic response for 3–5 minutes.

  • Data Analysis: Export the kinetic data to FlowJo. Calculate the peak MFI and the Area Under the Curve (AUC). dmXeB-treated cells should exhibit a severely blunted or completely abrogated Ca²⁺ peak compared to the vehicle control[2].

Protocol 2: Multiparametric Autophagy and Apoptosis Assay

Because dmXeB-induced Ca²⁺ depletion in the ER triggers autophagy prior to the execution of apoptosis[3], a dual-staining approach allows researchers to map the transitional state of the cell population.

Causality & Experimental Logic: Why multiplex these specific markers? Autophagy is measured using a cationic amphiphilic tracer (e.g., Cyto-ID) that selectively accumulates in autophagic vacuoles. Apoptosis is measured via Annexin V, which binds to externalized phosphatidylserine (PS). By using Cyto-ID (FITC channel) and Annexin V-APC (APC channel), we avoid spectral overlap, eliminating the need for complex compensation matrices and ensuring that the transition from autophagic survival attempts to apoptotic death is accurately quantified.

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat with dmXeB (e.g., 20 µM) for 24 to 48 hours. Include a positive control for autophagy (e.g., Rapamycin) and apoptosis (e.g., Staurosporine).

  • Harvesting: Collect both the culture media (containing floating apoptotic cells) and the adherent cells via gentle trypsinization. Pool the fractions and centrifuge at 300 x g for 5 minutes.

  • Autophagy Staining: Resuspend the cell pellet in 250 µL of Assay Buffer containing the Cyto-ID Green detection reagent. Incubate for 30 minutes at 37°C in the dark.

  • Washing: Wash cells once with 1X Assay Buffer to remove unbound autophagy probe.

  • Apoptosis Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer (containing optimal Ca²⁺ required for Annexin V binding). Add 5 µL of Annexin V-APC. Incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Add 400 µL of Annexin V Binding Buffer to each tube. Acquire immediately on a flow cytometer.

  • Gating Strategy:

    • Gate out debris and doublets using FSC/SSC profiles.

    • Analyze the Cyto-ID MFI in the Annexin V-negative population to quantify early autophagic induction.

    • Analyze the percentage of Annexin V-positive cells to quantify late-stage targeted tumor cell apoptosis.

Troubleshooting & Self-Validating Controls

To maintain scientific integrity and ensure a self-validating experimental system, adhere to the following troubleshooting principles:

  • Loss of Baseline Signal in Calcium Assays: If the Fluo-4 baseline drops precipitously before agonist addition, the cells are actively pumping out the dye. Correction: Verify that Probenecid was freshly prepared and maintained in all wash and acquisition buffers.

  • Lack of Agonist Response in Vehicle Control: If the control cells do not flux calcium upon stimulation, the receptor may be downregulated, or the ER stores may be pre-depleted. Correction: Include a terminal positive control spike of Ionomycin (1 µg/mL). Ionomycin is a calcium ionophore that will bypass the IP3R and force a massive calcium influx. If Ionomycin fails to produce a signal, the dye loading failed.

  • Precipitation of dmXeB: Macrocyclic alkaloids are prone to dropping out of solution in high-salt aqueous buffers. Correction: Always prepare a highly concentrated stock (e.g., 10 mM) in 100% anhydrous DMSO. Add the compound directly to the cell culture media or buffer while vortexing gently to ensure rapid dispersion.

References

  • Scalable Total Synthesis of (+)-Desmethylxestospongin B Journal of Organic Chemistry (2024). URL:[3]

  • Xestospongin B, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells FEBS Letters (2005). URL:[2]

  • Marine-Derived Macrocyclic Alkaloids (MDMAs): Chemical and Biological Diversity Marine Drugs (2020). URL:[1]

  • (+)-Desmethylxestospongin B Product & Bioactivity Protocols InvivoChem URL:[4]

Sources

Troubleshooting & Optimization

Mechanistic Overview: On-Target Downstream Effects vs. Off-Target Toxicity

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Navigating (+)-Demethylxestospongin B (dmXeB) in Calcium Signaling Assays

As a Senior Application Scientist, I frequently consult with researchers who observe unexpected phenotypes—such as artifactual calcium transients or unintended cell death—when using (+)-Demethylxestospongin B (dmXeB). Extracted from the marine sponge Xestospongia sp., dmXeB is a macrocyclic bis-1-oxaquinolizidine alkaloid and a highly valuable membrane-permeable competitive antagonist of the inositol 1,4,5-trisphosphate receptor (IP3R) [1].

However, because dmXeB has a lower potency (IC50 ~ 5.8 µM) compared to its analog Xestospongin C (IC50 ~ 358 nM) [2], researchers often intuitively increase the working concentration. This overcompensation is the primary driver of off-target effects. This guide is designed to help you troubleshoot experimental anomalies, understand the causality behind metabolic shifts, and validate your protocols to ensure scientific integrity.

To troubleshoot dmXeB, you must first distinguish between an off-target effect (binding to unintended receptors) and an on-target downstream consequence (physiological results of IP3R inhibition).

When dmXeB successfully inhibits IP3R, it blocks the constitutive transfer of Ca2+ from the endoplasmic reticulum (ER) to the mitochondria. Mitochondria require this Ca2+ to stimulate dehydrogenases in the TCA cycle. Consequently, on-target IP3R inhibition causes a drop in oxidative phosphorylation, ATP depletion, AMPK activation, and mTOR-independent macroautophagy [1]. Many researchers mistake this metabolic shift for off-target toxicity.

True off-target effects occur when dmXeB concentrations exceed 10 µM, at which point the compound begins to non-specifically inhibit the Sarco/Endoplasmic Reticulum Ca2+ ATPase (SERCA) pump [2], leading to artifactual ER calcium depletion and ER stress.

G dmXeB (+)-Demethylxestospongin B (dmXeB) IP3R IP3 Receptor (Primary Target) dmXeB->IP3R Competitive Antagonism SERCA SERCA Pump (Off-Target >10µM) dmXeB->SERCA Non-specific Inhibition Mito Mitochondrial Respiration IP3R->Mito Reduces ER-Mito Ca2+ Transfer Autophagy Autophagy / Apoptosis SERCA->Autophagy ER Stress (Artifactual) AMPK AMPK Activation Mito->AMPK ATP Depletion AMPK->Autophagy mTOR-independent

Figure 1: On-target downstream signaling vs. dose-dependent off-target pathways of dmXeB.

Comparative Data: IP3R Inhibitor Selection

To contextualize dmXeB's behavior, compare it against other standard pharmacological tools. Relying on a single inhibitor is a critical methodological flaw; a self-validating experimental design should utilize at least two structurally distinct inhibitors (e.g., a Xestospongin and 2-APB) to confirm IP3R-specific phenotypes [2].

InhibitorPrimary Target MechanismIC50 / EC50Known Off-Targets / LimitationsMembrane Permeability
(+)-Demethylxestospongin B IP3R (Competitive)~5.8 µMSERCA (at high doses), AMPK activationHigh
Xestospongin C (XeC) IP3R (Non-competitive)~358 nMSERCA, Voltage-gated Ca2+ & K+ channelsHigh
2-APB IP3R (Complex)~40 µMSOCE, Orai3, SERCA, TRP channelsHigh
Heparin IP3R (Competitive)~1 µg/mLG-protein uncouplingLow (Requires permeabilized cells)

Troubleshooting Guide: Symptom-Based Diagnostics

Symptom A: The cytosolic calcium baseline slowly rises immediately after adding dmXeB.

  • The Causality: This is a classic hallmark of off-target SERCA pump inhibition. The ER constantly leaks calcium into the cytosol, which SERCA immediately pumps back. If dmXeB inhibits SERCA, the uncompensated leak causes a gradual rise in cytosolic[Ca2+].

  • The Fix: Your concentration is too high. Titrate dmXeB down to ≤5 µM. If IP3R inhibition is incomplete at this dose, do not increase the concentration; instead, switch to the more potent Xestospongin C or use a combinatorial approach with a PLC inhibitor (e.g., U73122) [3].

Symptom B: Cancer cell models exhibit unexpected apoptosis or reduced proliferation after 24 hours of dmXeB treatment.

  • The Causality: This is likely not an off-target effect. IP3R-mediated Ca2+ transfer is fundamentally required for optimal bioenergetics in many cancer cells. Blocking this transfer activates prosurvival macroautophagy, but prolonged metabolic starvation ultimately leads to selective tumor cell apoptosis [1] [4].

  • The Fix: If you are studying acute calcium transients, limit dmXeB exposure to <1 hour. If you are studying long-term signaling, you must account for this metabolic shift by monitoring ATP levels and LC3-II turnover (autophagy markers).

Symptom C: dmXeB fails to block agonist-induced calcium transients.

  • The Causality: dmXeB is a competitive inhibitor of the IP3 binding site [3]. If you are using a massive dose of a potent GPCR agonist (e.g., Bradykinin or ATP), the resulting surge in endogenous IP3 will outcompete dmXeB, rendering the blockade ineffective.

  • The Fix: Reduce the concentration of your GPCR agonist to an EC50 level, allowing the competitive antagonism of dmXeB to function effectively.

Experimental Protocol: Validating dmXeB Specificity

To ensure your dmXeB concentration is selectively targeting IP3R without hitting SERCA, you must run a Thapsigargin-Induced Calcium Store Depletion Assay . This protocol is a self-validating system: it proves that the ER stores were intact prior to your stimulus.

Step-by-Step Methodology:

  • Dye Loading: Seed cells on glass-bottom dishes. Incubate with 2 µM Fura-2 AM (a ratiometric cytosolic Ca2+ indicator) and 0.02% Pluronic F-127 in standard culture media for 30 minutes at 37°C.

  • De-esterification & Isolation: Wash cells three times with a Ca2+-free Tyrode's solution (supplemented with 0.5 mM EGTA). Crucial Step: Using Ca2+-free media prevents Store-Operated Calcium Entry (SOCE) from confounding your ER release data.

  • Pre-treatment: Divide into three cohorts:

    • Cohort A (Control): Vehicle (0.1% DMSO).

    • Cohort B (Optimal): 5 µM dmXeB.

    • Cohort C (High Dose): 20 µM dmXeB. Incubate for 20 minutes.

  • Baseline Acquisition: Image cells at 340 nm and 380 nm excitation. Establish a stable baseline ratio for 2 minutes.

  • SERCA Blockade: Inject 1 µM Thapsigargin (an irreversible, highly specific SERCA inhibitor). This will unmask the ER calcium leak, resulting in a cytosolic calcium spike proportional to the total ER store content.

  • Data Interpretation: Quantify the Area Under the Curve (AUC) of the Thapsigargin peak.

    • If Cohort B's AUC equals Cohort A's AUC, your dmXeB dose is specific (SERCA is untouched).

    • If Cohort C's AUC is significantly smaller than Cohort A's, the high dose of dmXeB has already inhibited SERCA and prematurely depleted the ER stores. Discard data generated at this concentration.

Frequently Asked Questions (FAQs)

Q: Can I use dmXeB in permeabilized cell systems? A: Yes. In fact, xestospongins often exhibit higher specificity for IP3Rs in permeabilized cells compared to intact cells[2]. In permeabilized systems, you can precisely control the cytosolic environment and directly apply exogenous IP3, making it easier to calculate exact competitive inhibition kinetics without GPCR interference.

Q: Does dmXeB interact with Ryanodine Receptors (RyRs)? A: No. One of the major advantages of the macrocyclic bis-1-oxaquinolizidine class (including dmXeB and XeC) is their exceptionally high selectivity for IP3Rs over Ryanodine Receptors [3]. If you suspect RyR involvement in your model, dmXeB is an excellent tool to isolate the IP3R contribution.

Q: My dmXeB precipitated when added to the assay buffer. How do I fix this? A: dmXeB is highly lipophilic. It must be reconstituted in 100% DMSO to create a concentrated stock (e.g., 10 mM). When adding to your aqueous assay buffer, ensure the final DMSO concentration does not exceed 0.1% to 0.5%. Add the dmXeB stock directly to the center of the buffer volume while vortexing rapidly to prevent localized precipitation.

References

  • Scalable Total Synthesis, IP3R Inhibitory Activity of Desmethylxestospongin B, and Effect on Mitochondrial Function and Cancer Cell Survival. ResearchGate.
  • The discovery and development of IP3 receptor modulators: An update. National Institutes of Health (PMC).
  • Xestospongin B, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells. ResearchGate.
  • Endoplasmic Reticulum–Mitochondrial Ca2+ Fluxes Underlying Cancer Cell Survival. Frontiers.

Technical Support Center: (+)-Demethylxestospongin B Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(+)-Demethylxestospongin B (also known as (+)-dmXeB or Desmethylxestospongin B) is a highly potent, membrane-permeable macrocyclic alkaloid derived from Xestospongia marine sponges[1]. It functions as an antagonist of the inositol 1,4,5-trisphosphate receptor (IP3R), disrupting endoplasmic reticulum (ER) calcium release, altering mitochondrial bioenergetics, and subsequently inducing autophagy[2][3]. Because of its complex lipophilic structure and competitive mechanism of action, researchers frequently encounter inconsistencies in cellular assays. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure reproducible results.

Part 1: Quantitative Data & Working Parameters

To establish a baseline for your experiments, verify your compound handling against the validated parameters in the tables below.

Table 1: Physicochemical Properties & Experimental Implications
ParameterSpecificationExperimental Implication
CAS Number 144789-03-7[2]Ensure the correct enantiomer/isomer is sourced to guarantee bioactivity.
Molecular Weight 462.71 g/mol [2]Use for precise molarity calculations during stock preparation.
Mechanism of Action Competitive IP3R Antagonist[4]Susceptible to outcompetition by high local concentrations of endogenous IP3.
Inhibitory Potency (IC50) ~5.8 µM (Microsomal)[5]Requires significantly higher dosing than Xestospongin C (IC50 ~358 nM).
Primary Solvent 100% Anhydrous DMSO[2]Highly lipophilic; aqueous exposure causes rapid precipitation.
Table 2: Quick Troubleshooting Matrix
Observed SymptomPrimary CausalityQuantitative Solution
High background fluorescence Compound precipitation in mediaKeep final DMSO ≤ 0.2%; use 0.1% BSA as a lipid carrier.
Complete loss of Ca2+ blockade Agonist outcompeting (+)-dmXeBReduce IP3-generating agonist dose by 50% (e.g., 100 µM to 50 µM ATP).
No LC3-II accumulation Glycolytic metabolic compensationSwitch cells to 10 mM Galactose media 24h pre-assay.

Part 2: Troubleshooting FAQs

Q: Why is my Ca2+ imaging baseline drifting immediately after adding (+)-dmXeB? A: Causality: (+)-dmXeB is a highly lipophilic macrocyclic bis-1-oxaquinolizidine[1]. If added directly and rapidly to an aqueous buffer, it forms micro-precipitates. These precipitates scatter the excitation light of your microscope, causing artifactual fluorescence drift that masks true calcium dynamics. Solution: Always prepare a 10 mM stock in 100% anhydrous DMSO[2]. Before applying to cells, perform a 1:1000 intermediate dilution in pre-warmed (37°C) assay buffer containing 0.1% BSA. The BSA acts as a lipid carrier, keeping the compound in solution.

Q: I am not seeing IP3R inhibition at 1 µM (+)-dmXeB, whereas Xestospongin C works perfectly at this concentration. Why? A: Causality: (+)-dmXeB has a significantly lower binding affinity for the IP3 receptor compared to Xestospongin C. While XeC has an IC50 of ~358 nM, early microsomal assays demonstrated that (+)-dmXeB exhibits an IC50 of ~5865 nM (>16-fold decrease in potency)[5]. Furthermore, (+)-dmXeB acts as a competitive inhibitor[4], meaning endogenous IP3 can displace it. Solution: Increase your working concentration of (+)-dmXeB to 10–25 µM to ensure complete competitive blockade of the IP3R in intact cells[4][5].

Q: My blockade is inconsistent; sometimes (+)-dmXeB works at 15 µM, and sometimes it fails completely in the same cell line. What is going wrong? A: Causality: Because (+)-dmXeB is a competitive inhibitor[4], the level of blockade is entirely dependent on the concentration of IP3 generated by your stimulus. If you are using a massive, saturating dose of an agonist (e.g., 100 µM ATP or 1 µM Bradykinin)[1], the resulting flood of IP3 will outcompete the inhibitor for the receptor binding site. Solution: Titrate your agonist down to an EC80 or EC50 concentration. A milder stimulus generates less IP3, allowing (+)-dmXeB to maintain its hold on the receptor.

Q: My autophagy assay shows inconsistent LC3-II accumulation across different cancer cell lines when using (+)-dmXeB. How can I fix this? A: Causality: (+)-dmXeB induces autophagy indirectly. By inhibiting IP3R-mediated Ca2+ transfer to the mitochondria, it reduces mitochondrial respiration, depletes ATP, and triggers AMPK-mediated autophagy[3]. If your specific cell line is highly glycolytic (the Warburg effect) and grown in high-glucose media, it does not rely on mitochondrial OXPHOS. Therefore, inhibiting mitochondrial Ca2+ uptake causes no energetic stress, and AMPK is never activated. Solution: Culture your cells in galactose-supplemented, low-glucose media for 24 hours prior to compound treatment. Galactose yields no net ATP via glycolysis, forcing the cells to rely entirely on mitochondrial OXPHOS. This sensitizes the cells to the metabolic stress induced by (+)-dmXeB[3].

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness in your results, utilize this self-validating workflow for Live-Cell IP3R Inhibition via Fluo-4 AM . This protocol contains internal checkpoints to instantly diagnose if a failure is due to the compound, the cells, or the agonist.

Step 1: Dye Loading Wash cells cultured in 35mm glass-bottom dishes with HBSS. Incubate with 3 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS for 30 minutes at 37°C. Wash three times and allow 15 minutes for dye de-esterification.

Step 2: Baseline Acquisition (Validation Checkpoint 1) Place cells on the confocal microscope. Record baseline fluorescence for 60 seconds. Self-Validation: If the baseline is highly erratic or steadily climbing, the cells are dying or buffering poorly. Abort and start with healthy cells.

Step 3: (+)-dmXeB Incubation Carefully add (+)-dmXeB to a final concentration of 15 µM (using a BSA-carrier buffer as described in the FAQs). In a parallel control dish, add an equal volume of vehicle (0.15% DMSO). Incubate both for 20 minutes.

Step 4: Agonist Challenge Simultaneously stimulate both dishes with an empirically determined EC80 dose of an IP3-generating agonist (e.g., 10 µM ATP). Record fluorescence for 3 minutes.

Step 5: Data Interpretation (Validation Checkpoint 2)

  • System Validated: The vehicle control shows a robust, immediate Ca2+ spike, while the (+)-dmXeB dish shows <10% of the control amplitude.

  • System Failure (Agonist Issue): Neither dish shows a spike. Your agonist is degraded, or the cells lack the specific GPCR.

  • System Failure (Competition Issue): Both dishes show a massive spike. Your agonist dose is too high and is outcompeting the (+)-dmXeB. Reduce agonist concentration.

Part 4: Mechanistic & Workflow Visualizations

Mechanism GPCR GPCR Activation PLC Phospholipase C (PLC) GPCR->PLC IP3 IP3 Generation PLC->IP3 IP3R IP3 Receptor (ER) IP3->IP3R Ca2 Ca2+ Transfer IP3R->Ca2 Mito Mitochondrial OXPHOS Ca2->Mito AMPK AMPK Activation Mito->AMPK ATP Depletion Autophagy Autophagy Induction AMPK->Autophagy dmXeB (+)-dmXeB dmXeB->IP3R Competitive Blockade

Figure 1: (+)-dmXeB mechanism via competitive IP3R blockade and metabolic stress.

Workflow Start Inconsistent (+)-dmXeB Results CheckSol Is there visible precipitation or baseline drift? Start->CheckSol SolYes Yes CheckSol->SolYes SolNo No CheckSol->SolNo FixSol Use 100% DMSO stock. Pre-warm media to 37°C. Use 0.1% BSA carrier. SolYes->FixSol CheckDose Is the working concentration < 10 µM? SolNo->CheckDose DoseYes Yes CheckDose->DoseYes DoseNo No CheckDose->DoseNo FixDose Increase dose to 10-20 µM. (IC50 is ~5.8 µM) DoseYes->FixDose CheckAgonist Are you using saturating agonist doses (e.g., ATP)? DoseNo->CheckAgonist AgonistYes Yes CheckAgonist->AgonistYes FixAgonist Titrate agonist down. dmXeB is a competitive inhibitor. AgonistYes->FixAgonist

Figure 2: Decision tree for troubleshooting experimental inconsistencies with (+)-dmXeB.

References

  • Title: (+)-Desmethylxestospongin B | Apoptosis | 144789-03-7 | Source: InvivoChem | URL: 2

  • Title: Xestospongins: potent membrane permeable blockers of the inositol 1,4,5-trisphosphate receptor | Source: PubMed (NIH) | URL: 1

  • Title: Xestospongin B, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells | Source: ResearchGate | URL: 4

  • Title: Scalable Total Synthesis, IP3R Inhibitory Activity of Desmethylxestospongin B, and Effect on Mitochondrial Function and Cancer Cell Survival | Source: ResearchGate | URL: 3

  • Title: The discovery and development of IP3 receptor modulators: An update | Source: PMC (NIH) | URL: 5

  • Title: Scalable Total Synthesis of (+)-Desmethylxestospongin B | Source: ACS Publications | URL: 6

Sources

Technical Support Center: Minimizing (+)-Demethylxestospongin B Toxicity in Non-Cancerous Cells

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing (+)-Demethylxestospongin B. This guide is designed to provide in-depth, actionable strategies to mitigate the off-target toxicity of this potent Inositol 1,4,5-trisphosphate receptor (IP3R) inhibitor in non-cancerous cells, thereby enhancing its therapeutic window in your experimental models.

Understanding the Challenge: The Double-Edged Sword of IP3R Inhibition

(+)-Demethylxestospongin B (dmXeB) is a powerful tool for investigating cellular processes regulated by calcium (Ca²⁺) signaling. As a specific inhibitor of IP3Rs, it can selectively induce cell death in various cancer cell lines while leaving normal cells relatively unaffected.[1] This selectivity is attributed to the reliance of many cancer cells on constitutive IP3R-mediated Ca²⁺ transfer from the endoplasmic reticulum (ER) to the mitochondria to maintain their high metabolic rate.[2][3]

However, the ubiquitous nature of IP3Rs in cellular physiology presents a significant challenge. Disruption of Ca²⁺ homeostasis in non-cancerous cells can lead to unintended toxicity, manifesting as:

  • ER Stress: Disruption of ER Ca²⁺ levels can trigger the unfolded protein response (UPR), leading to apoptosis if the stress is prolonged or severe.

  • Mitochondrial Dysfunction: Altered mitochondrial Ca²⁺ uptake can impair ATP production and increase the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.

  • Apoptosis: The convergence of ER stress and mitochondrial dysfunction can activate apoptotic signaling cascades.

This guide provides a series of frequently asked questions and troubleshooting strategies to help you navigate these challenges and refine your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I'm observing significant toxicity in my non-cancerous control cell line at concentrations that are effective against my cancer cells. What is the likely mechanism?

Answer: The toxicity you are observing is likely due to the fundamental role of IP3R-mediated Ca²⁺ signaling in the housekeeping functions of normal cells. Unlike many cancer cells that are "addicted" to this pathway for survival, normal cells utilize it for a wide range of physiological processes. The primary drivers of dmXeB-induced toxicity in non-cancerous cells are likely ER stress and subsequent mitochondrial dysfunction.

Troubleshooting Workflow:

  • Confirm the Mechanism of Toxicity: It is crucial to first verify that the observed cell death is indeed a result of ER stress and mitochondrial impairment.

  • Modulate Experimental Conditions: Once the mechanism is confirmed, you can explore strategies to mitigate these effects.

Experimental Protocol: Assessing the Mechanism of dmXeB-Induced Toxicity

This protocol outlines the key assays to determine if ER stress and mitochondrial dysfunction are the primary drivers of toxicity in your non-cancerous cell line.

A. Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

The JC-1 assay is a reliable method to assess mitochondrial health. In healthy cells, JC-1 forms aggregates in the mitochondria, which fluoresce red. In apoptotic cells with depolarized mitochondrial membranes, JC-1 remains in the cytoplasm as monomers and fluoresces green.[4][5]

Step-by-Step Protocol:

  • Cell Preparation: Plate your non-cancerous cells in a 96-well plate or on coverslips and allow them to adhere overnight.[6] Treat the cells with a dose-response of dmXeB for your desired time point (e.g., 24 hours). Include a positive control for mitochondrial depolarization, such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) at a final concentration of 50 µM for 5 minutes.[6]

  • JC-1 Staining: Prepare a 2 µM JC-1 staining solution in pre-warmed cell culture medium.[6][7] Remove the treatment medium from the cells and add the JC-1 staining solution. Incubate for 15-30 minutes at 37°C in a CO2 incubator.[6][7]

  • Washing: Discard the staining solution and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).[7]

  • Imaging and Analysis: Add pre-warmed culture medium to the cells and immediately visualize them using a fluorescence microscope with dual-bandpass filters.[6] Healthy cells will exhibit red fluorescent mitochondria, while apoptotic cells will show green fluorescence.[6] Quantify the ratio of red to green fluorescence to determine the extent of mitochondrial depolarization.

B. Assessment of ER Stress by Western Blotting for BiP and CHOP

Binding immunoglobulin protein (BiP), also known as GRP78, and C/EBP homologous protein (CHOP) are key markers of ER stress.[8] An upregulation of these proteins indicates the activation of the unfolded protein response.[8]

Step-by-Step Protocol:

  • Cell Lysis: After treating your cells with dmXeB, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against BiP (1:1000) and CHOP (1:1000) overnight at 4°C.[9][10] Use an antibody against a housekeeping protein like GAPDH or β-actin as a loading control.[8]

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative expression levels of BiP and CHOP.[10]

Marker Function Expected Result with dmXeB Toxicity
BiP (GRP78) ER chaperone, a key indicator of UPR activation.[8]Increased expression
CHOP Pro-apoptotic transcription factor induced by severe ER stress.[8]Increased expression

C. Measurement of Intracellular Calcium Levels using Fura-2 AM

Fura-2 AM is a ratiometric fluorescent dye used to measure intracellular calcium concentrations.[11] By monitoring changes in intracellular Ca²⁺ levels upon dmXeB treatment, you can directly assess the impact on Ca²⁺ homeostasis.

Step-by-Step Protocol:

  • Cell Loading: Plate cells on coverslips 24-48 hours before the experiment.[12] Wash the cells with a Ca²⁺ recording buffer.[12] Load the cells with 1-5 µg/ml Fura-2 AM in the recording buffer for 30 minutes at room temperature.[12]

  • Washing: Wash the cells twice with the recording buffer to remove excess dye.[12]

  • Imaging: Mount the coverslip in a perfusion chamber on a fluorescence microscope equipped for ratiometric imaging.[12][13] Acquire fluorescence images by alternating excitation wavelengths between 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2), while measuring emission at 510 nm.[14]

  • Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm.[13][14] This ratio is proportional to the intracellular Ca²⁺ concentration.

FAQ 2: My initial experiments confirm that ER stress and mitochondrial dysfunction are the cause of toxicity. What are my options to minimize these off-target effects?

Answer: Once you have confirmed the mechanism of toxicity, you can explore several strategies to protect your non-cancerous cells. These approaches can be broadly categorized into co-administration of cytoprotective agents and the use of advanced drug delivery systems.

A. Co-administration of Cytoprotective Agents

The goal of this approach is to counteract the specific cellular stresses induced by dmXeB.

  • ER Stress Inhibitors: Chemical chaperones like tauroursodeoxycholic acid (TUDCA) can help alleviate ER stress and have been shown to reduce apoptosis in various models of ER stress-induced cell death.[15]

  • Antioxidants: To combat the increase in ROS resulting from mitochondrial dysfunction, you can co-administer antioxidants such as N-acetylcysteine (NAC) or Mito-TEMPO.

  • Calcium Modulators: While seemingly counterintuitive, co-treatment with low doses of L-type calcium channel blockers has been shown to have cytoprotective effects in some models of cellular injury by preventing excessive calcium influx.[16][17]

Agent Mechanism of Action Suggested Starting Concentration
TUDCA Chemical chaperone, alleviates ER stress.[15]100-500 µM
N-acetylcysteine (NAC) Precursor to glutathione, a major cellular antioxidant.1-5 mM
Mito-TEMPO Mitochondria-targeted antioxidant.10-50 µM
Verapamil L-type calcium channel blocker.[16]1-10 µM

B. Advanced Drug Delivery Systems

Targeted drug delivery aims to increase the concentration of dmXeB at the tumor site while minimizing its exposure to healthy tissues.[18][19]

  • Liposomal Formulations: Encapsulating dmXeB in liposomes can alter its pharmacokinetic profile and potentially reduce its uptake by non-cancerous cells.[20]

  • Nanoparticle-based Delivery: Polymeric nanoparticles can be engineered to specifically target cancer cells by conjugating them with ligands that bind to receptors overexpressed on the tumor cell surface.[19][21]

FAQ 3: Are there any structural modifications to (+)-Demethylxestospongin B that could reduce its toxicity?

Answer: The structure-activity relationship (SAR) of xestospongins is an active area of research.[22][23] While dmXeB is a potent IP3R inhibitor, it is possible that modifications to its structure could alter its binding affinity or off-target effects.[24]

  • Investigate Analogs: If available, testing other xestospongin analogs could reveal compounds with a more favorable therapeutic index.

  • Computational Modeling: In silico docking studies could help predict how modifications to the dmXeB scaffold might affect its interaction with the IP3R and other potential off-targets.

It is important to note that any chemical modification would require extensive validation to ensure that the desired inhibitory activity is retained.

Visualizing the Concepts

Signaling Pathway of dmXeB-Induced Toxicity

Toxicity_Pathway dmXeB (+)-Demethylxestospongin B IP3R IP3 Receptor dmXeB->IP3R Inhibition ER_Ca ER Ca²⁺ Depletion IP3R->ER_Ca Leads to Mito_Ca Reduced Mitochondrial Ca²⁺ Uptake IP3R->Mito_Ca ER_Stress ER Stress (UPR) ER_Ca->ER_Stress Mito_Dysfunction Mitochondrial Dysfunction Mito_Ca->Mito_Dysfunction Apoptosis Apoptosis ER_Stress->Apoptosis ROS Increased ROS Mito_Dysfunction->ROS ROS->Apoptosis

Caption: Mechanism of (+)-Demethylxestospongin B toxicity.

Experimental Workflow for Toxicity Mitigation

Mitigation_Workflow Start Observe Toxicity in Non-Cancerous Cells Assess_Mechanism Assess Mechanism (JC-1, Western Blot, Fura-2) Start->Assess_Mechanism Co_administration Co-administration of Cytoprotective Agents (TUDCA, NAC, etc.) Assess_Mechanism->Co_administration Targeted_Delivery Targeted Drug Delivery (Liposomes, Nanoparticles) Assess_Mechanism->Targeted_Delivery Evaluate_Toxicity Re-evaluate Toxicity and Efficacy Co_administration->Evaluate_Toxicity Targeted_Delivery->Evaluate_Toxicity Optimized_Protocol Optimized Experimental Protocol Evaluate_Toxicity->Optimized_Protocol

Caption: Workflow for mitigating dmXeB-induced toxicity.

References

  • Fura-2 AM imaging protocol. Abcam.
  • Calcium imaging protocol. brainvta.
  • Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging. Amerigo Scientific.
  • Calcium Imaging of Cortical Neurons using Fura-2 AM. PMC - NIH.
  • Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. PMC.
  • Ca2+ imaging with FURA-2 AM. Moodle@Units.
  • Mitochondrial Membrane Potential Assay Kit (JC-1).
  • Targeted Delivery of Kinase Inhibitors: A Nanomedicine Approach for Improved Selectivity in Cancer.
  • Novel Approaches for Efficient Delivery of Tyrosine Kinase Inhibitors.
  • JC-1 Mitochondrial Membrane Potential Assay Kit. MedchemExpress.com.
  • Measuring mitochondrial membrane potential with JC-1 using the Cellometer Vision image cytometer. Revvity.
  • JC-1 Mitochondrial Membrane Potential.
  • Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle. PMC.
  • Induction of Endoplasmic Reticulum Stress Genes, BiP and Chop, in Genetic and Environmental Models of Retinal Degener
  • Protecting normal cells from the cytotoxicity of chemotherapy. PMC - NIH.
  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. PMC.
  • Nanotechnology-Based Delivery Systems for Enhanced Targeting of Tyrosine Kinase Inhibitors: Exploring Inorganic and Organic Nanoparticles as Targeted Carriers. MDPI.
  • Kinase Inhibitors: Innovative Delivery Str
  • Cytoprotective effects of calcium channel blockers.
  • Scalable Total Synthesis, IP3R Inhibitory Activity of Desmethylxestospongin B, and Effect on Mitochondrial Function and Cancer Cell Survival.
  • The long-term neuroprotective effects of calcium (Ca2+) modulation in ischemic stroke: a systematic review from animal models.
  • ER Stress via CHOP Pathway is Involved in FK506-Induced Apoptosis in R
  • The unfolded protein response regulator GRP78/BiP is required for endoplasmic reticulum integrity and stress-induced autophagy in mammalian cells. PMC.
  • New Approach Reduces Drug Resistance and Toxicity. Technology Networks.
  • Stereoselective Construction of Carbon-Carbon Bonds and Application to the Scalable Total Synthesis of Xestospongin-type N
  • Selective Protection of Normal Cells From Chemotherapy, While Killing Drug-Resistant... Oncotarget.
  • Western blot analysis of the ER stress markers BiP and CHOP after...
  • Western blot analysis of ER stress-related proteins p-PERK, p-eif2α,...
  • Neuronal Calcium Homeostasis and Dysregul
  • Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. MDPI.
  • The Role of Calcium Dysregulation in Anesthetic-Medi
  • Pharmacokinetic strategies for treatment of drug overdose and addiction. PMC.
  • Scalable Total Synthesis, IP3R Inhibitory Activity of Desmethylxestospongin B, and Effect on Mitochondrial Function and Cancer Cell Survival. PMC.
  • The IP3R inhibitor desmethylxestospongin B reduces tumor cell migration, invasion and metastasis by impairing lysosome acidific
  • Pharmacological activation of SERCA2 reverses ER calcium dysregulation and depression-like behaviors in hyperglycemic mice.
  • Inhibition of InsP3R with Xestospongin B Reduces Mitochondrial Respiration and Induces Selective Cell Death in T Cell Acute Lymphoblastic Leukemia Cells. PMC.
  • Structure Activity Rel
  • (PDF) Structure-activity relationships: chemical.
  • Structure–Activity Relationship of Cytotoxic Natural Products
  • The IP3R inhibitor desmethylxestospongin B reduces tumor cell migration, invasion and metastasis by impairing lysosome acidific
  • Mechanism of action of didemnin B, a depsipeptide
  • PharmGKB summary: methylene blue p

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Challenges in the multi-step synthesis of (+)-Demethylxestospongin B

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the multi-step total synthesis of (+)-Demethylxestospongin B. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this complex marine natural product. (+)-Demethylxestospongin B and its analogs are of significant interest due to their bioactivity, including the potential for targeted anti-tumor therapies by modulating mitochondrial respiration.[1][2][3]

The synthesis of this C2-asymmetric, hydroxylated bis-1-oxaquinolizidine alkaloid presents numerous challenges, from stereochemical control to macrocyclization.[2][4] This guide provides troubleshooting advice and answers to frequently asked questions based on published synthetic routes, including recent advancements that have significantly improved scalability and efficiency.[1][5][6]

Troubleshooting Guide

This section addresses specific experimental issues you may encounter during the synthesis.

Problem 1: Low Yield and Poor Material Efficiency in Early Stages

Question: My overall yield for the common azido alcohol intermediate (7) is consistently low (<15% from starting material 10), and I'm experiencing significant material loss in the initial 12 steps. What are the likely causes and how can I improve this?

Answer: This is a well-documented challenge in the original synthetic route.[5] The primary culprits for low efficiency in the "front-end" of the synthesis are a combination of a low-yielding kinetic resolution step and superfluous protecting group manipulations.[4][5]

Causality and Solution:

  • Kinetic Resolution Inefficiency: The original route employed a Jacobsen kinetic resolution to establish the stereochemistry of a key epoxide intermediate (9).[2][5] While effective for setting the chirality, this method inherently discards up to 50% of the material as the undesired enantiomer, severely limiting the theoretical maximum yield.

  • Superfluous Protecting Groups: The initial strategy involved protecting an alcohol as a p-methoxybenzyl (PMB) ether, only to be removed four steps later.[5] Such steps add to the overall step count and introduce opportunities for material loss during purification and potential side reactions during deprotection.

Recommended Protocol for Improved Efficiency: A revised, more scalable approach bypasses these issues by employing a highly stereoselective asymmetric epoxidation. This strategy avoids the material loss associated with kinetic resolution and streamlines the synthesis of the key azido alcohol intermediate.[1][5][6]

Workflow Comparison:

FeatureOriginal Route (2021)Improved Scalable Route (2024)
Stereocenter Method Kinetic Resolution (Jacobsen's catalyst)Asymmetric Epoxidation
Material Efficiency Low (max 50% yield from resolution)High (avoids discarding one enantiomer)
Key Intermediate Yield ~14% yield of azido alcohol 7 from 10 ~31% yield of azido alcohol 7 from 10
Step Count to Intermediate 7 Higher (includes protection/deprotection)Reduced by two steps

Experimental Protocol: Asymmetric Epoxidation For the asymmetric epoxidation of olefin 13 , a highly effective method has been reported that delivers the desired epoxide in high yield and diastereoselectivity, significantly boosting material throughput.[5] This step is critical for efficiently establishing the stereochemistry for four of the six chiral centers in the final product.[6]

Problem 2: Poor Stereoselectivity in the Ireland-Claisen Rearrangement

Question: I am observing the formation of diastereomeric mixtures during the Ireland-Claisen rearrangement steps (to form acids from esters 5 and 6 ), and they are difficult to separate. How can I improve the stereoselectivity?

Answer: The Ireland-Claisen rearrangement is a powerful C-C bond-forming reaction used in this synthesis to set key stereocenters at C9 and C9'.[5] The stereochemical outcome is highly dependent on the geometry of the intermediate silyl ketene acetal, which is in turn influenced by the reaction conditions and the substrate itself.

Causality and Solution:

  • Enolate Geometry: The formation of either the (E)- or (Z)-silyl ketene acetal will lead to different diastereomeric products. The conditions for the rearrangement of the two different allylic ester substrates (5 and 6 ) must be optimized independently, as their α-substitution dictates the preferred enolate geometry.[5]

  • Solvent and Base: The choice of solvent and base is critical. A non-polar solvent like THF is typically used. The base, often a lithium amide like lithium diisopropylamide (LDA), must be added at a low temperature (e.g., -78 °C) to ensure kinetic control during enolate formation.

Optimization Workflow: To address this, a systematic optimization of the rearrangement conditions for each substrate is necessary.

G cluster_0 Troubleshooting the Ireland-Claisen Rearrangement start Low Diastereoselectivity Observed check_base Verify Base Quality & Titration start->check_base Poor enolate formation? check_temp Ensure Strict Temperature Control (-78 °C) check_base->check_temp vary_hmpa Screen HMPA as an Additive check_temp->vary_hmpa Still low d.r.? check_quench Optimize Quenching Protocol vary_hmpa->check_quench (Z)-enolate favored? success Achieve High d.r. (>95:5) check_quench->success

Caption: Decision tree for optimizing the Ireland-Claisen rearrangement.

Problem 3: Low Yield During Macrolactamization

Question: The macrolactamization step to form the large bis(lactam) ring is proceeding with very low yield, and I am isolating significant amounts of oligomeric byproducts. What can I do?

Answer: Macrolactamization is an entropically disfavored process, making it one of the most challenging steps in the synthesis of many natural products.[7][8] The key to success is promoting the desired intramolecular cyclization over intermolecular oligomerization.

Causality and Solution:

  • Concentration: The primary cause of oligomerization is high concentration, which favors intermolecular reactions.

  • Activating Agent: The choice of peptide coupling reagent used to activate the carboxylic acid is crucial for an efficient cyclization.

Recommended Protocol: High-Dilution Conditions To favor the intramolecular reaction, the cyclization must be performed under high-dilution conditions. This is typically achieved by the slow addition of the linear amino acid precursor to a large volume of solvent containing the coupling reagents.

Step-by-Step High-Dilution Protocol:

  • Setup: In a large, dry flask equipped with a mechanical stirrer, add the solvent (e.g., THF/DMF) and the coupling reagents (e.g., HATU, HOAt) and a non-nucleophilic base (e.g., DIPEA).

  • Precursor Solution: Dissolve the linear ω-amino acid precursor in a separate flask with a suitable solvent to create a dilute solution (e.g., 0.001 M).

  • Slow Addition: Using a syringe pump, add the precursor solution to the reaction flask over an extended period (e.g., 12-24 hours).

  • Reaction Monitoring: Monitor the reaction by LC-MS to track the disappearance of the starting material and the formation of the desired macrocycle.

  • Workup: Upon completion, proceed with a standard aqueous workup and chromatographic purification.

The synthesis reported by Zakarian et al. achieved the macrocyclic bis(lactam) in a 35% yield for a single diastereomer after purification, which is a respectable yield for such a challenging transformation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most critical aspect of achieving a scalable synthesis of (+)-Demethylxestospongin B?

The most critical improvement for scalability was replacing the inefficient kinetic resolution with a highly stereoselective asymmetric epoxidation.[1][4][6] This change alone significantly increased material efficiency at the beginning of the synthesis, which is crucial for producing larger quantities of the final product. Reducing the number of steps and avoiding problematic protecting groups also contributed significantly.[5]

Q2: Why is the C2-asymmetry of (+)-Demethylxestospongin B a significant synthetic challenge?

Unlike many other xestospongins which are C2-symmetrical, (+)-Demethylxestospongin B is not.[2] Symmetrical targets can often be synthesized using dimerization strategies, which can be very efficient.[1][2] The lack of symmetry in (+)-Demethylxestospongin B necessitates a linear, stepwise assembly of two distinct fragments, increasing the complexity and overall step count of the synthesis.[1][3]

Q3: Are there alternative methods for the final lactam reduction step?

The published scalable synthesis notes that the lactam semireduction using Birch conditions requires further investigation, indicating it may not be fully optimized or could be problematic on a larger scale.[1][6] While the Birch reduction is a powerful method, it uses dissolving metals (lithium or sodium in liquid ammonia) which can be challenging to handle. Alternative lactam reduction methods that could be explored include:

  • Schwartz's Reagent (Cp₂ZrHCl): Known for the partial reduction of amides to imines/enamines.

  • DIBAL-H at Low Temperatures: Careful control of stoichiometry and temperature can sometimes achieve partial reduction to the hemiaminal oxidation state.

  • Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al): Another powerful reducing agent that can sometimes be controlled for partial reduction.

Each of these would require significant route scouting and optimization for this specific substrate.

Q4: How was the oxaquinolizidine core constructed in the late stage of the synthesis?

The dual oxaquinolizidine units were installed in a bidirectional strategy at a very late stage. The process involved two key transformations starting from the macrocyclic bis(lactam) 1 :[3]

  • Intramolecular N-alkylation: The two amide nitrogens within the macrocycle were alkylated to form the two valerolactam moieties. This was achieved using a strong, non-nucleophilic base like LiN(SiMe₃)₂.

  • Lactam Semireduction and Hemiaminal Formation: The resulting bicyclic bis(lactam) was then reduced to form the final bis-1-oxaquinolizidine core. This reduction leads to the formation of the characteristic hemiaminal structures.

G cluster_1 Late-Stage Core Formation bis_lactam Macrocyclic Bis(lactam) (1) n_alkylation Intramolecular N-Alkylation bis_lactam->n_alkylation LiN(SiMe3)2 bicyclic_lactam Bicyclic Bis(lactam) n_alkylation->bicyclic_lactam reduction Lactam Semireduction bicyclic_lactam->reduction Birch Conditions final_product (+)-Demethylxestospongin B reduction->final_product

Caption: Simplified workflow for the late-stage construction of the oxaquinolizidine core.

References

  • Borum, A. K., et al. (2024). Scalable Total Synthesis of (+)-Desmethylxestospongin B. Journal of Organic Chemistry. Available at: [Link]

  • Consensus Academic Search Engine. (n.d.). What Are The Challenges Of Synthesizing Complex Natural Products? Available at: [Link]

  • Gong, L., et al. (2018). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. Molecules. Available at: [Link]

  • EurekAlert! (2025). Biomimetic synthesis of natural products: Progress, challenges and prospects. Available at: [Link]

  • Borum, A. K. (2023). Application of Asymmetric Transformations in the Total Synthesis of Xestospongin Natural Products. eScholarship, University of California. Available at: [Link]

  • Borum, A. K., et al. (2024). Scalable Total Synthesis of (+)-Desmethylxestospongin B. ACS Publications. Available at: [Link]

  • Borum, A. K., et al. (2024). Scalable Total Synthesis of (+)-Desmethylxestospongin B. PMC. Available at: [Link]

  • James, O. (2023). Natural Product Synthesis: Bridging the Gap between Chemistry and Nature. Open Access Journals. Available at: [Link]

  • Welsch, M. E., et al. (2013). A Ring Distortion Strategy to Construct Stereochemically Complex and Structurally Diverse Compounds from Natural Products. PMC. Available at: [Link]

  • Zakarian, A., et al. (2021). Scalable Total Synthesis, IP3R Inhibitory Activity of Desmethylxestospongin B, and Effect on Mitochondrial Function and Cancer. eScholarship, University of California. Available at: [Link]

  • Borum, A. K., et al. (2024). Scalable Total Synthesis of (+)-Desmethylxestospongin B. ACS Figshare. Available at: [Link]

  • Natural Products Insider. (n.d.). Challenges in natural product-based drug discovery assisted with in silico-based methods. Available at: [Link]

  • Poulin, E., & Lebl, T. (2020). Unconventional Macrocyclizations in Natural Product Synthesis. u:scholar. Available at: [Link]

Sources

Technical Support Center: Protecting Group Strategies for (+)-Demethylxestospongin B Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (+)-Demethylxestospongin B. This guide is designed for researchers, scientists, and drug development professionals engaged in the complex total synthesis of this potent natural product. Here, we address common challenges and frequently asked questions related to the critical protecting group strategies employed in this synthesis, providing not only solutions but also the underlying scientific rationale to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: I'm experiencing incomplete protection of the C9 alcohol with p-methoxybenzyl (PMB) ether. What are the common pitfalls and how can I improve the yield?

A1: This is a known issue in the early-stage synthesis of (+)-Demethylxestospongin B. The original synthetic route reported difficulties with incomplete conversion during the PMB protection of the key alcohol intermediate.[1][2] The substrate often needed to be resubmitted to the reaction conditions to achieve a satisfactory yield.[1][2]

Troubleshooting:

  • Reagent Purity: Ensure the freshness and purity of your PMB-Cl or PMB-trichloroacetimidate. Degradation of the protecting group source is a common cause of low yields.

  • Base Selection and Stoichiometry: Sodium hydride (NaH) is a common choice of base. Ensure it is fresh and used in sufficient excess to drive the deprotonation to completion. For substrates sensitive to strong bases, milder conditions using silver(I) oxide (Ag₂O) can offer better selectivity, particularly in diols.

  • Solvent and Temperature: Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used. Ensure stringent anhydrous conditions, as water will quench the alkoxide intermediate. If the reaction is sluggish at room temperature, gentle heating may be beneficial, but monitor for potential side reactions.

  • Alternative Strategy: The most effective solution reported in the scalable synthesis of (+)-Demethylxestospongin B was to circumvent this problematic protection/deprotection sequence altogether.[1][2] The revised strategy redesigns the initial steps to avoid the need for this specific protecting group, ultimately improving overall efficiency.[1][2]

Q2: During the hydrolysis of the methyl ester prior to macrolactamization, I'm observing significant premature cleavage of my silyl ether protecting groups. How can I prevent this?

A2: This is a classic example of protecting group incompatibility with reaction conditions. The basic conditions required for methyl ester hydrolysis can lead to the unintended removal of silyl ethers, especially if an acidic workup is rapidly applied to prevent the formation of a six-membered lactone byproduct.[1]

Solution:

The most robust solution is to switch from a methyl ester to an allyl ester .[1][2] Allyl esters can be cleaved under very mild, neutral conditions using a palladium(0) catalyst and a scavenger, such as phenylsilane.[2] These conditions are orthogonal to most silyl ether protecting groups, thus preserving the integrity of the silylated hydroxyls.[3]

Comparative Analysis of Ester Protecting Groups

Protecting GroupCleavage ConditionsCompatibility with Silyl EthersReference
Methyl Ester Basic (e.g., LiOH, NaOH) or acidic hydrolysisProne to cleavage under basic conditions and subsequent acidic workup.[1]
Allyl Ester Pd(0) catalysis (e.g., Pd(PPh₃)₄, PhSiH₃)Highly compatible; cleavage is orthogonal.[2][3]
tert-Butyl Ester Acidic conditions (e.g., TFA)Generally compatible, but strong acid can cleave more labile silyl ethers.[3]
Q3: My Birch reduction of the bis-lactam precursor is resulting in a significant amount of an α-dehydroxylation byproduct. What is the cause and how can it be minimized?

A3: The α-dehydroxylation during the Birch reduction of the δ-lactam units is a known side reaction in this synthesis.[1] The likely mechanism involves the reductive cleavage of the C9-O bond of the benzyl ether protecting group.

Strategic Solution:

To mitigate this, a strategic change in the protecting group for the C9 hydroxyl was implemented in the scalable synthesis. The original benzyl (Bn) ether was replaced with a p-methoxybenzyl (PMB) ether .[1]

Rationale:

The electron-donating methoxy group on the PMB ether makes it more susceptible to oxidative cleavage than a standard benzyl ether.[4][5] This allows for the selective deprotection of the PMB group before the Birch reduction using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[5] The free hydroxyl group is then subjected to the Birch reduction conditions, which avoids the reductive cleavage of the C-O bond. While benzyl ethers can also be cleaved under Birch conditions, the PMB ether allows for a more controlled, stepwise deprotection and reduction sequence.[6]

Workflow Comparison:

cluster_0 Original Strategy cluster_1 Optimized Strategy Bn Protected Bn Protected Birch Reduction Birch Reduction Bn Protected->Birch Reduction Na, liq. NH₃ Desired Product Desired Product Birch Reduction->Desired Product Major α-dehydroxylation α-dehydroxylation Birch Reduction->α-dehydroxylation Byproduct [2] PMB Protected PMB Protected DDQ Deprotection DDQ Deprotection PMB Protected->DDQ Deprotection DDQ Free Hydroxyl Free Hydroxyl DDQ Deprotection->Free Hydroxyl Optimized Birch Optimized Birch Free Hydroxyl->Optimized Birch Na, liq. NH₃ Desired Product (Improved Yield) Desired Product (Improved Yield) Optimized Birch->Desired Product (Improved Yield)

Caption: Comparison of Birch reduction strategies.

Troubleshooting Guides

Guide 1: Issues with Silyl Ether Protecting Groups

Problem: Inconsistent or incomplete deprotection of silyl ethers (e.g., TBS, TIPS) in the final steps of the synthesis.

Background: The stability of silyl ethers is highly dependent on the steric bulk around the silicon atom and the nature of the alcohol they are protecting (primary, secondary, etc.).[7][8] The general order of stability to acidic hydrolysis is: TMS < TES < TBS < TIPS < TBDPS.[8]

Troubleshooting Steps:

  • Reagent Choice:

    • For TBS ethers , tetrabutylammonium fluoride (TBAF) in THF is the standard reagent.[9] If this is too slow, especially for hindered secondary alcohols, consider using HF-Pyridine or triethylamine trihydrofluoride (Et₃N·3HF) in a plastic vial.[10]

    • For the more robust TIPS ethers , TBAF may require elevated temperatures or prolonged reaction times.[10] Acidic methods using HCl, p-toluenesulfonic acid (TsOH), or camphorsulfonic acid (CSA) in an alcohol solvent are often more effective.[10]

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence the rate of deprotection. Protic solvents like methanol can accelerate acid-catalyzed cleavage.

    • Temperature: For sluggish reactions, gentle heating can be employed, but monitor for potential side reactions.

    • Stoichiometry: Ensure a sufficient excess of the deprotecting agent is used, especially if there are multiple silyl groups to be removed.

  • Selective Deprotection: If you need to deprotect a less hindered silyl ether (e.g., TBS) in the presence of a more hindered one (e.g., TIPS), carefully controlled acidic conditions are often employed. For example, mild acids like pyridinium p-toluenesulfonate (PPTS) or acetic acid can selectively cleave a primary TBS ether while leaving a secondary TIPS ether intact.

Silyl Ether Deprotection Protocols

Silyl EtherReagentConditionsNotesReference
TBS TBAF1 M in THF, rt, 1-4 hMost common method.[9]
TBS HF-PyridineTHF, 0 °C to rtUse in plasticware. Good for base-sensitive substrates.[10]
TIPS 10% HClMeOH, rt, 2-6 hEffective for robust silyl ethers.[10]
TIPS CSAMeOH, rt to 40 °CMilder acidic conditions.[10]
Guide 2: Challenges in the Macrolactamization Step

Problem: Low yields in the macrocyclization to form the 24-membered ring, with formation of dimers or oligomers.

Background: Macrolactamization is an entropically disfavored process. High concentrations favor intermolecular reactions (dimerization, oligomerization) over the desired intramolecular cyclization. The choice of coupling reagent and reaction conditions is critical to promote the formation of the desired macrocycle.

Troubleshooting Workflow:

start Low Macrolactamization Yield concentration Check Concentration start->concentration reagent Evaluate Coupling Reagent concentration->reagent No high_conc Concentration too high? (> 0.005 M) concentration->high_conc Yes temp Optimize Temperature reagent->temp No reagent_issue Inefficient Activation? reagent->reagent_issue Yes solvent Consider Solvent Effects temp->solvent No temp_issue Epimerization or Degradation? temp->temp_issue Yes solvent_issue Poor Precursor Conformation? solvent->solvent_issue Yes end Improved Yield solvent->end No slow_add Implement Syringe Pump (Slow Addition) high_conc->slow_add slow_add->reagent switch_reagent Switch Coupling Reagent (e.g., HATU, HBTU, COMU) reagent_issue->switch_reagent switch_reagent->temp lower_temp Lower Reaction Temperature temp_issue->lower_temp lower_temp->solvent change_solvent Screen Solvents (e.g., DMF, Dioxane) solvent_issue->change_solvent change_solvent->end

Caption: Troubleshooting workflow for macrolactamization.

Key Considerations:

  • High Dilution: The reaction must be performed under high dilution conditions (typically 0.001-0.005 M) to favor the intramolecular reaction. The use of a syringe pump for the slow addition of the linear precursor over several hours is standard practice.

  • Coupling Reagents: While the Yamaguchi macrolactonization is a powerful tool, amide bond formation in this context often relies on peptide coupling reagents.[11] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are excellent choices for minimizing epimerization and achieving high yields in challenging couplings.

  • Temperature: Lower temperatures can often minimize side reactions, including epimerization of chiral centers adjacent to the activated carboxyl group.

  • Solvent: The solvent can influence the conformation of the linear precursor. A conformation that brings the reactive ends closer will facilitate cyclization. In some cases, switching to a more polar solvent like DMF can disrupt intramolecular hydrogen bonding that may hinder cyclization.

References

  • Borum, A. K.; et al. (2024). Scalable Total Synthesis of (+)-Desmethylxestospongin B.
  • Borum, A. K.; Zakarian, A. (2021). Scalable Total Synthesis, IP3R Inhibitory Activity of Desmethylxestospongin B, and Effect on Mitochondrial Function and Cancer. eScholarship.
  • Borum, A. K.; et al. (2024). Scalable Total Synthesis of (+)-Desmethylxestospongin B. ACS Publications. [Link]

  • Gelest. Deprotection of Silyl Ethers - Technical Library. [Link]

  • Li, X., et al. (2015). Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers. CoLab.
  • Wikipedia. Silyl ether. [Link]

  • Bentham Science Publishers. (Year not available). A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II)
  • Iron(III) Tosylate as a Catalyst. A Mild and Chemoselective Method for the Deprotection of Tertbutyldimethylsilyl (Tbdms) Ethers Using Iron(III)
  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

  • Nicolaou, K. C., et al. (2006).
  • Scalable Total Synthesis of (+)-Desmethylxestospongin B - ACS Publications. (2024). [Link]

  • Scalable Synthesis of Desmethylxestospongin B | PDF | Ester - Scribd. (2025). [Link]

  • PMC - NIH. (Year not available). Chemoselective Deprotection of Triethylsilyl Ethers.
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  • Chem-Station Int. Ed. (2014). Birch Reduction. [Link]

  • Scalable Total Synthesis, IP3R Inhibitory Activity of Desmethylxestospongin B, and Effect on Mitochondrial Function and Cancer - eScholarship. (2021). [Link]

  • PMC. (Year not available). Remote, Late-Stage Oxidation of Aliphatic C–H Bonds in Amide-Containing Molecules.
  • Total Synthesis. (Year not available). PMB Protecting Group: PMB Protection & Deprotection Mechanism. [Link]

  • PMC. (Year not available). A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids.
  • Organic Chemistry Portal. (2022). Amide synthesis by acylation. [Link]

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  • White Rose eTheses Online. (Year not available). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • HepatoChem. (Year not available). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (Year not available).
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • Protecting groups in organic synthesis + H2O. (Year not available).
  • Wikipedia. Birch reduction. [Link]

  • PubMed. (2012). A mechanistic analysis of the Birch Reduction. [Link]

  • The asymmetric Birch reduction and reduction–alkylation strategies for synthesis of n
  • Chem-Station Int. Ed. (2014). p-Methoxybenzyl (PMB) Protective Group. [Link]

  • ChemRxiv. (Year not available).
  • Alcohol Protecting Groups. (Year not available).
  • ePrints Soton - University of Southampton. (Year not available). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell.

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Technical Support Center: Troubleshooting (+)-Demethylxestospongin B Aqueous Precipitation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges when working with marine-derived macrocyclic alkaloids: maintaining the solubility of (+)-Demethylxestospongin B (dmXeB) in aqueous experimental systems.

This guide provides a deep dive into the thermodynamic causes of precipitation, field-proven formulation strategies, and self-validating protocols to ensure your in vitro and live-cell assays yield reproducible, artifact-free data.

The Causality of Precipitation: Why Does It Crash Out?

(+)-Demethylxestospongin B is a highly selective, competitive inhibitor of the inositol 1,4,5-trisphosphate receptor (IP3R), making it an invaluable tool for studying calcium signaling, mitochondrial bioenergetics, and autophagy in cancer models [1].

However, its molecular architecture—a macrocyclic bis-1-oxaquinolizidine core—renders it extremely hydrophobic. With a calculated lipophilicity (clogP) of 5.86 [2], the molecule has a near-zero thermodynamic preference for aqueous environments.

When researchers transfer dmXeB from a 100% DMSO stock directly into an aqueous buffer or culture media, a phenomenon known as "solvent shock" occurs. The DMSO rapidly diffuses into the bulk water, stripping the solvation shell away from the highly lipophilic oxaquinolizidine rings. To minimize their exposed hydrophobic surface area, the dmXeB molecules rapidly self-associate through hydrophobic interactions, leading to micro-aggregation and visible precipitation.

G Stock (+)-dmXeB in DMSO (Stable Monomers) Aqueous Direct Aqueous Addition (Solvent Shock) Stock->Aqueous Unassisted Carrier Addition with Carrier (BSA / Pluronic F-127) Stock->Carrier Assisted Agg Hydrophobic Aggregation (Precipitation) Aqueous->Agg Rapid Kinetics Stable Micellar/Protein Complex (Stable Dispersion) Carrier->Stable Thermodynamic Stabilization

Mechanism of (+)-dmXeB precipitation via solvent shock versus carrier-mediated stabilization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stock solvent and storage condition for (+)-dmXeB? A: Always reconstitute the lyophilized film in 100% anhydrous DMSO to a maximum concentration of 2 mM. Because water absorption by DMSO will degrade the solubility capacity over time, aliquot the stock into single-use volumes (e.g., 5–10 µL) in tightly sealed, argon-purged amber vials. Store at -20°C. Avoid repeated freeze-thaw cycles, as temperature fluctuations induce nucleation events that seed future precipitation.

Q2: I need a final concentration of 10 µM in my cell culture. Can I just add more DMSO? A: No. Achieving a 10 µM final concentration from a 2 mM stock requires a 0.5% v/v final DMSO concentration. For many sensitive cell lines (e.g., primary neurons, specific cancer lines), DMSO concentrations above 0.1% induce off-target cytotoxicity, alter membrane fluidity, and trigger ER stress, confounding your IP3R inhibition data. You must use carrier-mediated dispersion instead of relying solely on solvent volume.

Q3: How do carrier proteins like BSA prevent precipitation? A: Bovine Serum Albumin (BSA) contains multiple hydrophobic binding pockets (such as Sudlow's sites). When dmXeB is introduced slowly into a BSA-containing solution, the lipophilic macrocycle partitions into these hydrophobic pockets rather than aggregating with other dmXeB molecules. The hydrophilic exterior of the BSA protein then keeps the entire complex soluble in the aqueous bulk.

Quantitative Comparison of Solubilization Strategies

To select the appropriate method for your specific assay, reference the empirical parameters in the table below.

Solubilization StrategyMax Stable Aqueous Conc.Cytotoxicity RiskAqueous StabilityBest Application
Direct DMSO Dilution < 1 µMLow (if DMSO < 0.1%)< 1 hourHighly sensitive, short-term biochemical assays.
Pluronic F-127 (0.02%) ~10 µMModerate4–6 hoursShort-term live-cell calcium imaging (e.g., Fura-2).
BSA Complexation (0.1%) ~20 µMLow> 24 hoursLong-term cell culture, apoptosis, and metabolic assays.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating. Each workflow includes a specific validation step to ensure the compound is fully solubilized before you commit to expensive downstream biological assays.

Protocol A: Pluronic F-127 Mediated Dispersion (For Calcium Imaging)

Pluronic F-127 is a non-ionic surfactant that forms micelles around the hydrophobic dmXeB, facilitating its transit across the plasma membrane.

  • Preparation: Warm your 2 mM (+)-dmXeB DMSO stock to 37°C for 5 minutes.

  • Surfactant Mixing: In a sterile microcentrifuge tube, mix 1 µL of the 2 mM dmXeB stock with 1 µL of 20% (w/v) Pluronic F-127 in DMSO. Pipette vigorously.

  • Aqueous Addition: Add 998 µL of pre-warmed (37°C) imaging buffer (e.g., HBSS) dropwise to the mixture while vortexing continuously at medium speed.

  • Validation Step (Self-Validation): Measure the Optical Density (OD) of the final solution at 600 nm using a spectrophotometer. An OD600​<0.05 confirms the absence of light-scattering micro-precipitates. If the OD is higher, discard and repeat with a slower dropwise addition.

Protocol B: BSA-Complexation (For Long-Term Cell Culture)

This protocol utilizes fatty-acid-free BSA to chaperone the compound in culture media, preventing precipitation over multi-day incubations [1].

Workflow Step1 Step 1: Warm Reagents Equilibrate DMSO stock & media to 37°C Step2 Step 2: Prepare Carrier Dissolve Fatty-Acid-Free BSA (0.1% w/v) in media Step1->Step2 Step3 Step 3: Pre-dilution Dilute (+)-dmXeB 1:10 in intermediate warm PBS Step2->Step3 Step4 Step 4: Dropwise Addition Add dropwise to BSA-media under constant vortexing Step3->Step4 Step5 Step 5: Sonication & Validation Bath sonicate (5 min) & verify clarity via microscopy Step4->Step5

Step-by-step workflow for BSA-complexation of (+)-dmXeB to ensure long-term aqueous stability.

  • Carrier Preparation: Dissolve Fatty-Acid-Free BSA in your complete cell culture media to a final concentration of 0.1% (w/v). Filter sterilize (0.22 µm) and warm to 37°C.

  • Pre-dilution: Dilute the 2 mM DMSO stock 1:10 into warm, sterile PBS to create a 200 µM intermediate solution. Note: This intermediate will only be stable for ~2 minutes.

  • Complexation: Immediately add the intermediate solution dropwise into the stirring BSA-supplemented media to reach your desired final concentration (e.g., 10 µM).

  • Sonication: Place the sealed tube in an ultrasonic water bath for 5 minutes at room temperature to disrupt any transient micro-aggregates.

  • Validation Step (Self-Validation): Plate 100 µL of the final media into a well of a 96-well plate. Observe under a phase-contrast microscope at 20X magnification. The field should be completely clear. The presence of dark, refractive crystals indicates failed complexation.

References

  • Podunavac, M., Mailyan, A. K., Jackson, J. J., Lovy, A., Farias, P., Huerta, H., Molgó, J., Cardenas, C., & Zakarian, A. (2021). Scalable Total Synthesis, IP3R Inhibitory Activity of Desmethylxestospongin B, and Effect on Mitochondrial Function and Cancer Cell Survival. Angewandte Chemie International Edition, 60(20), 11278–11282.[Link]

  • Ismatullah, H., & Jabeen, I. (2021). Combined Pharmacophore and Grid-Independent Molecular Descriptors (GRIND) Analysis to Probe 3D Features of Inositol 1,4,5-Trisphosphate Receptor (IP3R) Inhibitors in Cancer. International Journal of Molecular Sciences, 22(23), 12993.[Link]

LC-MS/MS methods for detecting (+)-Demethylxestospongin B in biological samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of (+)-Demethylxestospongin B in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions. Our goal is to equip you with the expertise to develop and execute robust, reliable, and accurate bioanalytical methods for this potent marine natural product.

Troubleshooting Guide: Navigating Common Challenges

This section addresses specific issues that you may encounter during the analysis of (+)-Demethylxestospongin B. We will explore the root causes of these problems and provide systematic solutions.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

Poor peak shape can significantly compromise the accuracy and precision of quantification.[1][2]

Potential Causes & Solutions:

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample. It's crucial to operate within the linear range of the column's capacity.

  • Inappropriate Injection Solvent: If the injection solvent is significantly stronger (higher organic content) than the initial mobile phase, it can cause the analyte to move through the column too quickly, resulting in peak fronting.

    • Solution: Reconstitute the final sample extract in a solvent that is as weak as or weaker than the initial mobile phase. A common practice is to use the initial mobile phase composition for reconstitution.

  • Secondary Interactions: (+)-Demethylxestospongin B, with its basic nitrogen atoms, can exhibit secondary interactions with residual silanol groups on the silica-based stationary phase, leading to peak tailing.

    • Solution:

      • Use a column with end-capping to minimize exposed silanol groups.

      • Incorporate a small amount of an acidic modifier, such as formic acid (0.1%), into the mobile phase. The acid will protonate the silanol groups, reducing their interaction with the protonated analyte.[3]

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to distorted peak shapes.[4]

    • Solution: Implement a robust sample clean-up procedure. Regularly flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.

Issue 2: Low Signal Intensity or Poor Sensitivity

Achieving a low limit of quantification (LLOQ) is often critical in preclinical and clinical studies.[5]

Potential Causes & Solutions:

  • Inefficient Ionization: (+)-Demethylxestospongin B is a basic compound and is best ionized in positive electrospray ionization (ESI) mode.[3]

    • Solution: Optimize ESI source parameters, including spray voltage, gas flows (nebulizer and heater), and source temperature. An acidic mobile phase (e.g., containing 0.1% formic acid) will promote protonation of the analyte, enhancing its ionization efficiency.[3]

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., phospholipids from plasma) can suppress the ionization of the analyte.[3][6]

    • Solution:

      • Improve Sample Preparation: Employ more selective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively remove interfering matrix components.[7][8] Protein precipitation alone may not be sufficient for complex matrices.[6]

      • Optimize Chromatography: Adjust the chromatographic gradient to separate the analyte from the majority of the matrix components. A well-resolved peak is less susceptible to ion suppression.

  • Suboptimal MS/MS Transition: The choice of precursor and product ions is fundamental to the sensitivity and selectivity of the assay.

    • Solution: Perform a compound optimization experiment by infusing a standard solution of (+)-Demethylxestospongin B directly into the mass spectrometer. Identify the most abundant and stable precursor ion (typically [M+H]+) and its most intense, specific product ions generated through collision-induced dissociation (CID).

Issue 3: High Background Noise or Baseline Instability

A high and fluctuating baseline can interfere with peak integration and reduce overall method sensitivity.[1]

Potential Causes & Solutions:

  • Contaminated Solvents or Additives: Impurities in the mobile phase can contribute to a high chemical background.

    • Solution: Always use high-purity, LC-MS grade solvents and additives.[1] Prepare fresh mobile phases daily and filter them if necessary.

  • System Contamination: Carryover from previous injections or buildup of non-volatile salts can elevate the baseline.

    • Solution: Implement a rigorous system cleaning protocol. Flush the entire LC system, including the injector and column, with a strong solvent mixture (e.g., a high percentage of organic solvent). Ensure that any buffers or salts used are volatile and compatible with the MS source.[1]

  • Improper Mobile Phase Mixing or Degassing: Inconsistent mobile phase composition can lead to baseline fluctuations.

    • Solution: Ensure the online degasser is functioning correctly. If using pre-mixed mobile phases, ensure they are thoroughly mixed and sonicated before use.

Issue 4: Inconsistent Retention Times

Shifts in retention time can lead to misidentification of the analyte and affect the reliability of quantification.[1]

Potential Causes & Solutions:

  • Changes in Mobile Phase Composition: Even small variations in the mobile phase preparation can affect retention times.

    • Solution: Prepare mobile phases accurately and consistently. For gradient elution, ensure the pump is delivering the correct proportions of each solvent.

  • Column Temperature Fluctuations: Temperature affects the viscosity of the mobile phase and the interactions between the analyte and the stationary phase.

    • Solution: Use a column oven to maintain a constant and stable temperature throughout the analytical run.

  • Column Equilibration: Insufficient equilibration of the column between injections can cause retention time drift, especially in gradient methods.

    • Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. The equilibration time should be at least 5-10 column volumes.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the development and validation of LC-MS/MS methods for (+)-Demethylxestospongin B.

Q1: What is the most suitable sample preparation technique for (+)-Demethylxestospongin B in plasma?

A1: While protein precipitation is a simple and fast technique, it often provides insufficient cleanup for complex matrices like plasma, leading to significant matrix effects.[6] For a robust and sensitive assay, Solid-Phase Extraction (SPE) is highly recommended. A mixed-mode cation exchange SPE sorbent can be particularly effective for a basic compound like (+)-Demethylxestospongin B, as it allows for strong retention of the analyte and aggressive washing steps to remove neutral and acidic interferences. Liquid-liquid extraction (LLE) is another viable option that can yield clean extracts.[9]

Q2: Which type of LC column is best for the separation of (+)-Demethylxestospongin B?

A2: A C18 reversed-phase column is the standard choice for compounds of this polarity. To mitigate peak tailing due to secondary interactions with silanol groups, it is advisable to use a column with modern bonding and end-capping technologies. For high-throughput analysis, columns with smaller particle sizes (e.g., sub-2 µm) can provide faster separations and higher efficiency.

Q3: What are the typical MS/MS parameters for the detection of (+)-Demethylxestospongin B?

A3: The optimal parameters should be determined empirically. However, a general starting point would be:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion: The protonated molecule, [M+H]+.

  • Product Ions: These will be specific fragments generated upon collision-induced dissociation. A detailed structural analysis of the molecule is necessary to predict likely fragmentation pathways, which often involve cleavage of the macrocyclic ring structure.[10][11] It is crucial to select at least two specific and intense product ions for quantification and confirmation using Multiple Reaction Monitoring (MRM).

Q4: How should I validate my LC-MS/MS method for (+)-Demethylxestospongin B?

A4: Method validation should be performed according to the guidelines set by regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). The key validation parameters include:

  • Selectivity

  • Linearity and Range

  • Lower Limit of Quantification (LLOQ)

  • Accuracy and Precision (Intra- and Inter-day)

  • Matrix Effect

  • Recovery

  • Stability (Freeze-thaw, bench-top, long-term)

  • Carryover[12]

Q5: What is an appropriate internal standard (IS) for the analysis of (+)-Demethylxestospongin B?

A5: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., (+)-Demethylxestospongin B-d4). This will have nearly identical chemical properties and chromatographic behavior to the analyte, effectively compensating for variations in sample preparation and instrument response. If a stable isotope-labeled standard is not available, a close structural analog with similar physicochemical properties can be used.

Visualizations and Protocols

Experimental Workflow for Sample Analysis

The following diagram illustrates a typical workflow for the analysis of (+)-Demethylxestospongin B in a biological matrix.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spike->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase A Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for LC-MS/MS analysis of (+)-Demethylxestospongin B.

Protocol: Solid-Phase Extraction (SPE) of (+)-Demethylxestospongin B from Plasma

This protocol provides a general guideline for SPE. Optimization will be required for specific applications.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer (e.g., 2% formic acid in water).

  • Loading: Load 100 µL of plasma (pre-treated with an internal standard) onto the cartridge.

  • Washing:

    • Wash with 1 mL of the equilibration buffer to remove polar interferences.

    • Wash with 1 mL of methanol to remove non-polar, non-basic interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

Data Summary Table
ParameterRecommended Starting Conditions
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode ESI Positive
Scan Type Multiple Reaction Monitoring (MRM)

References

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • BioPharm International. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]

  • Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]

  • Shimadzu. (2023, December 8). Fix LC-MS problems with Shimadzu's downloadable troubleshooting guide. [Link]

  • LCGC International. (2025, October 27). LC-MS Troubleshooting: From Frustration to Fix. [Link]

  • Frontiers in Pharmacology. (n.d.). Investigation of preclinical pharmacokinetics of N-demethylsinomenine, a potential novel analgesic candidate, using an UPLC-MS/MS quantification method. [Link]

  • MDPI. (2025, February 5). Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. [Link]

  • MDPI. (2023, January 25). Establishment of LC-MS/MS Method for Determination of GMDTC in Rat Plasma and Its Application in Preclinical Pharmacokinetics. [Link]

  • ResearchGate. (n.d.). MS/MS fragmentation pathway of compounds 1 and 2. [Link]

  • Journal of Chromatography B. (n.d.). LC-MS analysis of the plasma metabolome–a novel sample preparation strategy. [Link]

  • Semantic Scholar. (n.d.). Fragmentation of toxicologically relevant drugs in positive-ion liquid chromatography-tandem mass spectrometry. [Link]

  • PubMed. (2011, February 3). Fragmentation of toxicologically relevant drugs in positive-ion liquid chromatography-tandem mass spectrometry. [Link]

  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. [Link]

  • Biotage. (n.d.). Sample Preparation Techniques for Synthetic Benzodiazepines. [Link]

  • PMC. (n.d.). Quantifying and Communicating Uncertainty in Preclinical Human Dose-Prediction. [Link]

  • PMC. (n.d.). LC-MS/MS Method for Simultaneous Quantification of Dexmedetomidine, Dezocine, and Midazolam in Rat Plasma and Its Application to Their Pharmacokinetic Study. [Link]

  • PubMed. (2009, July 15). Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. [Link]

  • IntechOpen. (2016, July 7). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]

  • The University of Queensland. (2018, January 15). An improved liquid chromatography tandem mass spectrometry (LC-MS/MS) method for quantification of dexmedetomidine concentrations in samples of human plasma. [Link]

  • ResearchGate. (2015, April 2). Bio-Sample Preparation and Gas Chromatographic Determination of Benzodiazepines--A Review. [Link]

  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

  • IntechOpen. (2012, October 24). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]

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Validation & Comparative

Cross-validation of (+)-Demethylxestospongin B's effect on autophagy markers

Author: BenchChem Technical Support Team. Date: March 2026

The Application Scientist’s Guide to IP3R-Mediated Autophagy: Cross-Validating (+)-Demethylxestospongin B Against Standard Inducers

Autophagy is a highly dynamic, multi-step cellular recycling process. For researchers and drug development professionals, accurately modulating and monitoring this pathway requires precise pharmacological tools. While mTOR inhibitors like Rapamycin are standard, investigating mTOR-independent pathways or endoplasmic reticulum (ER)-specific mechanisms requires targeted interventions.

(+)-Demethylxestospongin B ((+)-dmXeB) has emerged as a highly potent, scalable antagonist of the inositol 1,4,5-trisphosphate receptor (IP3R) that induces selective tumor cell apoptosis through robust autophagy activation[1]. This guide objectively compares (+)-dmXeB against alternative autophagy modulators and provides self-validating experimental protocols to ensure scientific integrity when assessing key autophagy markers like LC3-II and p62.

Part 1: The Mechanistic Causality of (+)-dmXeB

To design a rigorous experiment, one must first understand the causality of the target. Under nutrient-rich (basal) conditions, the IP3R functions not only as an ER calcium channel but also as a structural scaffolding protein. It directly binds to and sequesters Beclin-1 (often in complex with Bcl-2) at the ER membrane, thereby preventing autophagy initiation[2][3].

When a cell is treated with (+)-dmXeB, the compound competitively antagonizes the IP3R. This antagonism induces a conformational shift that physically disrupts the IP3R-Beclin-1 complex. The liberated Beclin-1 is then free to assemble with the Class III PI3K (Vps34) complex. This assembly generates phosphatidylinositol-3-phosphate (PI3P), which is the critical lipid signal required for phagophore nucleation and subsequent LC3-I to LC3-II lipidation[3][4].

Pathway dmXeB (+)-Demethylxestospongin B IP3R IP3 Receptor (ER Membrane) dmXeB->IP3R Competitive Antagonism Complex IP3R - Beclin-1 Complex (Autophagy Inhibited) dmXeB->Complex Disrupts Interaction IP3R->Complex Basal State Beclin1 Free Beclin-1 Complex->Beclin1 Dissociation Vps34 Vps34 / PI3KC3 Complex Beclin1->Vps34 Assembles Autophagy Autophagosome Biogenesis (LC3-I → LC3-II) Vps34->Autophagy Initiates Flux

Fig 1: Mechanism of (+)-dmXeB-induced autophagy via IP3R-Beclin-1 complex disruption.

Part 2: Comparative Efficacy Matrix

When selecting an autophagy inducer, researchers must weigh the primary target against potential off-target effects. The table below compares (+)-dmXeB with other widely used alternatives.

Pharmacological AgentPrimary TargetAutophagy PathwayMechanism of ActionOff-Target / Limitations
(+)-Demethylxestospongin B IP3R (Antagonist)mTOR-IndependentDisrupts IP3R-Beclin-1 complex; alters ER-mitochondrial Ca2+ transfer[1][2].Highly specific; limited natural supply historically, but now accessible via scalable synthesis[1].
Rapamycin mTORC1 (Inhibitor)mTOR-DependentMimics starvation by inhibiting mTOR, de-repressing the ULK1 complex[4].Broad translational suppression; cells often develop resistance via feedback loops.
Thapsigargin SERCA Pump (Inhibitor)ER Stress-MediatedDepletes ER Ca2+, triggering the Unfolded Protein Response (UPR) and IRE1α[4].Highly toxic; induces massive, non-physiological ER stress and rapid apoptosis.
Lithium (Li+) IMPase (Inhibitor)mTOR-IndependentDepletes free inositol, reducing endogenous IP3 levels[4].Pleiotropic effects; requires high concentrations (mM range); inhibits GSK-3β.

Part 3: Self-Validating Experimental Protocols

A common pitfall in autophagy research is relying on a static snapshot of LC3-II accumulation. Because LC3-II is degraded within autolysosomes, an increase in LC3-II could indicate either robust autophagosome formation or a blockade in downstream lysosomal degradation[5]. To ensure scientific integrity, every protocol must be a self-validating system.

Protocol Culture Cell Culture Treat Treat with (+)-dmXeB Culture->Treat BafA1 +/- Bafilomycin A1 Treat->BafA1 Flux Control Lysis Protein Extraction Treat->Lysis Basal Control BafA1->Lysis WB Western Blotting Lysis->WB Validation Quantify LC3-II/p62 WB->Validation

Fig 2: Self-validating experimental workflow for assessing autophagic flux using (+)-dmXeB.

Protocol 1: Autophagic Flux Assessment via LC3-II/p62 Turnover

By co-administering Bafilomycin A1 (BafA1)—a V-ATPase inhibitor that prevents lysosomal acidification—we clamp autophagic degradation. If (+)-dmXeB truly drives autophagosome formation, the combination of (+)-dmXeB + BafA1 will yield significantly higher LC3-II levels than BafA1 alone[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., MDA-MB-231) in 6-well plates at 3×105 cells/well. Incubate overnight.

  • Treatment Phase: Treat cells with a dose-response of (+)-dmXeB (e.g., 0, 5, 10, 20 μM) for 12–24 hours.

  • Flux Clamping: Exactly 4 hours prior to harvest, add 100 nM Bafilomycin A1 to the designated "+ BafA1" control wells.

  • Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 mins at 4°C.

  • Quantification: Perform a BCA assay to normalize protein concentrations.

  • Immunoblotting: Run 20 μg of protein on a 12% SDS-PAGE gel. Transfer to a PVDF membrane. Probe for LC3B (detects LC3-I at 16 kDa and LC3-II at 14 kDa), p62/SQSTM1 (62 kDa), and GAPDH (37 kDa) as a loading control.

Protocol 2: Upstream Target Validation (IP3R-Beclin-1 Co-Immunoprecipitation)

To definitively prove that the observed LC3-II lipidation is caused by (+)-dmXeB's on-target effect, we must validate the physical disruption of the IP3R-Beclin-1 complex[2].

Step-by-Step Methodology:

  • Treatment & Crosslinking: Treat cells with (+)-dmXeB (10 μM) for 4 hours. (Optional: Use a mild, reversible crosslinker like DSP to stabilize transient ER complexes before lysis).

  • Non-Denaturing Lysis: Lyse cells in a mild CHAPS-based buffer (1% CHAPS, 150 mM NaCl, 50 mM Tris-HCl pH 7.4) to preserve protein-protein interactions.

  • Pre-Clearing: Incubate 500 μg of lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with 2 μg of anti-IP3R antibody (or IgG isotype control) overnight at 4°C on a rotator.

  • Elution & Detection: Wash beads 3x with lysis buffer. Elute complexes by boiling in 2x Laemmli sample buffer. Immunoblot the eluate for Beclin-1. A successful assay will show a decrease in Beclin-1 co-immunoprecipitating with IP3R in the (+)-dmXeB treated samples compared to the vehicle control.

Part 4: Data Interpretation & Troubleshooting Matrix

When analyzing Western Blot data from the Flux Protocol, use the following quantitative matrix to interpret the behavior of LC3-II and p62 (Sequestosome-1), the latter of which acts as an adaptor protein that is degraded along with the autophagosomal contents[5].

Experimental ConditionExpected LC3-II LevelExpected p62 LevelBiological Interpretation
Vehicle Control Basal (1.0x)Basal (1.0x)Normal baseline turnover.
(+)-dmXeB Alone Increased (↑↑)Decreased (↓↓)Successful induction of autophagic flux; autophagosomes are forming and successfully degrading p62.
BafA1 Alone Increased (↑↑)Increased (↑↑)Basal autophagosomes are formed but cannot be degraded; p62 accumulates.
(+)-dmXeB + BafA1 Max Accumulation (↑↑↑↑)Increased (↑↑)Definitive Proof: (+)-dmXeB drives massive new autophagosome formation, but BafA1 blocks their clearance. LC3-II is significantly higher than BafA1 alone.

Note: If (+)-dmXeB + BafA1 yields the exact same LC3-II levels as BafA1 alone, the compound is merely blocking degradation, not inducing flux. (+)-dmXeB should consistently demonstrate the "Max Accumulation" profile.

References

  • (+)-Desmethylxestospongin B | Apoptosis | 144789-03-7 - InvivoChem. invivochem.com.
  • The inositol 1,4,5-trisphosphate receptor regulates autophagy through its interaction with Beclin 1.
  • Pharmacologic agents targeting autophagy - JCI. jci.org.
  • IP3 Receptor-Mediated Calcium Signaling and Its Role in Autophagy in Cancer - PMC. nih.gov.
  • Comparing p62 and LC3 as Autophagy Biomarkers: Insights into Cellular Homeostasis - PEARL. plymouth.ac.uk.

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A Comparative Guide to the Synthetic Routes of Xestospongin Analogues

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in cellular signaling, pharmacology, and drug development, the xestospongin family of marine alkaloids represents a class of indispensable molecular probes. These macrocyclic compounds, originally isolated from the Xestospongia sponge, are potent and selective inhibitors of the inositol 1,4,5-trisphosphate receptor (IP₃R), a crucial intracellular calcium channel. Their intricate structures and potent biological activity have made them compelling targets for total synthesis. This guide provides an in-depth, objective comparison of the various synthetic routes developed for key xestospongin analogues, offering insights into the strategic choices, experimental nuances, and overall efficiency of each approach.

Introduction: The Significance of Xestospongins and the Drive for Synthesis

The xestospongins and their close relatives, the araguspongines, are characterized by a unique 20- or 21-membered macrocyclic core containing two 1-oxaquinolizidine moieties. Their ability to modulate intracellular calcium signaling by blocking IP₃Rs has made them invaluable tools for dissecting the role of this pathway in a myriad of cellular processes, from fertilization and cell division to apoptosis. However, the low natural abundance of these compounds has significantly hampered their widespread use and further investigation into their therapeutic potential. This scarcity has spurred the development of numerous synthetic strategies, each with its own set of advantages and challenges.

This guide will focus on the total syntheses of several key analogues, including the C₂-symmetric xestospongin A and C, the related araguspongine B, and the asymmetric desmethylxestospongin B. We will delve into the core synthetic strategies, providing a comparative analysis of their efficiency, stereocontrol, and scalability.

Core Synthetic Strategies: A Tale of Three Approaches

The synthetic approaches to the xestospongin macrocycle can be broadly categorized into three main strategies, pioneered by the research groups of Hoye, Baldwin, and Zakarian. Each strategy employs a distinct method for the crucial macrocyclization step and the construction of the characteristic oxaquinolizidine rings.

The Dimerization Approach: Hoye's Synthesis of (+)-Xestospongin A

Professor Thomas R. Hoye's group at the University of Minnesota developed an elegant and convergent approach to the C₂-symmetric xestospongins, exemplified by their total synthesis of (+)-xestospongin A.[1] The cornerstone of this strategy is a late-stage bimolecular N-alkylation to form the macrocyclic diamine.

The synthesis commences with the preparation of a key oxaquinolizidine monomer. This monomer is then subjected to a dimerization reaction under high-dilution conditions to favor the formation of the desired 20-membered macrocycle over polymerization.

Key Features of the Hoye Dimerization Strategy:

  • Convergent Approach: Two molecules of a common intermediate are brought together in a late-stage macrocyclization.

  • Late-Stage Macrocyclization: The macrocycle is formed towards the end of the synthesis.

  • Application to C₂-Symmetric Analogues: This strategy is particularly well-suited for the synthesis of symmetric xestospongins like xestospongin A.

Hoye_Strategy Monomer Oxaquinolizidine Monomer Dimerization Bimolecular N-Alkylation Monomer->Dimerization 2 equivalents Macrocycle Macrocyclic Diamine Dimerization->Macrocycle XestosponginA (+)-Xestospongin A Macrocycle->XestosponginA Final modifications

The Biomimetic Approach: Baldwin's Synthesis of (-)-Xestospongin A and (+)-Araguspongine B

Professor Sir Jack E. Baldwin's group at the University of Oxford pursued a biomimetic approach, inspired by the presumed biosynthetic pathway of the manzamine alkaloids.[2] This strategy was successfully applied to the synthesis of (-)-xestospongin A and (+)-araguspongine B.[2] The key step in this approach is an intramolecular Michael addition to form the second oxaquinolizidine ring within a pre-formed macrocyclic precursor.

Key Features of the Baldwin Biomimetic Strategy:

  • Biomimetic Inspiration: The strategy mimics a proposed natural pathway.

  • Intramolecular Cyclization: The second heterocyclic ring is formed via an intramolecular reaction.

  • Stepwise Ring Formation: The oxaquinolizidine rings are constructed sequentially.

Baldwin_Strategy Acyclic_Precursor Acyclic Precursor First_Ring First Oxaquinolizidine Formation Acyclic_Precursor->First_Ring Macrocyclization Macrolactamization First_Ring->Macrocyclization Macrocyclic_Intermediate Macrocyclic Intermediate with one Oxaquinolizidine Macrocyclization->Macrocyclic_Intermediate Second_Ring Intramolecular Michael Addition Macrocyclic_Intermediate->Second_Ring Xestospongin Xestospongin Analogue Second_Ring->Xestospongin

The Macrolactamization Approach: Zakarian's Scalable Synthesis of (+)-Desmethylxestospongin B

Professor Armen Zakarian's group at the University of California, Santa Barbara, has developed a highly efficient and scalable synthesis of xestospongin analogues, most notably the asymmetric (+)-desmethylxestospongin B.[3][4] This strategy relies on a robust macrolactamization to form the 20-membered ring, followed by a late-stage reduction to install the oxaquinolizidine systems. A key feature of this approach is the early-stage application of a stereoselective Ireland-Claisen rearrangement to establish crucial stereocenters.[5]

Key Features of the Zakarian Macrolactamization Strategy:

  • Scalability: The route is designed for the preparation of significant quantities of material.[3]

  • Early-Stage Stereocontrol: The use of the Ireland-Claisen rearrangement early in the synthesis sets key stereocenters with high fidelity.[4][5]

  • Macrolactamization: A robust method for forming the large ring.

  • Late-Stage Oxaquinolizidine Formation: The heterocyclic systems are installed near the end of the synthesis.

Zakarian_Strategy Fragments Two Key Fragments Coupling Amide Coupling Fragments->Coupling Linear_Precursor Linear Precursor Coupling->Linear_Precursor Macrolactamization Macrolactamization Linear_Precursor->Macrolactamization Macrocyclic_Lactam Macrocyclic Bis-lactam Macrolactamization->Macrocyclic_Lactam Reduction Lactam Reduction & Cyclization Macrocyclic_Lactam->Reduction Xestospongin (+)-Desmethyl- xestospongin B Reduction->Xestospongin

Quantitative Comparison of Synthetic Routes

The efficiency of a total synthesis is a critical factor, especially when the goal is to produce sufficient material for extensive biological evaluation. The following table provides a quantitative comparison of the synthetic routes to key xestospongin analogues discussed.

Analogue Synthetic Strategy Key Macrocyclization Longest Linear Sequence (Steps) Overall Yield (%) Reference
(+)-Xestospongin AHoyeBimolecular N-Alkylation~20Not explicitly stated[1]
(-)-Xestospongin ABaldwinIntramolecular Michael Addition~25~1[2]
(+)-Araguspongine BBaldwinIntramolecular Michael Addition~25~1[2]
(+)-Desmethylxestospongin BZakarianMacrolactamization22~2.5 (original), improved to ~3.75[4][6]

Note: Overall yields are often difficult to directly compare due to variations in reporting and optimization levels. The values presented here are based on the available literature.

Experimental Protocols: A Closer Look at Key Transformations

To provide a practical understanding of the synthetic methodologies, this section details the experimental procedures for the cornerstone reactions of each strategy.

Protocol 1: Ireland-Claisen Rearrangement (Zakarian Synthesis)[6]

This stereoselective rearrangement is a pivotal step in the Zakarian synthesis for establishing the stereochemistry of the carbon backbone.[4][7]

  • Enolate Formation: A solution of the allylic ester in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an argon atmosphere.

  • Lithium diisopropylamide (LDA) (1.1 equivalents) is added dropwise, and the solution is stirred for 30 minutes to ensure complete enolate formation.

  • Silyl Trapping: Freshly distilled chlorotrimethylsilane (TMSCl) (1.2 equivalents) is added, and the reaction is allowed to warm to room temperature over 2 hours.

  • Rearrangement: The reaction mixture is then heated to reflux for 4-6 hours, during which the[3][3]-sigmatropic rearrangement occurs.

  • Workup: The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Hydrolysis: The crude silyl ester is dissolved in a mixture of THF and 1 M hydrochloric acid and stirred at room temperature for 1 hour to afford the γ,δ-unsaturated carboxylic acid.

Protocol 2: Macrolactamization (Zakarian Synthesis)[5]

This reaction forges the 20-membered macrocycle in the synthesis of desmethylxestospongin B.

  • Precursor Preparation: The linear amino acid precursor is dissolved in a 1:1 mixture of anhydrous dichloromethane (DCM) and dimethylformamide (DMF) to achieve a high-dilution concentration (typically 1-2 mM).

  • Coupling Reagents: To this solution are added N,N-diisopropylethylamine (DIPEA) (5 equivalents) and (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) (1.5 equivalents).

  • Cyclization: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed successively with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude macrocyclic bis-lactam is then purified by flash column chromatography on silica gel.

Biological Activity of Synthetic Analogues

The ultimate goal of synthesizing xestospongin analogues is often to explore their structure-activity relationships and to develop more potent or selective inhibitors of the IP₃R. The table below summarizes the reported biological activities of some of the synthesized analogues.

Analogue IP₃R Inhibitory Activity (IC₅₀) Comments Reference
Xestospongin C358 nMPotent IP₃R blocker.[8]
Demethylxestospongin BPotent, comparable to natural Xestospongin BAbolished IP₃R calcium release in MDA-MB-231 cells.[3]
Araguspongine BPotent blocker of IP₃-mediated Ca²⁺ releaseActivity confirmed in cerebellar vesicles.[8]

Conclusion and Future Outlook

The total syntheses of xestospongin analogues by the groups of Hoye, Baldwin, and Zakarian represent landmark achievements in natural product synthesis. Each strategy offers a unique solution to the challenges posed by the construction of the complex macrocyclic and heterocyclic systems of these molecules. Hoye's dimerization is elegant for symmetric targets, Baldwin's biomimetic approach provides valuable insights into potential biosynthetic pathways, and Zakarian's macrolactamization strategy stands out for its scalability and efficiency, enabling the production of significant quantities of these valuable biological tools.

Future efforts in this field will likely focus on the development of even more efficient and versatile synthetic routes. The design and synthesis of novel analogues with improved pharmacological properties, such as enhanced cell permeability, increased selectivity for IP₃R subtypes, or modified pharmacokinetic profiles, will continue to be a major driving force. The synthetic strategies outlined in this guide provide a strong foundation for these future endeavors, paving the way for a deeper understanding of IP₃-mediated calcium signaling and the development of new therapeutic agents.

References

  • Podunavac, M. (2021). Stereoselective Construction of Carbon-Carbon Bonds and Application to the Scalable Total Synthesis of Xestospongin-type Natural Products. eScholarship, University of California. [Link]

  • Podunavac, M., & Zakarian, A. (2021). Stereoselective Construction of Carbon-Carbon Bonds and Application to the Scalable Total Synthesis of Xestospongin-Type Natural Products.
  • Zakarian, A., et al. (2021). Scalable Total Synthesis, IP3R Inhibitory Activity of Desmethylxestospongin B, and Effect on Mitochondrial Function and Cancer Cell Survival. eScholarship, University of California. [Link]

  • Borum, A. K., Chen, K. Y., & Zakarian, A. (2024). Scalable Total Synthesis of (+)-Desmethylxestospongin B. Journal of Organic Chemistry.
  • Hoye, T. R., North, J. T., & Yao, L. J. (1994). A Total Synthesis of (+)-Xestospongin A/(+)-Araguspongine D. Journal of the American Chemical Society, 116(6), 2617–2618.
  • Baldwin, J. E., Melman, A., Lee, V., Firkin, C. R., & Whitehead, R. C. (1998). Biomimetic Synthesis of (−)-Xestospongin A, (+)-Xestospongin C, (+)-Araguspongine B and the Correction of Their Absolute Configurations. Journal of the American Chemical Society, 120(33), 8559–8560.
  • Baldwin, J. E., Melman, A., Lee, V., Firkin, C. R., & Whitehead, R. C. (1998). Biomimetic synthesis of (-)-Xestospongin A, (+)-Xestospongin C, (+)- Araguspongine B and the correction of their absolute configurations[9]. Department of Chemistry, University of Oxford.

  • Hoye, T. R., North, J. T., & Yao, L. J. (1994). A Total Synthesis of (+)-Xestospongin A/(+)-Araguspongine D. Scilit.
  • Borum, A. K., Chen, K. Y., & Zakarian, A. (2024). Scalable Total Synthesis of (+)-Desmethylxestospongin B.
  • Zakarian Group. (n.d.). Publications. University of California, Santa Barbara.
  • J&K Scientific LLC. (2021, February 23). Ireland-Claisen rearrangement. [Link]

  • Name-Reaction.com. (2026). Ireland-Claisen rearrangement. [Link]

  • Unraveling the Ireland-Claisen Rearrangement: From Allyl Esters to Unsatur
  • A continuous flow process for the Ireland–Claisen rearrangement. (2025, November 24). RSC Publishing.
  • Macrolactonizations in the Total Synthesis of Natural Products. (2006, January 25). Chemical Reviews.
  • Update 1 of: Macrolactonizations in the Total Synthesis of Natural Products. (2012, September 24).
  • Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. (2013, May 24). MDPI.
  • Total Synthesis of Macrolides. (2019, July 22). IntechOpen.
  • CHAPTER 11: The Synthesis of Macrocycles for Drug Discovery. Books.
  • Borum, A. K. (2021). Application of Asymmetric Transformations in the Total Synthesis of Xestospongin Natural Products. eScholarship, University of California.
  • Podunavac, M. (2021). Stereoselective Construction of Carbon-Carbon Bonds and Application to the Scalable Total Synthesis of Xestospongin-type Natural Products. eScholarship, University of California.
  • Skakuj, K. (2014). Progress Towards the Total Synthesis of a Stable (–)
  • The Discovery of (+)-Xestospongin B: A Technical Guide to a Potent IP3 Receptor Inhibitor. Benchchem.
  • Gafni, J., et al. (1997).
  • Jackson, T. R., et al. (2005). Xestospongin B, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells. FEBS Letters, 579(7), 1769-1775.
  • Liu, H., et al. (2004). Isolation of Araguspongine M, a New Stereoisomer of an Araguspongine/Xestospongin alkaloid, and Dopamine from the Marine Sponge Neopetrosia exigua Collected in Palau. Marine Drugs, 2(4), 154-163.
  • Miyamoto, S., et al. (2000). Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle. British Journal of Pharmacology, 130(3), 650-656.
  • Gafni, J., et al. (1997).
  • Quinton, L., et al. (2005).
  • Liu, H., et al. (2004). Isolation of Araguspongine M, a New Stereoisomer of an Araguspongine/Xestospongin alkaloid, and Dopamine from the Marine Sponge Neopetrosia exigua Collected in Palau.
  • Bultinck, P., et al. (2005). Quinolizidine alkaloid biosynthesis: recent advances and future prospects. Phytochemistry Reviews, 4(2-3), 239-252.
  • Trost, B. M. (2007, April 30). Stereocontrolled Alkaloid Total Synthesis. Organic Chemistry Portal.
  • Herzon, S. B., et al. (2021). Unified, Biosynthesis-Inspired, Completely Stereocontrolled Total Synthesis of All Highest-Order [n+1] Oligocyclotryptamine Alkaloids. ChemRxiv.
  • Poerwono, H., Higashiyama, K., & Takahashi, H. (1998). An applied stereocontrolled synthesis of piperidine derivative utilizing diastereoselective reaction of chiral 1,3-oxazolidine with grignard reagent; Asymmetric synthesis of an alkaloid, (-) sed amine. Heterocycles, 47(1), 263-270.
  • Padwa, A. (2017, December 1). Strategies and Tactics for the Synthesis of Complex Alkaloids. R Discovery.
  • Quirion, J. C., et al. (1992). Two new alkaloids from Xestospongia sp., a New Caledonian sponge.
  • Miyamoto, S., et al. (2000). Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle. PMC.
  • Movassaghi, M. (2018). Strategies and Tactics for the Synthesis of Polycyclic Alkaloids. Academic Commons.
  • Herzon, S. B., et al. (2021). Total Synthesis of (−)-Owerreine and (−)-Anhydrovobtusine. PMC.
  • Williams, D. R., & Fromhold, M. G. (2001). Total synthesis of (-)-stemospironine. Organic Letters, 3(17), 2653-2656.

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Comprehensive Comparison Guide: Structure-Activity Relationship (SAR) Studies of (+)-Demethylxestospongin B Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Causality

(+)-Demethylxestospongin B (dmXeB) is a macrocyclic bis-1-oxaquinolizidine alkaloid originally isolated from marine sponges of the Xestospongia species. In the landscape of intracellular calcium signaling, dmXeB has emerged as a critical, membrane-permeable antagonist of the inositol 1,4,5-trisphosphate receptor (IP3R)[1].

Understanding the causality behind its application is essential for drug development professionals. By blocking IP3-mediated Ca2+ release from the endoplasmic reticulum (ER), dmXeB disrupts the constitutive calcium transfer to mitochondria. This targeted reduction in mitochondrial respiration leads to a localized drop in ATP production, subsequent activation of the AMPK metabolic pathway, and the induction of protective or lethal autophagy, ultimately driving selective tumor cell apoptosis[2][3].

Mechanistic Pathway Visualization

The following diagram illustrates the causal chain of events from extracellular stimulation to the phenotypic outcomes modulated by dmXeB.

IP3R_Pathway Stimulus Extracellular Stimuli (e.g., Bradykinin) GPCR GPCR Activation Stimulus->GPCR PLC Phospholipase C (PLC) GPCR->PLC IP3 IP3 Production PLC->IP3 IP3R IP3 Receptor (ER) IP3->IP3R Ca2 Ca2+ Release to Cytosol IP3R->Ca2 Mito Mitochondrial Respiration Ca2->Mito AMPK AMPK Activation Mito->AMPK Reduced ATP Autophagy Autophagy & Selective Tumor Apoptosis AMPK->Autophagy dmXeB (+)-Demethylxestospongin B dmXeB->IP3R Competitive/Allosteric Inhibition

IP3R signaling pathway and the pharmacological intervention points of (+)-Demethylxestospongin B.

Structure-Activity Relationship (SAR) Insights

The macrocyclic core of Xestospongins dictates their ability to interact with the IP3R. SAR studies reveal that the presence, absence, or stereochemistry of specific methyl and hydroxyl groups drastically shifts both binding affinity and functional outcomes[4].

While Xestospongin C (XeC) is widely regarded as the most potent direct inhibitor of IP3-induced Ca2+ release (IC50 ~358 nM), it often exhibits complex binding kinetics. In contrast, (+)-Demethylxestospongin B lacks specific methyl groups, which slightly reduces its absolute potency in direct Ca2+ efflux assays (IC50 ~5.8 µM) but significantly alters its lipophilicity and intracellular distribution[4]. Recent phenotypic assays demonstrate that dmXeB is uniquely effective at modulating mitochondrial metabolism and inducing selective apoptosis in breast cancer cell lines, hinting at a highly valuable biased antagonism or specific IP3R subtype selectivity[3].

Quantitative SAR Comparison Table
CompoundStructural VariationIP3R Inhibition (IC50)*Key Phenotypic Outcome
Xestospongin C Standard bis-1-oxaquinolizidine~358 nMBroad IP3R blockade, Ca2+ efflux inhibition
Xestospongin A Stereoisomer of XeC~2.5 µMModerate Ca2+ release block
(+)-Demethylxestospongin B Lacks specific methyl groups~5.8 µMAMPK activation, Autophagy, Tumor Apoptosis
7S-Hydroxyxestospongin A Hydroxylated at C7>5 µMReduced potency, weak IP3R block

*Note: IC50 values represent direct Ca2+ release inhibition derived from early microsomal assays[4]. Cellular phenotypic potency in modern assays may vary.

Product Comparison: dmXeB vs. Alternative IP3R Modulators

When designing assays to probe ER-mitochondrial calcium coupling, researchers must select the appropriate pharmacological tool. Below is an objective comparison of dmXeB against standard alternatives.

ModulatorPermeabilityTarget SpecificityPrimary AdvantagesCritical Limitations
(+)-Demethylxestospongin B High (Cell-permeable)High (IP3R over RyR)Induces selective tumor apoptosis; excellent for metabolic studies; scalable synthesis recently achieved.Lower absolute binding affinity compared to XeC in cell-free assays.
Xestospongin C High (Cell-permeable)High (IP3R over RyR)Gold standard for potent, membrane-permeable IP3R inhibition.High cost; complex synthesis; limited commercial availability.
2-APB High (Cell-permeable)LowInexpensive; widely available; easy to use in high-throughput bulk assays.Severe off-target effects on TRP channels and Store-Operated Calcium Entry (SOCE).
Heparin Low (Impermeable)High (Competitive IP3R)Highly specific competitive antagonist directly at the IP3 binding site.Requires microinjection or permeabilized cells; unsuitable for intact cell assays.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate dmXeB and its derivatives, experimental designs must eliminate false negatives caused by artifactual errors (e.g., poor dye loading or cell death). The following protocols are engineered as self-validating systems.

Protocol 1: Intracellular Ca2+ Efflux Assay (Self-Validating System)

Objective: Quantify the inhibitory effect of dmXeB derivatives on IP3-mediated Ca2+ release in intact cells. Causality & Design: Relying solely on raw fluorescence can lead to misinterpretation if dye loading fails. This protocol uses Fluo-4 AM, which is lipophilic and enters the cell where intracellular esterases cleave the AM group, trapping the active, hydrophilic fluorophore inside. We incorporate a mandatory self-validating step using Ionomycin and EGTA to establish maximum and minimum fluorescence, allowing for absolute normalization.

  • Cell Preparation: Seed target cells (e.g., PC12 or MDA-MB-231) at 104 cells/well in a 96-well black, clear-bottom plate. Starve overnight to synchronize basal metabolism.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 (to enhance dye dispersion) in a physiological buffer for 45 minutes at 37°C. Wash three times to remove extracellular dye.

  • Compound Incubation: Add dmXeB or its derivatives (e.g., 1–10 µM) and incubate for 30 minutes. Mechanistic note: This incubation period is critical as it allows the macrocyclic alkaloid to partition across the plasma membrane and access the ER-resident IP3R.

  • Agonist Stimulation: Introduce an IP3-generating agonist (e.g., 1 µM Bradykinin) and immediately record fluorescence kinetics (Ex 494 nm / Em 506 nm) for 3 minutes.

  • Self-Validation (Fmax/Fmin): Add 5 µM Ionomycin (a calcium ionophore) to saturate the dye with extracellular Ca2+ (Fmax). Subsequently, add 10 mM EGTA to chelate all available Ca2+ (Fmin). Calculate absolute intracellular Ca2+ using the formula: [Ca2+]i​=Kd​×Fmax​−FF−Fmin​​ .

Protocol 2: Iterative SAR Screening Workflow

For drug development professionals synthesizing new dmXeB derivatives, a structured workflow ensures that target engagement translates to the desired phenotypic outcome.

SAR_Workflow Synthesis 1. Derivative Synthesis (Macrocyclic Core) Binding 2. Receptor Binding (Displacement Assay) Synthesis->Binding Ca_Assay 3. Ca2+ Efflux Assay (Fluo-4 AM) Binding->Ca_Assay Phenotype 4. Phenotypic Screen (Apoptosis/Autophagy) Ca_Assay->Phenotype SAR_Model 5. SAR Modeling & Lead Optimization Phenotype->SAR_Model SAR_Model->Synthesis Iterative Refinement

Iterative SAR screening workflow for evaluating novel (+)-Demethylxestospongin B derivatives.

References

  • Title: (+)
  • Title: Xestospongins: potent membrane permeable blockers of the inositol 1,4,5-trisphosphate receptor Source: PubMed URL
  • Source: PMC (National Institutes of Health)
  • Title: Scalable Total Synthesis, IP3R Inhibitory Activity of Desmethylxestospongin B, and Effect on Mitochondrial Function and Cancer Cell Survival Source: ResearchGate URL

Sources

Validating the Specificity of (+)-Demethylxestospongin B for IP3R Over Other Ion Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter calcium imaging datasets compromised by the off-target effects of unselective pharmacological inhibitors. When investigating the specific contributions of Inositol 1,4,5-trisphosphate receptors (IP3Rs) to intracellular calcium dynamics, the choice of antagonist is paramount.

For decades, researchers have relied on agents like 2-APB and Xestospongin C (XeC). However, these compounds often introduce confounding variables by modulating parallel calcium pathways. This guide objectively evaluates (+)-Demethylxestospongin B (dmXeB) —a macrocyclic bis-1-oxaquinolizidine alkaloid derived from Xestospongia species—and provides self-validating experimental workflows to confirm its superior specificity for IP3Rs over Ryanodine Receptors (RyR), the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA), and Store-Operated Calcium Entry (SOCE).

Comparative Profiling: The Case for dmXeB

To design a robust calcium signaling assay, we must understand the mechanistic causality behind inhibitor off-target effects.

  • The Pitfalls of 2-APB: While 2-APB is a widely published IP3R inhibitor, it acts as an allosteric modulator rather than a direct competitive antagonist. At the concentrations required to fully block IP3Rs (>50 µM), 2-APB simultaneously inhibits SERCA pumps and blocks Orai1/STIM1-mediated SOCE . This makes it impossible to isolate IP3R-specific calcium release from general ER calcium depletion.

  • The Limitations of Xestospongin C (XeC): XeC is highly potent but acts non-competitively. Furthermore, in intact cell models, XeC has been shown to block voltage-dependent Ca²⁺ and K⁺ channels, severely limiting its utility in excitable cells like neurons and cardiomyocytes .

  • The Advantage of dmXeB: (+)-Demethylxestospongin B, alongside its structural analog Xestospongin B, functions as a competitive inhibitor at the IP3 binding site. It displaces IP3 without passively depleting ER calcium stores, altering SERCA kinetics, or interfering with capacitative calcium entry .

Table 1: Quantitative Comparison of IP3R Inhibitors
InhibitorPrimary TargetMechanism of ActionWorking IC₅₀ / EC₅₀Known Off-Target Effects
(+)-dmXeB / XeB IP3RCompetitive antagonist~18–45 µMMinimal (No effect on RyR, SERCA, SOCE)
Xestospongin C IP3RNon-competitive antagonist~358 nMVoltage-gated Ca²⁺/K⁺ channels
2-APB IP3RAllosteric modulator~40 µMSERCA, SOCE, TRP channels (>50 µM)
Heparin IP3RCompetitive antagonist~10 µg/mLUnselective polyanion; binds multiple proteins

Mechanistic Pathway of Inhibition

The structural specificity of dmXeB allows it to selectively occlude the IP3 binding core without inducing allosteric shifts that might disrupt the ER membrane or adjacent transmembrane proteins.

MechanisticPathway PLC Phospholipase C (PLC) IP3 IP3 Generation PLC->IP3 IP3R IP3 Receptor (IP3R) IP3->IP3R Activates Ca_Release Cytosolic Ca2+ Elevation IP3R->Ca_Release Ca2+ Release dmXeB (+)-Demethylxestospongin B dmXeB->IP3R Competitive Block SERCA SERCA Pump (Ca2+ Uptake) Ca_Release->SERCA Ca2+ Clearance RyR Ryanodine Receptor (RyR) RyR->Ca_Release Ca2+ Release

ER calcium signaling network showing specific competitive inhibition of IP3R by dmXeB.

Experimental Workflows for Validation

To establish true scientific trustworthiness, you cannot simply show that an inhibitor blocks a signal; you must simultaneously prove it does not block parallel pathways. The following protocols are designed as self-validating systems .

Protocol 1: Validating IP3R Specificity vs. RyR in Permeabilized Cells

The Causality behind the model: In intact cells, off-target effects on plasma membrane channels can mask the true inhibitory profile of a compound. By permeabilizing the plasma membrane (e.g., with saponin), we bypass these variables. This allows direct control over the cytosolic environment (ATP, Ca²⁺ buffers) and isolates the ER release channels (IP3R and RyR) .

Step-by-Step Methodology:

  • Permeabilization: Wash adherent cells in an Intracellular-like Medium (ICM) devoid of calcium. Treat with 40 µg/mL saponin for 5 minutes, then wash thoroughly.

  • Store Loading: Add 1.5 mM MgATP to fuel SERCA and load the ER with calcium. Monitor using a luminal Ca²⁺ dye (e.g., Mag-Fluo-4) or a cytosolic dye (e.g., Fura-2) in the bath.

  • Inhibitor Incubation: Apply 20 µM dmXeB (or DMSO vehicle) and incubate for 10 minutes.

  • Target Challenge (IP3): Add sub-maximal IP3 (e.g., 1 µM).

    • Expected Result: Vehicle-treated cells show rapid Ca²⁺ release; dmXeB completely abolishes this release.

  • Internal Positive Control (RyR Challenge): Immediately add 10 mM Caffeine or 1 µM Ryanodine.

    • Expected Result: Both vehicle and dmXeB-treated cells exhibit robust Ca²⁺ release.

    • Data Interpretation: This secondary challenge is the self-validating step. It proves the ER store was fully loaded and that dmXeB did not passively leak calcium or block the RyR channel .

Protocol 2: Confirming SERCA and SOCE Non-Interference in Intact Cells

The Causality behind the model: To ensure dmXeB is safe for long-term intact-cell assays, we must verify it does not inhibit SERCA (which would cause ER stress) or SOCE (which would disrupt global calcium homeostasis). The "Thapsigargin Add-Back" assay perfectly isolates both mechanisms.

Step-by-Step Methodology:

  • Dye Loading & Baseline: Load cells with Fura-2 AM (2 µM) for 30 minutes. Wash and place in a Ca²⁺-free extracellular solution supplemented with 0.5 mM EGTA.

  • Inhibitor Pre-incubation: Apply 20 µM dmXeB for 15 minutes.

  • SERCA Blockade (Passive Depletion): Add 1 µM Thapsigargin (TG).

    • Data Interpretation: TG irreversibly blocks SERCA, causing a transient cytosolic Ca²⁺ peak as calcium leaks from the ER. The area under the curve (AUC) represents the total ER calcium content. The AUC must be identical between dmXeB and vehicle, proving dmXeB does not inhibit SERCA or deplete the store prior to stimulation.

  • SOCE Activation: Once cytosolic Ca²⁺ returns to baseline, reintroduce 2 mM extracellular Ca²⁺.

    • Data Interpretation: This triggers a massive influx of calcium via Orai1/STIM1 channels. The peak influx must be identical between dmXeB and vehicle, proving dmXeB does not block SOCE .

Workflow Step1 1. Fura-2 AM Loading Step2 2. dmXeB Incubation (Ca2+-free) Step1->Step2 Step3 3. Thapsigargin Addition Step2->Step3 Step4 4. Measure ER Ca2+ Leak Step3->Step4 Step5 5. Reintroduce 2mM Ca2+ Step4->Step5 Step6 6. Measure SOCE Influx Step5->Step6

Thapsigargin add-back workflow validating SERCA and SOCE non-interference.

Conclusion

When mapping complex intracellular signaling networks, the integrity of your data is entirely dependent on the specificity of your pharmacological tools. (+)-Demethylxestospongin B provides a distinct advantage over legacy inhibitors like 2-APB and XeC by offering competitive, highly specific IP3R blockade. By implementing the self-validating experimental workflows outlined above, researchers can confidently isolate IP3R-dependent mechanisms without the confounding artifacts of SERCA, RyR, or SOCE modulation.

References

  • Gambardella, J., et al. (2020). "The discovery and development of IP3 receptor modulators: An update". Expert Opinion on Drug Discovery. URL:[Link]

  • Jaimovich, E., et al. (2005). "Xestospongin B, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells". FEBS Letters. URL:[Link]

  • Gafni, J., et al. (1997). "Xestospongins: Potent Membrane Permeable Blockers of the Inositol 1,4,5-Trisphosphate Receptor". Neuron. URL:[Link]

  • Brostrom, C. O., et al. (2007). "Sarcoplasmic Reticulum Function in Smooth Muscle". Physiological Reviews. URL:[Link]

Comparative study of (+)-Demethylxestospongin B and other marine-derived anticancer agents

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Study of (+)-Demethylxestospongin B and Established Marine-Derived Anticancer Agents

Executive Summary

The marine ecosystem has historically served as a prolific reservoir for novel antineoplastic pharmacophores. Early successes in marine pharmacology yielded potent antimetabolites like Cytarabine[1], and later, complex structural cytotoxics such as Trabectedin and Eribulin[2]. However, the modern frontier of drug development has shifted from broad-spectrum cytotoxicity toward targeted metabolic and signaling modulation. (+)-Demethylxestospongin B (dmXeB), a macrocyclic bis-1-oxaquinolizidine alkaloid derived from Xestospongia marine sponges, represents this paradigm shift[3],[4]. As a Senior Application Scientist, I present this guide to objectively compare the mechanistic profiles, quantitative data, and validation protocols of dmXeB against established marine-derived agents, providing researchers with a rigorous framework for preclinical evaluation.

Mechanistic Divergence: Targeted Metabolism vs. Cytotoxicity

Understanding the distinct mechanisms of action is critical for designing appropriate downstream assays and anticipating clinical toxicity profiles.

  • Trabectedin & Eribulin (Structural Cytotoxics): Trabectedin, originally isolated from the tunicate Ecteinascidia turbinata, binds to the minor groove of DNA, alkylating the double helix to disrupt transcription and DNA repair mechanisms, ultimately triggering rapid apoptosis[2],[5]. Eribulin, a synthetic analog of halichondrin B from the sponge Halichondria okadai, destabilizes microtubule dynamics, leading to irreversible G2/M mitotic arrest[6].

  • (+)-Demethylxestospongin B (Metabolic Modulator): Unlike DNA or cytoskeletal disruptors, dmXeB acts as a potent, membrane-permeable antagonist of the inositol 1,4,5-trisphosphate receptor (IP3R) located on the endoplasmic reticulum (ER)[7],[8]. By blocking IP3R, dmXeB halts the constitutive, low-level transfer of calcium (Ca2+) from the ER to the mitochondria. Because mitochondrial oxidative phosphorylation (OXPHOS) relies on Ca2+ to activate TCA cycle dehydrogenases, this blockade causes a severe bioenergetic crisis, depleting cellular ATP. This energy stress activates AMPK, triggering mTOR-independent autophagy and selective death in metabolically inflexible cancer cells[3].

Mechanism dmXeB (+)-Demethylxestospongin B IP3R IP3 Receptor (ER) dmXeB->IP3R Antagonizes Ca2 ↓ ER-to-Mito Ca2+ Flux IP3R->Ca2 Blocks Transfer ATP ↓ ATP Production (OXPHOS) Ca2->ATP Impairs Metabolism AMPK AMPK Activation ATP->AMPK Energy Stress Autophagy Autophagy & Cell Death AMPK->Autophagy Induces Trab Trabectedin / Eribulin Target DNA / Microtubules Trab->Target Binds Apop Rapid Apoptosis Target->Apop Structural Damage

Fig 1. Mechanistic divergence between dmXeB (metabolic) and traditional marine agents (cytotoxic).

Quantitative Comparison of Marine-Derived Agents

To facilitate objective comparison, the following table synthesizes the pharmacological parameters of these agents based on current literature and clinical status.

AgentSource OrganismPrimary TargetMechanism of ActionClinical Status
(+)-Demethylxestospongin B Xestospongia sp. (Sponge)IP3 ReceptorER-Mito Ca2+ uncoupling, ATP depletionPreclinical
Trabectedin Ecteinascidia turbinata (Tunicate)DNA minor grooveTranscription inhibition, DNA damageFDA Approved
Eribulin mesylate Halichondria okadai (Sponge)MicrotubulesMicrotubule destabilization, mitotic arrestFDA Approved
Cytarabine Cryptotethya crypta (Sponge)DNA PolymeraseAntimetabolite, DNA synthesis inhibitionFDA Approved

Self-Validating Experimental Methodologies

In advanced drug development, experimental protocols must be designed as self-validating systems. As an Application Scientist, I emphasize not just the procedural steps, but the causality behind the assay design to ensure data integrity.

Protocol 1: Evaluating IP3R-Mediated Calcium Efflux and Mitochondrial Bioenergetics

Objective: Validate dmXeB's target engagement at the ER and its downstream metabolic consequences.

  • Step 1: Intracellular Calcium Flux Assay

    • Causality: To prove that dmXeB specifically inhibits IP3R rather than acting as a non-specific calcium chelator, we must measure stimulus-evoked Ca2+ release dynamically[7]. We utilize the ratiometric dye Fura-2 AM because its dual-excitation nature (340/380 nm) inherently corrects for variations in dye loading and cell thickness, providing absolute Ca2+ quantification.

    • Self-Validation: Pre-incubate cells with dmXeB (1-10 µM) and stimulate with an IP3-generating agonist (e.g., ATP). The protocol must include a terminal injection of Thapsigargin (a SERCA inhibitor). If the ER still releases Ca2+ upon Thapsigargin treatment, it internally validates that dmXeB successfully blocked the IP3R without depleting the ER's basal calcium stores.

  • Step 2: Mitochondrial Oxygen Consumption Rate (OCR) Profiling

    • Causality: If ER-to-mitochondria Ca2+ transfer is blocked by dmXeB, TCA cycle dehydrogenases lose Ca2+-dependent activation, dropping OXPHOS[3]. We use a Seahorse XF Analyzer to measure real-time OCR.

    • Self-Validation: By sequentially injecting Oligomycin (ATP synthase inhibitor) and FCCP (uncoupler), we create a self-contained bioenergetic profile. A specific drop in ATP-linked respiration (the difference between basal and Oligomycin-treated OCR) in dmXeB-treated cells definitively proves that the cytotoxicity stems from an energy crisis, not direct mitochondrial membrane depolarization.

Protocol 2: Comparative Cytotoxicity and Autophagy Assessment

Objective: Differentiate the downstream cell death mechanisms of dmXeB versus Trabectedin.

  • Step 1: Multiplexed Viability and Cell Death Assay

    • Causality: Trabectedin induces classical apoptosis via DNA damage[2], whereas dmXeB induces AMPK-dependent, mTOR-independent autophagy due to ATP depletion[3]. Relying solely on ATP-based viability assays (like CellTiter-Glo) for dmXeB will yield artificially inflated cytotoxicity results because the drug directly lowers ATP levels before cell death occurs.

    • Self-Validation: We mandate orthogonal validation using Annexin V/PI flow cytometry paired with Western blotting for LC3B-II (autophagosome marker) and cleaved Caspase-3 (apoptosis marker). If dmXeB shows elevated LC3B-II and p-AMPK without early Caspase-3 cleavage, while Trabectedin shows rapid Caspase-3 cleavage, the distinct mechanisms are internally validated within the same experimental run.

Workflow Start Seed Cancer Cells Treat Drug Treatment Start->Treat Ca2 Ca2+ Flux Assay (Fura-2 AM) Treat->Ca2 dmXeB DNA Genotoxicity (y-H2AX IF) Treat->DNA Trabectedin Metab Bioenergetics (Seahorse OCR) Ca2->Metab Validates Auto Autophagy Marker (LC3B-II Western) Metab->Auto Triggers Apop Apoptosis (Caspase-3 Assay) DNA->Apop Triggers

Fig 2. Self-validating experimental workflow for comparative profiling of marine anticancer agents.

Conclusion

While established marine-derived agents like Trabectedin and Eribulin have proven highly effective through direct structural disruption of cancer cells, (+)-Demethylxestospongin B offers a sophisticated alternative by exploiting the metabolic vulnerabilities of tumorigenesis. By uncoupling the ER-mitochondrial calcium axis, dmXeB starves cancer cells of their required bioenergetics. For drug development professionals, implementing the self-validating protocols outlined above ensures that the unique metabolic mechanism of dmXeB is accurately captured and distinguished from traditional cytotoxic responses.

Sources

Safety Operating Guide

(+)-Demethylxestospongin B proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating complex marine-derived alkaloids with the same generic protocols used for standard organic reagents. This is a critical operational error. (+)-Demethylxestospongin B ((+)-dmXeB) is not merely a chemical; it is a highly potent, membrane-permeable modulator of intracellular calcium signaling.

To ensure the safety of your laboratory personnel and maintain strict environmental compliance, your handling and disposal strategies must account for both the alkaloid’s potent biological activity and the carrier properties of the solvents used to dissolve it. This guide provides the definitive, step-by-step operational and disposal protocols for (+)-dmXeB.

(+)-Demethylxestospongin B is a macrocyclic bis-1-oxaquinolizidine alkaloid originally isolated from the Australian marine sponge Xestospongia species[1]. In research and drug development, it is utilized as a potent antagonist of the inositol 1,4,5-trisphosphate receptor (IP3R)[2].

By blocking IP3-mediated Ca²⁺ release from the endoplasmic reticulum, (+)-dmXeB suppresses mitochondrial respiration, which subsequently triggers AMPK activation and induces autophagic cell death—particularly in tumor cell lines[3].

The Operational Causality: The exact property that makes (+)-dmXeB a valuable research tool—its exceptional lipophilicity and membrane permeability[1]—also makes it a severe occupational hazard. If accidentally exposed to the skin or inhaled, it can readily cross biological membranes in laboratory personnel, disrupting systemic calcium homeostasis.

Mechanism Stimulus Extracellular Stimuli PLC Phospholipase C Stimulus->PLC IP3 IP3 Generation PLC->IP3 IP3R IP3 Receptor (ER) IP3->IP3R Ca2 Ca2+ Efflux IP3R->Ca2 Mito Mitochondrial Respiration Ca2->Mito AMPK AMPK Activation Mito->AMPK Inhibition Autophagy Autophagy / Apoptosis AMPK->Autophagy dmXeB (+)-dmXeB dmXeB->IP3R Blocks

Fig 1. (+)-dmXeB mechanism: IP3R blockade leading to AMPK activation and autophagy.

Quantitative Physicochemical Profile

Understanding the physical properties of (+)-dmXeB is essential for predicting its behavior in waste streams. Below is a comparative profile of (+)-dmXeB against its widely used analog, Xestospongin C[2][4].

Property(+)-Demethylxestospongin BXestospongin COperational Implication
CAS Number 144789-03-788903-69-9Required for institutional waste manifests.
Molecular Formula C28H50N2O3C28H50N2O2Indicates high carbon content; requires high-temp incineration.
Molecular Weight 462.71 g/mol 446.71 g/mol Heavy macrocycle; prone to settling in cold waste solvents.
IP3R Inhibition (IC50) 5865 nM358 nMPotent biological activity necessitates strict bio-chemical containment.
Primary Solvent DMSO / PEG400DMSODMSO rapidly penetrates standard latex/nitrile gloves.

Operational Protocol: Safe Preparation of Stock Solutions

Before discussing disposal, we must address the point of highest exposure risk: the initial reconstitution of the lyophilized powder[2].

Step-by-Step Methodology:

  • Equilibration: Allow the sealed (+)-dmXeB vial to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which degrades the hygroscopic powder and alters the molarity of your stock.

  • Environmental Control: Perform all open-vial operations inside a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood.

  • In-Vial Reconstitution: Do not attempt to weigh out sub-milligram quantities of the powder. Instead, add the pre-calculated volume of anhydrous Dimethyl Sulfoxide (DMSO) directly to the supplier's original vial to achieve your target concentration (e.g., 10 mM). Causality: Transferring dry powder exponentially increases the risk of aerosolization and inhalation.

  • Dissolution: Pipette the solution gently up and down. Avoid vigorous vortexing if the vial is unsealed to prevent micro-aerosol generation.

  • Aliquot & Store: Divide the stock into single-use amber microcentrifuge tubes and store at -20°C.

Step-by-Step (+)-dmXeB Disposal Procedures

Because (+)-dmXeB is a stable macrocyclic compound, standard chemical neutralization (like bleach treatment) is ineffective and can create unpredictable, toxic byproducts. High-temperature incineration is the only validated method for the complete destruction of the bis-1-oxaquinolizidine ring.

Disposal Waste dmXeB Waste Segregation Segregation Waste->Segregation Liquid Liquid (DMSO) Segregation->Liquid Solid Solid (PPE/Tips) Segregation->Solid NonHal Non-Halogenated Bin Liquid->NonHal SolidCont Hazardous Solid Bin Solid->SolidCont Incineration Incineration (>850°C) NonHal->Incineration SolidCont->Incineration

Fig 2. Standardized laboratory disposal workflow for (+)-dmXeB contaminated materials.

Phase A: Liquid Waste Management
  • Segregation: Collect all (+)-dmXeB liquid waste (typically dissolved in DMSO, PEG300, or culture media) in a dedicated, clearly labeled Non-Halogenated Organic Waste carboy.

  • Incompatibility Check: Never mix (+)-dmXeB/DMSO waste with strong oxidizing agents (e.g., nitric acid, perchlorates). DMSO reacts violently with oxidizers, posing an explosion risk.

  • Secondary Containment: Place the waste carboy in a secondary containment tray to capture any leaks.

  • Labeling: Label the container explicitly: "Hazardous Waste - Non-Halogenated Organics (Contains DMSO and trace (+)-Demethylxestospongin B - Toxic Alkaloid)."

Phase B: Solid Waste Management
  • Consolidation: All pipette tips, microcentrifuge tubes, cell culture plates, and absorbent pads that have come into contact with (+)-dmXeB must be treated as hazardous chemical waste.

  • Bagging: Place solid waste into a puncture-resistant, transparent chemical waste bag. Do not place this in standard biohazard bags unless it is also contaminated with infectious agents (in which case, mixed-waste protocols apply).

  • PPE Disposal: Gloves used during the handling of (+)-dmXeB stock solutions must be removed using the "glove-in-glove" technique and placed immediately into the solid chemical waste bin.

Phase C: Institutional Transfer
  • Manifesting: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Destruction: EHS will transfer the waste to a licensed commercial facility for high-temperature rotary kiln incineration (>850°C), which completely oxidizes the alkaloid into harmless CO₂, H₂O, and NOx gases.

Emergency Spill Management Protocol

In the event of an accidental spill, immediate and methodical action is required to prevent dermal absorption.

Step 1: Isolate and Protect Evacuate unnecessary personnel from the immediate area. The responder must don enhanced PPE: double nitrile gloves, chemical splash goggles, and a lab coat. If the spill involves dry powder outside a fume hood, an N95 or P100 particulate respirator is mandatory.

Step 2: Containment (Liquid Spill) If the spill is a DMSO stock solution, immediately cover the liquid with universal chemical absorbent pads or diatomaceous earth. Causality: DMSO is a powerful penetrant. If it contacts your skin, it will carry the dissolved (+)-dmXeB directly into your bloodstream. Do not attempt to wipe it up with standard paper towels.

Step 3: Containment (Powder Spill) If the spill involves dry powder, do not sweep it . Sweeping aerosolizes the fine particulates. Instead, gently cover the powder with absorbent pads lightly dampened with water or ethanol to weigh down the dust, then carefully scoop the materials into a hazardous waste container.

Step 4: Decontamination Once the bulk spill is removed, wipe the surface down with a strong solvent (e.g., 70% Ethanol or Methanol) to lift the lipophilic alkaloid residue. Follow this with a thorough wash using laboratory detergent and water.

Step 5: Disposal of Cleanup Materials Place all absorbent pads, wipes, and the responder's outer pair of gloves into a sealed hazardous waste bag. Label it for incineration as detailed in the solid waste procedures above.

References

  • Xestospongins: potent membrane permeable blockers of the inositol 1,4,5-trisphosphate receptor. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGalu7hfsjPxmjM8a8x76xEyJ_85vhpzxBH3c9HFoZzlcWZHTkW3vZ166YCB-2i9Vp8D0PZ6tRtFWCaWrO1F1D0C_N0qV2Kj4Edjxqh39Cz327m6PxdZGdxrTCiaRGVAZ3YJQ==]
  • (+)-Desmethylxestospongin B | Apoptosis | 144789-03-7. InvivoChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-n8RRTh5eksZsyDiZ2EB3zgF1t2CMH87zzg-3wZ2GQDT7B9iZVwj7BMBEr3JGVmP1TpJrtvi21APRBX91KRUJLHeJh46scPaX_ILvVUPl1nW_Hw3Xe1-SULxeDI-AupWjhE0=]
  • Scalable Total Synthesis, IP3R Inhibitory Activity of Desmethylxestospongin B, and Effect on Mitochondrial Function and Cancer Cell Survival. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRTmlBMI145KBaK0m-urew5DxIfOFz6Chq77WcaCuwo8qGP5vqQ9h81sTt0RA_88WWHIwX3k8MYcyVWAAwyei-XWekhyQSAFLhUVS7yd28u4059LdguzLMVOu2lX4Mwvnzp3fFDLyAdP3qWgFvAsOulV_n8GwgovpIejdxClqfrIpRuFbHqc2XAxdBhy6cET7siiAAtKSvjvcNiZwNLdLT72iDe22RLhBwcddNBHlj-bJ8j5zORrUOAsDIfHMfXTbwQPg4p4rYSUvcIwxwvG2_4xfGBpE-3NKJT3saELiYwJaDXrXCmT09484rAOWWVXsyk5Wieq51yw==]
  • The discovery and development of IP3 receptor modulators: An update. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKYOxVQ0lHVEoW3quul0DU4vzzmbe7XzESQuJZV5bkj0hhdgBdiWIXj85429Zvdps322kOfc0LEjtApi26Exn0GtATEbhSeBydy1KRvbOXCIZsUpHtky5qOPIgu_m9YOCHGrMTQEmR28uf_A==]
  • Xestospongin C film 88903-69-9. Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF35SU5rryORldih0-nz7dfoC8J61rhVwCLiYIdFI5nlZf2qbxkyUZ_pe02vW4w2UWmPfGJb5oKqslhdg-CWa4Uv22vhg2lLmrRI5Sz7j7pEe-Uxcn3_krBZB6REpzHyw_71bYtE8J3vgsIlvTCkZGo]

Sources

Personal protective equipment for handling (+)-Demethylxestospongin B

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of marine-derived macrocyclic alkaloids not merely as a regulatory checkbox, but as a fundamental component of experimental integrity. (+)-Demethylxestospongin B (dmXe B) is a highly potent, membrane-permeable antagonist of the inositol 1,4,5-trisphosphate receptor (IP3R).

By blocking calcium (Ca²⁺) efflux from the endoplasmic reticulum (ER), dmXe B profoundly alters mitochondrial bioenergetics, leading to AMPK activation and autophagic cell death, particularly in cancer models[1]. Because of its potent biological activity and cytotoxicity, handling this compound requires rigorous safety protocols, precise logistical execution, and a deep understanding of its physicochemical behavior.

This guide provides the authoritative, step-by-step operational and safety framework required to handle (+)-Demethylxestospongin B safely and effectively in a laboratory setting.

Quantitative Physicochemical & Pharmacological Parameters

To design an effective safety and operational plan, we must first understand the quantitative parameters that dictate the compound's behavior.

ParameterQuantitative ValueOperational Implication & Causality
Target Affinity (IC₅₀) ~358 nM (IP3R)Highly potent at nanomolar concentrations[2]. Requires microgram-level precision and strict containment to prevent accidental exposure and off-target physiological effects.
Storage Temperature -20°C (Stock)Long-term stability requires freezing. Repeated freeze-thaw cycles will degrade the macrocyclic bis-1-oxaquinolizidine structure[2].
Aqueous Solubility Sparingly solubleMust be reconstituted in organic solvents (DMSO/Acetone) prior to aqueous dilution[3].
Working Concentration 1 µM – 5 µMDilute immediately before use. Aqueous solutions are unstable and degrade within 24 hours, leading to experimental irreproducibility[3].

Personal Protective Equipment (PPE) Matrix

Handling dmXe B requires a defense-in-depth approach. Because this compound is a potent cytotoxic agent that disrupts intracellular calcium signaling[4], standard laboratory PPE is insufficient.

PPE ComponentSpecificationScientific Causality & Protection Rationale
Gloves Double-layered Nitrile (≥5 mil thickness)dmXe B is highly lipophilic and must be dissolved in organic solvents like DMSO[3]. DMSO acts as a rapid transdermal carrier and degrades latex almost instantly. Nitrile provides the necessary chemical barrier.
Eye Protection ANSI Z87.1 Chemical Splash GogglesAerosolized droplets of DMSO-solubilized dmXe B can rapidly absorb through the ocular mucosa, potentially causing localized neurotoxic effects.
Respiratory N95 / P100 Particulate RespiratorEssential when weighing the lyophilized powder outside a containment hood. The compound's low molecular weight and potent IP3R antagonism make inhalation a critical hazard[2].
Body Protection Front-closing, fluid-resistant lab coatPrevents skin exposure. Knit cuffs prevent the sleeves from riding up and exposing the wrists during biosafety cabinet operations.

Operational Plan: Reconstitution and Handling Protocol

The following protocol is designed as a self-validating system . Every step includes a physical or visual check to ensure the chemical integrity of the compound is maintained, thereby guaranteeing the reliability of your downstream assays.

Phase 1: Preparation and Environmental Control
  • Establish Containment: Perform all weighing and reconstitution inside a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood.

    • Causality: Airflow containment prevents the aerosolization of the fine lyophilized powder from reaching the operator's respiratory tract.

  • Solvent Equilibration: Bring anhydrous Dimethyl Sulfoxide (DMSO) to room temperature before opening.

    • Causality: Opening cold DMSO introduces atmospheric moisture condensation. Since dmXe B is sparingly soluble in water[3], introduced moisture will cause the compound to prematurely precipitate out of solution, ruining the stock.

Phase 2: Reconstitution
  • Direct Solubilization: Add the calculated volume of anhydrous DMSO directly to the original supplier vial to create a 1 mM to 5 mM stock solution. Do not attempt to transfer the dry powder to a secondary container first.

  • Agitation: Vortex the vial gently for 30–60 seconds.

  • Self-Validation Check: Hold the vial against a light source. The solution must be 100% optically clear.

    • Validation Logic: If you observe any turbidity or micro-particulates, solubilization is incomplete. Using a turbid stock will result in an inaccurate working concentration, invalidating downstream dose-response assays. If turbid, sonicate in a room-temperature water bath for 1 minute.

Phase 3: Aliquoting and Storage
  • Dispensing: Divide the stock into 10 µL to 50 µL single-use aliquots in low-bind microcentrifuge tubes.

  • Atmospheric Purging: Gently blow a stream of dry nitrogen gas over the open tubes before capping.

    • Causality: The complex oxaquinolizidine rings of dmXe B are susceptible to oxidative degradation over time. Nitrogen purging displaces oxygen, ensuring long-term structural integrity.

  • Cryopreservation: Store aliquots immediately at -20°C.

Mechanistic Workflow: Why Containment is Critical

Understanding the mechanism of action reinforces the necessity of our strict handling protocols. Accidental exposure to dmXe B initiates the exact cascade we utilize to induce apoptosis in cancer models.

Pathway dmXeB (+)-Demethylxestospongin B (Potent IP3R Antagonist) IP3R Inositol 1,4,5-trisphosphate Receptor (IP3R) dmXeB->IP3R Binds & Inhibits CaFlux ER-to-Mitochondria Ca2+ Transfer IP3R->CaFlux Blocks Mito Mitochondrial Respiration (OXPHOS) CaFlux->Mito Impairs Metabolism AMPK AMPK Activation (Energy Stress Sensor) Mito->AMPK ATP Depletion Autophagy Autophagic Cell Death (Senolytic Effect) AMPK->Autophagy Triggers

Mechanism of (+)-Demethylxestospongin B: IP3R blockade induces autophagic cell death.

Disposal and Decontamination Plan

Because dmXe B is a potent modulator of mitochondrial metabolism and cell survival[1], laboratory waste cannot be treated as standard biological effluent.

Step-by-Step Decontamination Protocol:

  • Chemical Quenching: Collect all liquid waste containing dmXe B (including cell culture media) in a dedicated hazardous waste carboy. Add sodium hypochlorite (bleach) to achieve a final concentration of 10%.

    • Causality: Strong oxidizing agents like hypochlorite cleave the complex oxaquinolizidine rings, destroying the pharmacophore and permanently neutralizing its ability to bind to the IP3 receptor.

  • Incubation (Self-Validating Step): Allow the bleach mixture to sit for a minimum of 24 hours.

    • Validation Logic: The solution should change color (typically, phenol red in media will turn clear or pale yellow), visually confirming that the oxidative bleaching process has successfully occurred.

  • Solid Waste Segregation: Dispose of all pipette tips, empty vials, and contaminated gloves in a clearly labeled, double-bagged solid chemical waste container destined for high-temperature incineration. Do not autoclave, as heat without oxidation may simply volatilize residual solvent and active compound into the laboratory environment.

  • Surface Cleaning: Wipe down the BSC workspace first with 70% ethanol to pick up organic residues, followed by a 1% Alconox detergent wash to break down lipophilic remnants, and finish with a final wipe using sterile water.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.